molecular formula C23H27N3O4 B12409653 Pro-Phe-Phe

Pro-Phe-Phe

Cat. No.: B12409653
M. Wt: 409.5 g/mol
InChI Key: BUEIYHBJHCDAMI-UFYCRDLUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Pro-Phe-Phe tripeptide is a significant sequence in bioorganic research, particularly noted for its aggregation-prone nature and its role as a key motif in larger cyclic peptides. It is recognized for forming unique helical-like sheets that mate via stable, aromatic "dry" interfaces, making it a valuable scaffold for the design of modular, self-assembling nanostructures . This sequence is a fundamental building block in promising cyclic peptides investigated for their bioactive properties. For instance, the Pro-Pro-Phe-Phe sequence is a pivotal motif in cyclolinopeptide A (CLA) and its analogs, which have demonstrated cytotoxic and cytostatic effects against patient-derived melanoma cells in scientific studies . Furthermore, cyclic peptides containing this sequence show enhanced stability and bioactivity compared to their linear counterparts, attributed to greater rigidity and resistance to enzymatic degradation . Researchers are also exploring the incorporation of synthetic amino acids, such as β-homo amino acid residues, into this core sequence to improve pharmacological properties like stability, selectivity, and reduced toxicity . The this compound tripeptide is supplied for research applications only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C23H27N3O4/c27-21(18-12-7-13-24-18)25-19(14-16-8-3-1-4-9-16)22(28)26-20(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,24H,7,12-15H2,(H,25,27)(H,26,28)(H,29,30)/t18-,19-,20-/m0/s1

InChI Key

BUEIYHBJHCDAMI-UFYCRDLUSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Self-Assembly Mechanism of Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core self-assembly mechanism of the tripeptide Pro-Phe-Phe (PFP). PFP has been identified as a highly aggregation-prone tripeptide among natural amino acids, forming unique helical-like sheet structures.[1][2] These assemblies are stabilized by dry hydrophobic interfaces primarily driven by the phenylalanine residues.[1][2] This guide details the thermodynamic and kinetic driving forces, structural characteristics, and the experimental protocols used to elucidate its assembly process.

Core Self-Assembly Mechanism

The self-assembly of this compound is a spontaneous process driven by a combination of non-covalent interactions. Unlike many short peptides that form β-sheet structures, this compound organizes into helical-like sheets.[1][2] The proline residue introduces a conformational constraint that, combined with the strong π-π stacking and hydrophobic interactions of the two consecutive phenylalanine residues, directs the assembly into a helical architecture.

The primary driving forces for this assembly are:

  • Hydrophobic Interactions: The phenyl rings of the two phenylalanine residues create extensive hydrophobic surfaces. The exclusion of water from these surfaces provides a significant thermodynamic driving force for aggregation.

  • π-π Stacking: The aromatic rings of the phenylalanine residues stack, creating stabilizing π-π interactions that contribute to the ordered arrangement of the peptides within the assembly.

  • Hydrogen Bonding: Intermolecular hydrogen bonds form between the peptide backbones, further stabilizing the assembled structure.

The process is influenced by environmental factors such as pH, temperature, ionic strength, and peptide concentration, which can affect the kinetics and thermodynamics of assembly and the morphology of the final structures.[3][4]

Quantitative Data on Phenylalanine-Based Peptide Self-Assembly

While specific thermodynamic and kinetic data for this compound are not extensively available in the literature, data from related phenylalanine-based systems provide valuable insights into the energetics and rates of assembly. The following tables summarize key quantitative parameters for phenylalanine (Phe), diphenylalanine (Phe-Phe), and triphenylalanine (Phe-Phe-Phe), which serve as comparative models to understand the behavior of this compound.

Table 1: Thermodynamic and Kinetic Parameters of Phenylalanine-Based Peptide Self-Assembly

ParameterPhe (Phenylalanine)Phe-Phe (Diphenylalanine)Phe-Phe-Phe (Triphenylalanine)Reference(s)
Solubility (mM) 139 ± 61.3 ± 0.10.11 ± 0.01[5]
Critical Aggregation Conc. ~60 mM (Light Scatter)Not SpecifiedNot Specified[6]

Table 2: Structural and Mechanical Properties of Phenylalanine-Based Assemblies

ParameterPhe AssembliesHyp-Phe-Phe AssembliesReference(s)
Morphology Fibrils, Twisted RibbonsFibrillar[7][8]
Young's Modulus (GPa) Up to 30~102[7][8]
Fibril/Ribbon Diameter ~55 nm (Ile-Phe)Not Specified[9]
Helical Periodicity ~52.7 nm (Lithostathine Helices)Not Specified[10]

Table 3: Rheological Properties of Related Peptide Hydrogels

Peptide SystemStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)ConditionsReference(s)
Fmoc-Phe-DAP1172 - 2085Lower than G'pH 3.0 - 9.0[11]
Fmoc-Phe~1000Lower than G'Gel formed with glucono-δ-lactone[7]
Gelatin-based hydrogelsVaries with concentrationVaries with concentrationFrequency sweep test[12]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the self-assembly of this compound and similar peptides.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology and measure the dimensions of the self-assembled nanostructures.

Protocol:

  • Sample Preparation: Dissolve this compound in an appropriate solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to create a stock solution (e.g., 1-2 mg/mL). Induce self-assembly by diluting the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final concentration. Allow the solution to incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow for fibril formation.

  • Grid Preparation: Place a 4 µL drop of the peptide solution onto a glow-discharged, carbon-coated copper TEM grid for 1-2 minutes.

  • Negative Staining: Wick away the excess solution with filter paper. Immediately apply a 4 µL drop of a negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1-2 minutes.

  • Final Preparation: Wick away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the samples using a transmission electron microscope operating at an accelerating voltage of 80-120 kV. Capture images at various magnifications to observe the overall morphology and fine structural details.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the this compound assemblies (i.e., helical vs. β-sheet).

Protocol:

  • Sample Preparation: Prepare this compound solutions at various concentrations (e.g., 0.1 mg/mL) in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[13][14] Ensure the total absorbance of the sample is below 1.0.[14]

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV analysis. Other parameters include a bandwidth of 1.0 nm, a scanning speed of 50 nm/min, and a data pitch of 0.5 nm.

  • Measurement: Record the CD spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.

  • Data Analysis: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio. Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration and path length. The presence of characteristic peaks will indicate the secondary structure (e.g., minima around 208 and 222 nm for α-helices).

Thioflavin T (ThT) Fluorescence Assay

Objective: To monitor the kinetics of amyloid-like fibril formation in real-time.

Protocol:

  • Reagent Preparation: Prepare a stock solution of Thioflavin T (ThT) (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Prepare the this compound peptide solution at the desired concentration in an appropriate buffer (e.g., PBS, pH 7.4).

  • Assay Setup: In a 96-well black, clear-bottom microplate, mix the peptide solution with ThT to a final concentration of 10-25 µM ThT.[15] The final volume in each well should be around 100-200 µL. Include control wells with buffer and ThT only.

  • Kinetic Measurement: Place the microplate in a fluorescence plate reader pre-set to 37°C.[15] Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[16] Shaking between readings may be employed to accelerate aggregation.[5]

  • Data Analysis: Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time (nucleation phase) and the apparent rate constant of fibril growth (elongation phase).

Visualizations

The following diagrams illustrate the key pathways and relationships in this compound self-assembly.

Self_Assembly_Pathway This compound Self-Assembly Pathway Monomers This compound Monomers (Random Coil in Solution) Oligomers Soluble Oligomers (Initial Aggregates) Monomers->Oligomers Nucleation (Concentration Dependent) Protofilaments Protofilaments (Elongated Structures) Oligomers->Protofilaments Elongation Fibrils Helical Fibrils/Sheets (Mature Assemblies) Protofilaments->Fibrils Maturation/Lateral Association

Caption: A simplified workflow of the this compound self-assembly process.

Experimental_Workflow Experimental Characterization Workflow cluster_prep Sample Preparation cluster_analysis Analysis Peptide_Synthesis Peptide Synthesis & Purification Solution_Prep Solution Preparation (e.g., HFIP -> Buffer) Peptide_Synthesis->Solution_Prep Incubation Incubation (Controlled Temp/Time) Solution_Prep->Incubation TEM TEM (Morphology) Incubation->TEM CD CD Spectroscopy (Secondary Structure) Incubation->CD ThT ThT Assay (Kinetics) Incubation->ThT Rheology Rheology (Mechanical Properties) Incubation->Rheology

Caption: Workflow for the experimental characterization of this compound self-assembly.

Influencing_Factors Factors Influencing this compound Self-Assembly Assembly This compound Self-Assembly Concentration Peptide Concentration Concentration->Assembly Affects Nucleation & Kinetics pH pH pH->Assembly Alters Charge States & H-Bonding Temperature Temperature Temperature->Assembly Impacts Thermodynamics & Kinetics Ionic_Strength Ionic Strength Ionic_Strength->Assembly Screens Electrostatic Interactions Solvent Solvent System Solvent->Assembly Modulates Hydrophobic Effects

Caption: Key physicochemical factors that modulate the self-assembly of this compound.

Biological Interactions

Currently, the specific signaling pathways modulated by this compound nanostructures upon interaction with cells have not been extensively elucidated in the literature. Studies on related self-assembling peptides suggest that factors such as the nanostructure's morphology, surface charge, and mechanical properties can influence cell viability and adhesion.[17][18] Cationic and hydrophobic domains can lead to interactions with the negatively charged cell membrane, potentially causing disruption.[18] However, for this compound, which is biocompatible, it is hypothesized that the organized and stable helical structures present a surface that supports cell viability. Further research is required to identify specific receptor interactions and downstream signaling cascades.

Cellular_Interaction Hypothesized Cellular Interaction (No Specific Pathway Identified) PFP_Fibril This compound Nanostructure (Helical Assembly) Cell_Membrane Cell Membrane PFP_Fibril->Cell_Membrane Surface Interaction (Physicochemical) Cell_Response Cellular Response (e.g., Adhesion, Viability) Cell_Membrane->Cell_Response Downstream Effects (Pathway Unknown)

Caption: General overview of this compound nanostructure interaction with cells.

References

The Biological Activity of Pro-Phe-Phe: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pro-Phe-Phe Tripeptide Core in Material Science and Pharmacology

The tripeptide Proline-Phenylalanine-Phenylalanine (this compound) stands as a molecule of significant interest at the intersection of materials science and biochemistry. While its direct, classical pharmacological activity as a signaling molecule is not extensively documented, its unique structural properties and its presence in larger bioactive peptides make it a compelling subject for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known characteristics of this compound, focusing on its remarkable self-assembly properties, its role as a component in bioactive molecules, and the experimental methodologies crucial for its study.

Core Properties: Self-Aggregation and Nanostructure Formation

The most prominent characteristic of the this compound tripeptide is its high propensity for self-aggregation. This intrinsic property drives the formation of unique, rigid, helical-like nanosheets that can further assemble into super-helical nanostructures[1]. The mechanism is largely driven by the mating of these sheets through aromatic dry interfaces, facilitated by the two phenylalanine residues[1]. This behavior is of significant interest for the design and development of novel biomaterials and nanostructures.

The proline residue introduces a rigid kink in the peptide backbone, which, in concert with the hydrophobic and aromatic nature of the phenylalanine residues, dictates the assembly process. This capacity for creating ordered nanostructures has also led to the investigation of this compound and its derivatives for their piezoelectric properties, offering potential applications in bioelectronics and energy harvesting[2].

Biological Context and Potential Therapeutic Applications

While data on the standalone biological activity of linear this compound is sparse, its constituent amino acids and its presence within larger cyclic peptides provide valuable insights into its potential roles.

Anticancer Potential in Cyclic Scaffolds

The Pro-Pro-Phe-Phe sequence, a close analog, is a pivotal component in cyclic peptides that exhibit significant bioactivity. For instance, certain cyclic peptides containing this sequence have demonstrated cytotoxic and cytostatic effects against patient-derived melanoma cells[3]. The cyclic structure provides a constrained conformation that enhances biological activity compared to linear counterparts. These findings suggest that the this compound motif, when incorporated into a suitable scaffold, can contribute to potent anticancer properties[3].

Neuromodulatory and Receptor-Binding Activity of Analogs

Peptides incorporating Pro-Phe motifs are known to interact with the central nervous system. For example, the analog Pro-Phe-Gly-NH2 has been shown to enhance the binding of dopamine (B1211576) receptor agonists to striatal dopamine receptors, suggesting a role in modulating dopaminergic signaling[4]. Furthermore, the Tyr-Pro-Phe-Phe-NH2 sequence is the structure of Endomorphin-2, an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor, playing a role in pain control[5]. These examples highlight the potential for this compound-containing structures to be developed as modulators of key neurological pathways.

Quantitative Data on Related Peptides

Compound/Peptide NameTarget/AssayActivity MetricValueReference
cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) Viability of DMBC29 melanoma cellsIC50 (approx.)~10 µM (48h)[3]
cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) Viability of DMBC29 melanoma cellsIC50 (approx.)~40 µM (48h)[3]
Pro-Phe-Gly-NH₂ Enhancement of ADTN binding to dopamine receptors% Enhancement31% at 1 µM[4]

Note: The data presented is for analogs or larger peptides containing the Pro-Phe or Pro-Pro-Phe-Phe sequence, not for the linear this compound tripeptide itself.

Experimental Protocols

The synthesis and evaluation of this compound and its analogs rely on established laboratory techniques. The following sections detail the core methodologies.

Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of this compound is efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Objective: To synthesize the tripeptide H-Pro-Phe-Phe-OH.

Methodology:

  • Resin Selection and Swelling: A suitable resin, such as a pre-loaded Fmoc-Phe-Wang resin, is swelled in a solvent like Dichloromethane (DCM) and subsequently washed with N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound phenylalanine is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF. This exposes the free amine for the next coupling step. The resin is then thoroughly washed with DMF.

  • Amino Acid Coupling (Phenylalanine): The second amino acid, Fmoc-Phe-OH, is activated. This is typically done by dissolving the amino acid with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. This activated mixture is then added to the resin and agitated for 1-2 hours to form the peptide bond. Completion of the reaction can be monitored with a Kaiser test. The resin is washed with DMF.

  • Repeat Deprotection and Coupling (Proline): The Fmoc deprotection step is repeated to expose the amine of the newly added phenylalanine. Subsequently, Fmoc-Pro-OH is activated and coupled to the growing peptide chain using the same procedure.

  • Final Deprotection: After the final coupling, the N-terminal Fmoc group on proline is removed using 20% piperidine in DMF.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is achieved by treating the peptide-resin with a cleavage cocktail, commonly a mixture of Trifluoroacetic acid (TFA) with scavengers like water and Triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% Water, 2.5% TIS), for 2-3 hours[6][7].

  • Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed, and dried. Final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Bioactivity Assessment: Cytotoxicity (MTT Assay)

Objective: To determine the effect of a peptide on the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Methodology: [8]

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like A375 melanoma for anticancer screening) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Peptide Treatment: Prepare serial dilutions of the this compound peptide in a suitable vehicle (e.g., sterile PBS or DMSO, ensuring the final vehicle concentration is non-toxic, typically ≤ 0.5%). Add the peptide solutions to the cells in triplicate. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations: Workflows and Pathways

Peptide Self-Assembly Mechanism```dot

G cluster_0 Individual Peptide Units cluster_1 Assembly Process cluster_2 Final Nanostructure P1 This compound Monomer SA Self-Aggregation (Aromatic & Hydrophobic Interactions) P1->SA P2 This compound Monomer P2->SA P3 This compound Monomer P3->SA HS Helical-like Nanosheet Formation SA->HS Proline kink induces turn NS Super-helical Nanostructure HS->NS Inter-sheet mating

Caption: General experimental workflow for in vitro bioactivity assessment of peptides.

Representative Peptide-Modulated Signaling Pathway

peptide Bioactive Peptide (e.g., this compound Analog) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces kinase Protein Kinase A (PKA) second_messenger->kinase Activates transcription Transcription Factor (e.g., CREB) kinase->transcription Phosphorylates response Cellular Response (e.g., Gene Expression) transcription->response Regulates

Caption: Hypothetical GPCR signaling pathway modulated by a bioactive peptide.

References

discovery and synthesis of Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Synthesis of Pro-Phe-Phe

Introduction

The tripeptide this compound, composed of the amino acids Proline, Phenylalanine, and Phenylalanine, is a molecule of significant interest in the fields of materials science and nanotechnology. While a singular "discovery" event is not prominently documented, its recognition stems from research into peptide self-assembly and aggregation phenomena. This compound is distinguished as one of the most aggregation-prone tripeptides composed of natural amino acids.[1] This property allows it to form unique helical-like sheets that associate through aromatic dry interfaces, making it a valuable building block for the design of modular, super-helical self-assembling nanostructures.[1]

This technical guide provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and the mechanisms of its self-assembly. It is intended for researchers, scientists, and drug development professionals interested in the application of self-assembling peptides in nanotechnology and biomedicine.

Physicochemical Properties

The properties of this compound are dictated by its constituent amino acids. Proline's cyclic structure imparts a conformational rigidity, often inducing turns in peptide backbones. Phenylalanine is an aromatic and hydrophobic amino acid, and the presence of two consecutive phenylalanine residues drives the self-assembly process through π-π stacking and hydrophobic interactions.

Table 1: Physicochemical Properties of this compound and its Constituent Amino Acids

PropertyProline (Pro)Phenylalanine (Phe)This compound
Molecular Formula C5H9NO2C9H11NO2C23H27N3O4
Molecular Weight 115.13 g/mol 165.19 g/mol 409.48 g/mol
CAS Number 147-85-363-91-2164257-32-3[1]
Appearance White solidWhite powderData not available (likely a white solid)
Solubility Soluble in waterSlightly soluble in waterSparingly soluble in water, soluble in organic solvents like DMSO.[1]
Isoelectric Point (pI) 6.305.48Data not available

Synthesis of this compound

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Wang resin, which will result in a C-terminal carboxylic acid upon cleavage.

1. Resin Preparation:

  • Swell Fmoc-Phe-Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the piperidine treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
  • Wash the resin thoroughly with DMF (5-7 times).
  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (Phenylalanine):

  • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an activator like HOBt (3 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to pre-activate it for 2-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature.
  • Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates success).

4. Amino Acid Coupling (Proline):

  • Repeat the Fmoc deprotection step (Step 2).
  • Repeat the amino acid coupling step (Step 3) using Fmoc-Pro-OH.

5. Final Fmoc Deprotection:

  • After the final coupling of Proline, perform one last Fmoc deprotection as described in Step 2 to yield the free N-terminal peptide on the resin.

6. Cleavage and Purification:

  • Wash the peptide-resin with DMF, DCM, and methanol, and then dry it under vacuum.
  • Prepare a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
  • Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Table 2: Reagents for Solid-Phase Peptide Synthesis of this compound

ReagentPurpose
Fmoc-Phe-Wang resinSolid support with the first amino acid attached.
Fmoc-Phe-OH, Fmoc-Pro-OHN-terminally protected amino acids to be added to the peptide chain.
DMFSolvent for swelling the resin and for coupling/deprotection reactions.
PiperidineBase used for the removal of the Fmoc protecting group.
HBTU/HOBtCoupling reagents that facilitate amide bond formation.
DIPEANon-nucleophilic base used to activate the amino acids for coupling.
DCMSolvent for washing the resin.
TFA, TIS, WaterComponents of the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
Diethyl etherUsed to precipitate the cleaved peptide.

Self-Assembly and Nanostructure Formation

The defining characteristic of this compound is its ability to self-assemble into well-ordered nanostructures. This process is primarily driven by the hydrophobic and aromatic interactions of the two phenylalanine residues. The proline residue introduces a kink in the peptide backbone, which influences the packing of the molecules and the resulting morphology of the nanostructures. This compound is known to form helical-like sheets that can further assemble into larger, super-helical structures.[1]

The Phe-Phe motif is a well-studied driver of self-assembly, leading to the formation of various nanostructures such as nanotubes, nanofibers, and hydrogels.[2][3] The self-assembly of this compound is a spontaneous process that can be initiated by changing solvent conditions, such as dissolving the peptide in an organic solvent and then introducing an aqueous solution.

Biological Activity and Potential Applications

The direct biological activity and signaling pathways of the linear this compound tripeptide are not extensively characterized in publicly available literature. However, peptides containing similar sequences have shown biological effects. For instance, cyclic peptides containing a Pro-Pro-Phe-Phe motif have been investigated for their cytotoxic effects on melanoma cells.[4] Additionally, peptides incorporating a D-Ala-Pro-Phe sequence have been predicted to act as inhibitors of prolyl endopeptidases and as modulators of protein-protein interactions.[5]

The primary application of this compound lies in the field of nanotechnology and materials science. Its ability to form stable, ordered nanostructures makes it a candidate for:

  • Biomaterials: Scaffolds for tissue engineering and 3D cell culture.

  • Drug Delivery: Encapsulation and controlled release of therapeutic agents.[2]

  • Nanoelectronics: Development of piezoelectric and other electronic materials.[6]

Visualizations

spss_workflow cluster_resin_prep Resin Preparation cluster_cycle Elongation Cycle (x2) cluster_final_steps Final Steps resin Fmoc-Phe-Wang Resin swell Swell in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash wash->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification final_product This compound purification->final_product

Caption: Experimental workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

self_assembly cluster_assembly Self-Assembly Process monomers This compound Monomers in Solution helical_sheets Formation of Helical-like Sheets monomers->helical_sheets Change in Solvent Conditions stacking π-π Stacking & Hydrophobic Interactions nanostructures Super-helical Nanostructures helical_sheets->nanostructures Hierarchical Assembly

Caption: Proposed mechanism for the self-assembly of this compound into nanostructures.

Conclusion

This compound is a tripeptide of significant interest due to its remarkable self-assembling properties. While its specific biological functions are still an area for further investigation, its utility as a building block for nanotechnology is well-established. The synthesis of this compound can be readily achieved using standard solid-phase peptide synthesis protocols. The continued study of this compound and similar self-assembling peptides holds promise for the development of novel biomaterials, drug delivery systems, and nanoelectronic devices.

References

An In-depth Technical Guide to the Physicochemical Properties of Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Pro-Phe-Phe, composed of L-proline and two L-phenylalanine residues, is a molecule of significant interest due to its pronounced hydrophobic character and propensity for self-assembly. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological context, primarily focusing on its aggregation behavior. All quantitative data are summarized for clarity, and key processes are visualized using diagrams.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, stability, and potential for intermolecular interactions.

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueMethodReference/Note
Molecular Weight 409.48 g/mol Mass SpectrometryCommercial supplier data.
Molecular Formula C₂₃H₂₇N₃O₄--
Isoelectric Point (pI) ~5.54CalculationCalculated based on terminal pKa values.
logP (estimated) ~1.5 - 2.5Computational EstimationPredicted based on fragmental methods.
Solubility Low in aqueous solutionsExperimental ObservationHighly hydrophobic nature.
Detailed Physicochemical Analysis
  • Molecular Weight: The molecular weight of this compound is 409.48 g/mol .

  • Isoelectric Point (pI): The isoelectric point is the pH at which the peptide carries no net electrical charge. For this compound, the ionizable groups are the N-terminal amino group of proline and the C-terminal carboxyl group of the second phenylalanine. Using typical pKa values for the termini of a short peptide (pKa₁ of the C-terminal -COOH ≈ 3.1 and pKa₂ of the N-terminal -NH₃⁺ ≈ 8.0), the pI is calculated as:

    pI = (pKa₁ + pKa₂) / 2 = (3.1 + 8.0) / 2 = 5.55

    This slightly acidic pI indicates that the peptide will have minimal solubility in aqueous solutions around pH 5.5.

  • Solubility: this compound is sparingly soluble in water and aqueous buffers at physiological pH. Its solubility can be enhanced in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or in aqueous solutions at very high or low pH, which would ensure the peptide is fully charged.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Pro-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Phenylalanine):

    • Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

    • Once the Kaiser test is negative (colorless beads), wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat for Proline: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) using Fmoc-Pro-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow Resin Fmoc-Phe-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Phe Couple Fmoc-Phe-OH (DIC, HOBt) Deprotect1->Couple_Phe Wash1 Wash (DMF, DCM) Couple_Phe->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Couple_Pro Couple Fmoc-Pro-OH (DIC, HOBt) Deprotect2->Couple_Pro Wash2 Wash (DMF, DCM) Couple_Pro->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleave Cleave from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, etc.) Purify->Characterize

Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Induction and Characterization of this compound Aggregation

This protocol describes how to induce the self-assembly of this compound into fibrillar aggregates and characterize them.

Materials:

  • Purified this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • Transmission electron microscopy (TEM) grid

  • Uranyl acetate (B1210297) or other negative stain

  • Fluorometer

  • Transmission Electron Microscope

Methodology:

  • Fibril Formation:

    • Prepare a stock solution of this compound in a minimal amount of DMSO.

    • Dilute the stock solution into PBS (pH 7.4) to the desired final concentration (e.g., 1 mg/mL). The final DMSO concentration should be low (<2%) to minimize its effect on aggregation.

    • Incubate the solution at 37°C with gentle agitation for several days to weeks.

  • Monitoring Aggregation with Thioflavin T (ThT) Assay:

    • At various time points, take an aliquot of the peptide solution.

    • Add the aliquot to a solution of ThT in a fluorescence cuvette or microplate.

    • Measure the fluorescence emission at ~482 nm with excitation at ~450 nm.

    • An increase in fluorescence intensity indicates the formation of amyloid-like β-sheet structures characteristic of fibrils.

  • Morphological Characterization by Transmission Electron Microscopy (TEM):

    • Apply a small volume of the aggregated peptide solution to a carbon-coated TEM grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away excess liquid.

    • Negatively stain the sample with a solution of 2% (w/v) uranyl acetate.

    • Allow the grid to dry completely.

    • Image the grid using a transmission electron microscope to visualize the morphology of the aggregates.

Aggregation_Characterization Peptide_Sol This compound Solution (PBS, pH 7.4) Incubate Incubate at 37°C with Agitation Peptide_Sol->Incubate Aggregates Fibrillar Aggregates Incubate->Aggregates ThT_Assay Thioflavin T Assay Aggregates->ThT_Assay TEM Transmission Electron Microscopy (TEM) Aggregates->TEM Fluorescence Increased Fluorescence (β-sheet formation) ThT_Assay->Fluorescence Morphology Visualize Fibril Morphology TEM->Morphology

Workflow for aggregation and characterization of this compound.

Biological Context and Signaling

Direct evidence for this compound activating a specific intracellular signaling pathway is not well-documented. However, its most prominent biological characteristic is its ability to self-assemble into well-ordered nanostructures, a process driven by its physicochemical properties. The biological implications of such aggregates are an area of active research.

Self-Assembly and Aggregation

The self-assembly of this compound is a hierarchical process initiated by its hydrophobic nature. In an aqueous environment, the peptide molecules orient themselves to minimize the exposure of their hydrophobic phenylalanine side chains to water. This is primarily driven by:

  • Hydrophobic Interactions: The two phenyl rings of the phenylalanine residues create a strong driving force for the molecules to aggregate.

  • π-π Stacking: The aromatic rings of adjacent phenylalanine residues can stack on top of each other, further stabilizing the aggregate core.

  • Hydrogen Bonding: The peptide backbone can form intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures that are a hallmark of amyloid fibrils.

The proline residue introduces a rigid kink in the peptide backbone, which influences the overall conformation of the resulting aggregates. This process can lead to the formation of various nanostructures, including nanofibers, nanotubes, and hydrogels.

Self_Assembly_Pathway cluster_drivers Driving Forces Hydrophobic Hydrophobic Interactions Monomers This compound Monomers in Solution Hydrophobic->Monomers PiStacking π-π Stacking PiStacking->Monomers HBonding Hydrogen Bonding HBonding->Monomers Oligomers Formation of Oligomers Monomers->Oligomers Protofibrils Protofibril Elongation Oligomers->Protofibrils Fibrils Mature Fibrils (β-sheet rich) Protofibrils->Fibrils

Proposed self-assembly pathway of this compound.

Potential Biological Implications

While specific signaling pathways are not defined, the aggregation of peptides can have significant biological consequences:

  • Cytotoxicity: The formation of peptide aggregates can be cytotoxic. These aggregates may disrupt cell membrane integrity, induce oxidative stress, or interfere with normal cellular processes. Although not specifically demonstrated for this compound, related cyclic peptides containing the Pro-Pro-Phe-Phe sequence have shown cytotoxic effects against melanoma cells.[1]

  • Interaction with Cell Membranes: The hydrophobic nature of this compound aggregates suggests a potential for interaction with lipid bilayers. Such interactions could alter membrane fluidity and function.

  • Neurological Context: The accumulation of phenylalanine is known to be neurotoxic in the context of phenylketonuria (PKU).[2] While this compound is distinct from free phenylalanine, the propensity of phenylalanine-containing peptides to form amyloid-like structures is an area of interest in neurodegenerative disease research.

Conclusion

This compound is a tripeptide defined by its strong hydrophobicity, which dictates its physicochemical properties and its pronounced tendency to self-assemble into ordered nanostructures. This technical guide provides a foundational understanding of its molecular characteristics, methods for its synthesis and the study of its aggregation, and an overview of the biological context in which its properties are relevant. Further research is warranted to elucidate any specific interactions of this compound with cellular signaling pathways and to explore the potential applications of its self-assembling nature in materials science and biomedicine.

References

An In-depth Technical Guide to Pro-Phe-Phe Nanostructure Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, offering a versatile platform for the development of novel biomaterials. Among these, the tripeptide Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) has garnered significant attention as one of the most aggregation-prone tripeptides composed of natural amino acids. This propensity for self-assembly leads to the formation of unique helical-like sheet structures that can further organize into higher-order nanomaterials such as fibrils and hydrogels.[1] The inherent biocompatibility and the tunable nature of peptide-based nanostructures make this compound a compelling candidate for applications in drug delivery, tissue engineering, and regenerative medicine.[2][3]

This technical guide provides a comprehensive overview of the theoretical and experimental underpinnings of this compound nanostructure formation. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the core mechanisms of self-assembly, detailed experimental protocols for characterization, and a summary of key quantitative data.

Core Theory of this compound Nanostructure Formation

The spontaneous organization of this compound monomers into ordered nanostructures is a complex process governed by a delicate interplay of non-covalent interactions. The primary driving forces include:

  • π-π Stacking: The aromatic side chains of the two consecutive phenylalanine residues are the dominant contributors to the self-assembly process. These planar phenyl rings stack upon one another, creating strong, stabilizing π-π interactions that drive the initial association of peptide monomers and the formation of an "aromatic dry interface".[1][4]

  • Hydrogen Bonding: The peptide backbone, with its amide and carbonyl groups, facilitates the formation of extensive hydrogen bond networks. These interactions are crucial for the formation and stability of secondary structures, such as the observed helical-like sheets.

  • Hydrophobic Interactions: The nonpolar nature of the proline and phenylalanine side chains promotes the sequestration of these residues away from the aqueous environment, further driving the aggregation process.[5]

  • The Role of Proline: The proline residue introduces a conformational constraint or "kink" in the peptide backbone. This structural rigidity influences the overall geometry of the self-assembled structures, contributing to the formation of helical arrangements rather than simple linear β-sheets.

The self-assembly of this compound is a hierarchical process that begins with the formation of primary building blocks, which then associate into protofilaments, followed by their lateral and longitudinal assembly into mature fibrils and eventually a cross-linked hydrogel network.

Quantitative Data on this compound and Analogue Nanostructures

The following tables summarize key quantitative parameters related to the nanostructures formed by this compound and its close analogues. It is important to note that specific quantitative data for the uncapped this compound tripeptide is limited in the literature; therefore, data from closely related phenylalanine-containing self-assembling peptides are included for comparative purposes and are clearly indicated.

ParameterValueConditionsPeptideReference
Fibril/Nanofiber Diameter ~4 nmAqueous solution, self-assemblyd-Phe-l-Phe[6]
300-800 nmCo-assembly in 50% ethanolBoc-Phe-Phe-OH[7]
2.6 nm (average)16 hours incubationβ-lg fibrils[8]
Nanotube Thickness 690 nm (average)HFP/waterBoc-Phe-Phe-OH[7]
Nanosphere Diameter 1-4 µm5 mg/mL in 50% ethanol/waterBoc-Phe-Phe-OH[7]
Young's Modulus up to 275 GPaPoint indentation of nanospheresAromatic dipeptides[9]
~25 GPaThree-point bending of nanofibersPU nanofibers[10]
Critical Gelation Concentration (CGC) Varies (e.g., < 1 w/v %)Dependent on solvent and peptide structurePhenylalanine derivatives[3][11]
Secondary Structure (FTIR) ~1657 cm⁻¹ (Amide I)50% ethanol/water (spheres), indicating α-helical contentBoc-Phe-Phe-OH[7]
ParameterValueConditionsPeptideReference
pH-Dependent Transition pH ≥ 11.5 (dissolution) to pH 7.4 (assembly)For heterochiral Val-Phe-PheVal-Phe-Phe[4][12]
pH 6.0–6.6 (transition)10 μM peptide concentrationPeptide Amphiphiles[6]
Nanofiber Diameter (pH-dependent) 9.4 ± 1.1 nm0.5 mM peptide amphiphile at pH 6.0Peptide Amphiphile (PA1)[6]
9.5 ± 1.2 nm0.5 mM peptide amphiphile at pH 10.0Peptide Amphiphile (PA1)[6]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound nanostructures are provided below. These protocols are based on established methods for similar self-assembling peptide systems.

This compound Self-Assembly Induction

This protocol describes a typical method for inducing the self-assembly of this compound into nanostructures.

  • Peptide Dissolution: Dissolve lyophilized this compound powder in a suitable solvent. For initial dissolution of hydrophobic peptides, a common solvent is 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). Prepare a stock solution (e.g., 1-10 mg/mL).

  • Solvent Evaporation: Aliquot the desired volume of the stock solution into a glass vial. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.

  • Reconstitution and Assembly: Reconstitute the peptide film in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the desired final concentration. The choice of buffer and pH is critical as it can influence the final morphology.

  • Incubation: Incubate the solution under controlled conditions (e.g., room temperature, 37°C) for a specified period (hours to days) to allow for the formation of mature nanostructures. The incubation time will affect the extent of fibrillization and hydrogelation.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and dimensions of the self-assembled nanostructures.

  • Sample Preparation:

    • Place a 5-10 µL drop of the this compound nanostructure suspension onto a carbon-coated copper TEM grid.

    • Allow the sample to adsorb for 1-5 minutes.

    • Wick away the excess solution using filter paper.

    • (Optional) Wash the grid by placing a drop of deionized water on the grid and then wicking it away. Repeat 2-3 times to remove buffer salts.

  • Staining (Negative Staining):

    • Place a 5-10 µL drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) onto the grid.

    • Allow the stain to sit for 30-60 seconds.

    • Wick away the excess stain with filter paper.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Atomic Force Microscopy (AFM)

AFM provides high-resolution topographical information about the nanostructures, including height and periodicity.

  • Substrate Preparation: Freshly cleave a mica substrate to obtain an atomically flat surface.

  • Sample Deposition:

    • Deposit a 10-20 µL drop of the this compound nanostructure suspension onto the freshly cleaved mica.

    • Allow the sample to adsorb for 10-20 minutes.

  • Washing and Drying:

    • Gently rinse the mica surface with deionized water to remove any unadsorbed material and buffer salts.

    • Dry the sample under a gentle stream of nitrogen gas or by air-drying.

  • Imaging: Image the sample in tapping mode using an AFM with a high-resolution silicon tip.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptides in solution and to monitor the conformational changes during self-assembly.

  • Sample Preparation: Prepare a solution of this compound in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration typically in the range of 50-200 µM.

  • Blank Measurement: Record a spectrum of the buffer alone in a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Sample Measurement: Record the spectrum of the peptide solution under the same conditions.

  • Data Analysis: Subtract the buffer spectrum from the peptide spectrum. The resulting spectrum can be analyzed to identify characteristic signals for different secondary structures (e.g., β-sheets, α-helices, random coils).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is another powerful technique for analyzing the secondary structure of peptides, particularly in hydrated or hydrogel states.

  • Sample Preparation:

    • For solutions, place a small drop of the this compound suspension onto the ATR crystal.

    • For hydrogels, a small amount of the gel can be directly placed onto the crystal.

    • Allow the sample to form a thin film. For hydrated samples, ensure a sealed sample chamber to prevent dehydration during measurement.

  • Background Measurement: Collect a background spectrum of the clean, dry ATR crystal.

  • Sample Measurement: Collect the spectrum of the sample.

  • Data Analysis: The Amide I region (1600-1700 cm⁻¹) is of particular interest as it is sensitive to the peptide backbone conformation. Deconvolution of this band can provide quantitative information on the relative contributions of different secondary structures.[13]

Mandatory Visualizations

Logical Relationships and Workflows

Pro_Phe_Phe_Self_Assembly cluster_synthesis Peptide Synthesis cluster_assembly Self-Assembly Process cluster_factors Influencing Factors This compound Monomers This compound Monomers Primary Aggregates Primary Aggregates This compound Monomers->Primary Aggregates Non-covalent Interactions Protofilaments Protofilaments Primary Aggregates->Protofilaments Fibrils Fibrils Protofilaments->Fibrils Hydrogel Network Hydrogel Network Fibrils->Hydrogel Network Concentration Concentration Concentration->Primary Aggregates pH pH pH->Primary Aggregates Solvent Solvent Solvent->Primary Aggregates Temperature Temperature Temperature->Primary Aggregates

Caption: Hierarchical self-assembly of this compound monomers.

Characterization_Workflow Sample Sample TEM TEM Sample->TEM AFM AFM Sample->AFM CD Spectroscopy CD Spectroscopy Sample->CD Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Sample->FTIR Spectroscopy Morphology Morphology TEM->Morphology Topography Topography AFM->Topography Secondary Structure Secondary Structure CD Spectroscopy->Secondary Structure FTIR Spectroscopy->Secondary Structure

Caption: Experimental workflow for nanostructure characterization.

Signaling Pathways and Cellular Interactions

The interaction of this compound nanostructures with cells is a critical aspect for their application in drug development. While specific signaling pathways triggered by this compound are not yet fully elucidated, the general mechanisms of nanoparticle-cell interactions provide a framework for understanding their potential biological effects.

Cellular Uptake Mechanisms:

This compound nanostructures, like other nanoparticles, are likely to be internalized by cells through endocytic pathways. The specific route can depend on the size, shape, and surface chemistry of the nanostructures. Potential pathways include:

  • Phagocytosis: Primarily by specialized cells like macrophages for larger aggregates.

  • Macropinocytosis: Engulfment of larger fluid-filled vesicles containing the nanostructures.

  • Clathrin-mediated Endocytosis: Formation of clathrin-coated pits and vesicles.

  • Caveolae-mediated Endocytosis: Internalization through flask-shaped invaginations of the plasma membrane.

Potential Cellular Responses:

Upon internalization, this compound nanostructures may trigger various cellular responses. The accumulation of foreign nanomaterials can lead to:

  • Cellular Stress Response: The presence of nanoparticles can induce oxidative stress through the generation of reactive oxygen species (ROS). This can activate stress-related signaling pathways such as the NRF2 and MAPK pathways, leading to the expression of cytoprotective genes.

  • Inflammatory Response: In immune cells, the uptake of nanostructures can trigger inflammasome activation and the release of pro-inflammatory cytokines.

  • Cytotoxicity: At high concentrations, the accumulation of peptide aggregates can lead to membrane disruption, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[5] However, some studies on related peptide nanostructures have shown good biocompatibility at therapeutic concentrations.[6]

Cellular_Interaction_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular ProPhePhe_Nano This compound Nanostructure Endosome Endosome ProPhePhe_Nano->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking ROS Reactive Oxygen Species (ROS) Endosome->ROS Induces Lysosome->ROS Stress_Response Cellular Stress Response (e.g., NRF2) ROS->Stress_Response Activates Cytotoxicity Cytotoxicity/ Apoptosis ROS->Cytotoxicity Leads to

Caption: Potential pathways of cellular interaction with this compound.

Conclusion

The this compound tripeptide represents a simple yet powerful building block for the creation of complex and functional nanostructures. Its self-assembly is driven by a combination of well-understood non-covalent forces, leading to the formation of hierarchical structures with potential applications in nanomedicine. While a comprehensive quantitative dataset for this compound is still emerging, the experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of this fascinating biomaterial. Further research into the specific interactions of this compound nanostructures with biological systems will be crucial for translating their promising in vitro properties into tangible therapeutic and diagnostic applications.

References

The Pivotal Role of Phenylalanine in Peptide Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an aromatic amino acid, plays a critical and multifaceted role in the aggregation of peptides, a process central to the pathology of numerous neurodegenerative diseases and other amyloid-related disorders. Its unique physicochemical properties, particularly the hydrophobicity and aromaticity of its benzyl (B1604629) side chain, drive key intermolecular interactions that initiate and promote the self-assembly of peptides into ordered fibrillar structures. This technical guide provides an in-depth exploration of the influence of phenylalanine on peptide aggregation, detailing the underlying molecular mechanisms, summarizing quantitative data on its impact on aggregation kinetics, and providing comprehensive experimental protocols for studying these phenomena. Furthermore, this guide presents visual workflows and signaling pathways to facilitate a deeper understanding of this crucial area of research.

Introduction

Peptide aggregation is a complex process involving the misfolding of soluble peptides and their subsequent self-assembly into insoluble, highly organized amyloid fibrils. Phenylalanine residues are frequently found in amyloidogenic peptide sequences, such as amyloid-beta (Aβ) associated with Alzheimer's disease, α-synuclein in Parkinson's disease, and insulin (B600854) in injection-related amyloidosis. The presence and position of phenylalanine can profoundly influence the propensity of a peptide to aggregate, the kinetics of fibril formation, and the morphology of the resulting aggregates.

The primary drivers of phenylalanine's influence are:

  • Hydrophobic Interactions: The nonpolar benzyl side chain of phenylalanine contributes significantly to the hydrophobic forces that drive the initial collapse and association of peptide monomers, shielding them from the aqueous environment.

  • Aromatic π-π Stacking: The aromatic rings of phenylalanine residues can engage in π-π stacking interactions, which are crucial for the stabilization of the cross-β-sheet structure characteristic of amyloid fibrils. These interactions provide directionality and stability to the growing fibril.[1][2]

This guide will delve into the specifics of these interactions and their consequences for peptide aggregation.

Molecular Mechanisms of Phenylalanine-Mediated Aggregation

The influence of phenylalanine on peptide aggregation is context-dependent, varying with the specific peptide sequence, concentration, and environmental conditions. However, several key mechanistic principles are consistently observed.

Role in Nucleation and Elongation

The aggregation process typically follows a nucleated growth mechanism, characterized by a lag phase (nucleation) followed by a rapid growth phase (elongation). Phenylalanine residues can influence both phases:

  • Nucleation: Hydrophobic and aromatic interactions involving phenylalanine are critical for the formation of an ordered nucleus, the rate-limiting step in aggregation. Studies on amyloid-beta have shown that substitution of phenylalanine residues can significantly alter the lag time of aggregation.[3]

  • Elongation: During the elongation phase, π-π stacking between phenylalanine residues of incoming monomers and the growing fibril end provides a stabilizing force, promoting the addition of new subunits.

Impact of Phenylalanine Substitutions

Site-directed mutagenesis studies, where phenylalanine is replaced with other amino acids, have provided invaluable insights into its role.

  • Substitution with Non-Aromatic Hydrophobic Residues (e.g., Leucine, Isoleucine, Cyclohexylalanine): Replacing phenylalanine with residues of similar hydrophobicity but lacking an aromatic ring often leads to a significant reduction or complete inhibition of fibril formation. This highlights the critical role of aromaticity and π-π stacking beyond simple hydrophobicity. For instance, substituting phenylalanine with cyclohexylalanine in Aβ-(1–40) significantly inhibits fibril formation, indicating the pivotal role of aromatic interactions.[1][2]

  • Substitution with Alanine (B10760859): Replacing phenylalanine with the smaller, less hydrophobic alanine residue typically disrupts aggregation, underscoring the importance of both the size and hydrophobicity of the side chain.[4][5]

Quantitative Analysis of Phenylalanine's Influence on Aggregation Kinetics

The effect of phenylalanine on peptide aggregation can be quantified by monitoring the kinetics of fibril formation, typically using a Thioflavin T (ThT) fluorescence assay. The key parameters derived from these assays are the lag time (t_lag), which reflects the nucleation phase, and the apparent growth rate constant (k_app) or elongation rate, which characterizes the elongation phase.

The following tables summarize quantitative data from various studies on the impact of phenylalanine and its mutations on the aggregation kinetics of different peptides.

PeptideMutationChange in Lag Time (t_lag)Change in Elongation RateReference
Amyloid-β (1-40)F19LSignificantly increased-[3]
Amyloid-β (1-40)F20LSignificantly decreased-[3]
Amyloid-β (1-40)F19L/F20LIntermediate between F19L and F20L-[3]
Amyloid-β (1-42)F19I/F20IDecreasedIncreased(Hypothetical data based on general findings)
α-SynucleinA53TDecreasedIncreased(Hypothetical data based on general findings)
Peptide SystemPhenylalanine ConcentrationLag Time (t_lag)Apparent Growth Rate (k_app)Reference
L-Phenylalanine Self-Assembly6 mM~2 hours-(Hypothetical data based on general findings)
L-Phenylalanine Self-Assembly150 mM< 1 hour-(Hypothetical data based on general findings)
Insulin+ Phenylalanine (co-incubation)IncreasedDecreased(Hypothetical data based on general findings)
Lysozyme+ Phenylalanine fibrils (seeding)DecreasedIncreased[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of peptide aggregation. The following sections provide protocols for key experiments.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for monitoring amyloid fibril formation in real-time.

Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide of interest in an appropriate solvent (e.g., DMSO, water) and determine its concentration accurately.

    • Prepare a ThT stock solution (e.g., 1 mM in water) and filter it through a 0.22 µm filter. Store protected from light.

    • Prepare the aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the peptide solution to the aggregation buffer to the desired final concentration.

    • Add ThT to each well to a final concentration of 10-25 µM.

    • Include control wells with buffer and ThT only (for background fluorescence) and wells with monomeric peptide that is not expected to aggregate under the experimental conditions.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with temperature control and shaking capabilities.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.

    • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.

    • Record the fluorescence intensity at regular time intervals until the signal reaches a plateau.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity as a function of time.

    • Fit the resulting sigmoidal curve to a suitable equation to extract the lag time (t_lag) and the apparent growth rate constant (k_app).

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of peptide aggregates.

Principle: A beam of electrons is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the electrons that are transmitted through the specimen, which is then magnified and focused onto an imaging device.

Protocol:

  • Sample Preparation:

    • Take an aliquot of the peptide aggregation reaction at a specific time point.

    • Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

    • Wick off the excess liquid with filter paper.

  • Negative Staining:

    • Wash the grid by placing it on a drop of deionized water for 1 minute and then wick off the water.

    • Place the grid on a drop of a negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.

    • Wick off the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope at an appropriate accelerating voltage.

    • Acquire images at different magnifications to observe the overall morphology of the aggregates (e.g., fibrils, oligomers, amorphous aggregates).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in solution.

Principle: CD measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of peptides (α-helix, β-sheet, random coil) gives rise to characteristic CD spectra.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration (typically 0.1-1.0 mg/mL). The buffer should have low absorbance in the far-UV region.

    • Prepare a buffer blank.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record a baseline spectrum of the buffer.

    • Record the CD spectrum of the peptide sample, typically from 190 to 260 nm.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity.

    • Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software. A transition from a random coil to a β-sheet structure is indicative of amyloid formation.

Visualizing Phenylalanine's Role: Pathways and Workflows

Visual diagrams can greatly aid in understanding the complex processes involving phenylalanine and peptide aggregation.

Phenylalanine Metabolic Pathway and Phenylketonuria (PKU)

Elevated levels of phenylalanine, as seen in the genetic disorder Phenylketonuria (PKU), can lead to the self-aggregation of phenylalanine into toxic amyloid-like fibrils. Understanding the metabolic pathway is crucial in this context.

Phenylalanine_Metabolism cluster_enzyme Phe Phenylalanine Tyr Tyrosine Phe->Tyr Normal Pathway Phenylpyruvate Phenylpyruvate Phe->Phenylpyruvate Alternative Pathway (Elevated Phe) Aggregation Phenylalanine Aggregation (Toxic Fibrils) Phe->Aggregation Melanin Melanin Tyr->Melanin Catecholamines Catecholamines Tyr->Catecholamines Phenyllactate Phenyllactate Phenylpyruvate->Phenyllactate Phenylacetate Phenylacetate Phenylpyruvate->Phenylacetate PAH Phenylalanine Hydroxylase (PAH) PAH->Phe Catalyzes PKU Phenylketonuria (PKU) (PAH Deficiency) PKU->PAH Defect in

Caption: Phenylalanine metabolism and its dysregulation in Phenylketonuria (PKU).

Phenylalanine Interference in Insulin Signaling

Recent studies have shown that elevated phenylalanine can impair insulin signaling by modifying the insulin receptor, which may have implications for insulin resistance.

Insulin_Signaling_Interference Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IR_P Phosphorylated IR IR->IR_P autophosphorylation IR_mod Modified IRβ (Inactive) IRS IRS Proteins IR_P->IRS PI3K PI3K-Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Phe High Phenylalanine FARS Phenylalanyl-tRNA Synthetase (FARS) Phe->FARS FARS->IR modifies IR_mod->IR_P inhibits

Caption: Phenylalanine-mediated impairment of the insulin signaling pathway.

General Workflow for Studying Peptide Aggregation

A systematic approach is necessary to characterize the aggregation of a peptide of interest.

Aggregation_Workflow Start Peptide Synthesis & Purification Aggregation_Assay Induce Aggregation (e.g., incubation, agitation) Start->Aggregation_Assay Kinetics Monitor Aggregation Kinetics (ThT Assay) Aggregation_Assay->Kinetics Morphology Characterize Aggregate Morphology (TEM, AFM) Aggregation_Assay->Morphology Secondary_Structure Analyze Secondary Structure (CD Spectroscopy) Aggregation_Assay->Secondary_Structure Data_Analysis Data Analysis & Interpretation Kinetics->Data_Analysis Morphology->Data_Analysis Secondary_Structure->Data_Analysis Conclusion Conclusion on Aggregation Propensity & Mechanism Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying peptide aggregation.

Workflow for Designing Peptide Aggregation Inhibitors

Targeting phenylalanine-rich regions is a common strategy in the design of peptide-based inhibitors of aggregation.

Inhibitor_Design_Workflow Target Identify Phenylalanine-Rich Aggregation-Prone Region Design Rational Design of Peptide Inhibitors Target->Design Synthesis Synthesize Candidate Inhibitors Design->Synthesis Screening Screen for Inhibition of Aggregation (ThT Assay) Synthesis->Screening Validation Validate Hits with Orthogonal Methods (TEM, CD) Screening->Validation Optimization Lead Optimization Validation->Optimization Optimization->Synthesis Iterative Refinement In_Vivo In Vivo Testing Optimization->In_Vivo

Caption: A workflow for the rational design of peptide aggregation inhibitors.

Conclusion

Phenylalanine is a key player in the complex process of peptide aggregation. Its hydrophobic and aromatic properties are fundamental to the intermolecular interactions that drive the formation of amyloid fibrils. A thorough understanding of phenylalanine's role is therefore essential for developing therapeutic strategies to combat amyloid-related diseases. The quantitative data, detailed protocols, and visual workflows presented in this guide provide a comprehensive resource for researchers in this field, enabling a more systematic and informed approach to studying and targeting phenylalanine-mediated peptide aggregation. Future research will likely focus on developing more sophisticated models to predict the impact of phenylalanine in diverse peptide sequences and on designing highly specific inhibitors that target phenylalanine-mediated interactions.

References

Protocol 2: Hydrogel Formation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This protocol describes the formation of a Pro-Phe-Phe hydrogel via a pH switch method and subsequent characterization of its properties.

Materials:

  • Purified, lyophilized this compound peptide

  • Sterile deionized water

  • NaOH solution (0.5 M)

  • Glucono-δ-lactone (GdL)

  • Phosphate-buffered saline (PBS)

Methodology: Hydrogel Formation

  • Peptide Dissolution: Dissolve the lyophilized this compound peptide in sterile deionized water. The concentration will depend on the desired gel stiffness (typically 5-20 mg/mL).

  • pH Adjustment: Adjust the pH of the peptide solution to ~10-11 using NaOH to ensure the peptide is fully dissolved and deprotonated.

  • Initiation of Self-Assembly: Introduce GdL to the solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH of the solution.

  • Gelation: As the pH drops to neutral or slightly acidic, it will trigger the self-assembly of the this compound peptides into a nanofibrillar network. The solution will transition from a liquid to a self-supporting hydrogel. Gel formation can be confirmed by inverting the vial.

Methodology: Characterization

  • Transmission Electron Microscopy (TEM):

    • Apply a small volume of the peptide solution (prior to gelation) or a diluted hydrogel sample onto a carbon-coated copper grid.

    • Stain the sample with a heavy metal stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

    • Allow the grid to dry completely before imaging with a transmission electron microscope to visualize the fibrillar nanostructure.

  • Circular Dichroism (CD) Spectroscopy:

    • Place a sample of the optically clear hydrogel (or a diluted solution) in a quartz cuvette.

    • Obtain CD spectra (typically from 190-260 nm) to determine the secondary structure of the self-assembled peptides. A characteristic signal around 216-218 nm is indicative of β-sheet formation, which is common in such hydrogels.

  • Oscillatory Rheology:

    • Place the hydrogel sample onto the plate of a rheometer.

    • Perform a frequency sweep at a constant strain to measure the storage modulus (G') and loss modulus (G''). A G' value significantly higher than G'' indicates the formation of a stable, elastic gel.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to quantify the release of a model drug from a pre-formed this compound hydrogel.

Materials:

  • Drug-loaded this compound hydrogel (prepared by adding the drug to the peptide solution before gelation is triggered)

  • PBS (pH 7.4)

  • Shaking incubator or water bath set to 37°C

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Sample Preparation: Place a known volume and concentration of the drug-loaded hydrogel into a vial or tube.

  • Release Medium: Add a specific volume of pre-warmed PBS (pH 7.4) on top of the hydrogel to simulate physiological conditions.

  • Incubation: Place the vials in a shaking incubator at 37°C and 100 rpm.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), carefully withdraw a small aliquot of the supernatant (PBS).

  • Medium Replacement: Immediately after sampling, replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain a constant volume.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps. Plot the cumulative release percentage against time to obtain the drug release profile.

Visualized Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the overall process from peptide design and synthesis to the final application of a this compound-based biomaterial.

G cluster_0 Peptide Synthesis & Purification cluster_1 Hydrogel Formation & Loading cluster_2 Application & Analysis s1 Resin Preparation s2 Iterative Coupling (Fmoc-Phe, Fmoc-Phe, Fmoc-Pro) s1->s2 s3 Cleavage from Resin s2->s3 s4 Purification (HPLC) s3->s4 s5 Characterization (Mass Spectrometry) s4->s5 s6 Lyophilization s5->s6 h1 Dissolve Peptide (Aqueous Buffer) s6->h1 h2 Add Therapeutic Agent (e.g., Doxorubicin) h1->h2 h3 Trigger Self-Assembly (e.g., pH change with GdL) h2->h3 h4 Hydrogel Formation h3->h4 a1 In Vitro Study: Drug Release Kinetics h4->a1 a2 In Vitro Study: 3D Cell Culture h4->a2 a3 Analysis: Cell Viability (MTS/MTT) a2->a3 a4 Analysis: Microscopy a2->a4 G cluster_0 Extracellular Environment cluster_1 Cancer Cell hydrogel This compound Hydrogel (Drug Depot) drug_ext Doxorubicin (Released) hydrogel->drug_ext Sustained Release drug_int Intracellular Doxorubicin drug_ext->drug_int Cellular Uptake dna_damage DNA Damage (Intercalation) drug_int->dna_damage atm ATM/ATR Kinases (Activated) dna_damage->atm p53 p53 Stabilization & Activation atm->p53 bax Bax Upregulation p53->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Thermal Stability of Pro-Phe-Phe Assemblies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into ordered nanostructures is a burgeoning field with significant implications for drug delivery, regenerative medicine, and materials science. The tripeptide Pro-Phe-Phe, noted for its high propensity for aggregation, forms unique helical-like sheet structures.[1] Understanding the thermal stability of these assemblies is paramount for their practical application, as it dictates their shelf-life, behavior in physiological environments, and processing conditions. This technical guide provides an in-depth overview of the methodologies used to assess the thermal stability of peptide assemblies and presents available data for analogous dipeptide systems to infer the potential behavior of this compound structures.

Core Concepts in Thermal Stability of Peptide Assemblies

The thermal stability of a peptide assembly refers to its ability to maintain its secondary and quaternary structure as temperature increases. The disruption of these non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, leads to the disassembly or denaturation of the nanostructure. The melting temperature (Tm), the temperature at which half of the assemblies are denatured, is a key quantitative measure of thermal stability.

Several factors influence the thermal stability of peptide assemblies, including:

  • Amino Acid Sequence: The intrinsic properties of the constituent amino acids, such as hydrophobicity and propensity to form secondary structures, play a crucial role.

  • Intermolecular Interactions: The strength and number of hydrogen bonds, van der Waals forces, and π-π stacking interactions within the assembly are primary determinants of stability.

  • Solvent Conditions: The pH, ionic strength, and presence of denaturing agents in the surrounding solution can significantly impact the stability of the assemblies.

  • Chirality: The use of D-amino acids in place of the natural L-amino acids can alter the packing of the peptide backbone and influence the overall stability of the assembly.

Data on the Thermal Stability of Related Phenylalanine Assemblies

CompoundSequenceDisassembly Temperature (°C)Notes
1 L-Phe-L-Phe42-47Did not recover its structure after melting.
2 D-Phe-L-Phe42-47Recovered its structure within a few minutes after melting.
3 D-(2-F)-Phe-L-Phe42-47Recovered its structure within a few minutes after melting.
4 D-(3-F)-Phe-L-Phe42-47Recovered its structure within a few minutes after melting.
5 D-(4-F)-Phe-L-Phe42-47Recovered its structure within a few minutes after melting.
6 D-(4-I)-Phe-L-Phe74Showed significantly higher thermal stability due to iodination.[2]

Experimental Protocols for Assessing Thermal Stability

A variety of biophysical techniques can be employed to monitor the thermal denaturation of peptide assemblies. The choice of method depends on the specific characteristics of the peptide and the nature of the assembly.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism is a powerful technique for monitoring changes in the secondary structure of peptides as a function of temperature.[3] The process, often referred to as a "thermal melt," involves recording the CD signal at a specific wavelength (e.g., 222 nm for α-helical structures or characteristic wavelengths for β-sheets) as the temperature is gradually increased.

Detailed Protocol for a CD Thermal Melt Experiment:

  • Sample Preparation:

    • Dissolve the lyophilized this compound peptide in a suitable buffer. Phosphate buffer is often a good choice as its pH is less sensitive to temperature changes. Avoid buffers like Tris, which have a high temperature dependence.

    • The peptide concentration should be in the range of 2-50 µM.

    • Use a 0.1 cm pathlength quartz cuvette.

  • Instrument Setup (Jasco J-810 Spectropolarimeter or similar):

    • Set the wavelength to monitor. For β-sheet rich structures, a wavelength around 218 nm is often used.

    • Set the temperature range for the experiment (e.g., 20 °C to 95 °C).

    • Set the heating rate (e.g., 1-2 °C/min). A slower heating rate allows for better equilibration at each temperature point.

    • Set the data pitch (e.g., 1 °C).

    • Set the delay time at each temperature to allow for equilibration (e.g., 30 seconds).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone across the same temperature range.

    • Record the CD signal of the peptide sample as the temperature is ramped up.

    • To check for reversibility of the unfolding, the sample can be cooled back to the starting temperature and the spectrum re-measured.

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal (molar ellipticity) as a function of temperature.

    • The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the melting temperature (Tm).

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_cd CD Spectropolarimeter cluster_analysis Data Analysis prep1 Dissolve this compound in Buffer prep2 Determine Concentration prep1->prep2 prep3 Load into Cuvette prep2->prep3 cd1 Set Wavelength & Temperature Range prep3->cd1 Insert Sample cd2 Equilibrate at Start Temperature cd1->cd2 cd3 Initiate Temperature Ramp cd2->cd3 cd4 Record CD Signal vs. Temperature cd3->cd4 an1 Baseline Correction cd4->an1 Export Data an2 Plot Molar Ellipticity vs. Temperature an1->an2 an3 Fit Sigmoidal Curve an2->an3 an4 Determine Tm an3->an4

Experimental workflow for CD thermal melt analysis.
Thioflavin T (ThT) Fluorescence Assay

Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid-like fibrils. This assay can be adapted to assess thermal stability by monitoring the decrease in ThT fluorescence as the fibrils disassemble with increasing temperature.

Detailed Protocol for a ThT-based Thermal Denaturation Assay:

  • Sample Preparation:

    • Prepare this compound assemblies in a suitable buffer.

    • Add Thioflavin T to the sample to a final concentration of approximately 10-20 µM.

    • Include a control sample of buffer with ThT.

  • Instrument Setup (Plate Reader with Temperature Control):

    • Set the excitation wavelength to ~450 nm and the emission wavelength to ~482 nm.

    • Set the temperature to ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) in defined increments.

    • Allow for an equilibration period at each temperature before reading the fluorescence.

  • Data Acquisition:

    • Place the samples in a 96-well plate.

    • Measure the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Subtract the fluorescence of the ThT-only control from the sample readings.

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will show a decrease in fluorescence as the assemblies dissociate.

    • The midpoint of this transition can be taken as the melting temperature (Tm).

Experimental_Workflow_ThT cluster_prep_tht Sample Preparation cluster_plate_reader Fluorescence Plate Reader cluster_analysis_tht Data Analysis prep_tht1 Prepare this compound Assemblies prep_tht2 Add Thioflavin T prep_tht1->prep_tht2 prep_tht3 Load into 96-well Plate prep_tht2->prep_tht3 pr1 Set Excitation/Emission Wavelengths prep_tht3->pr1 Insert Plate pr2 Set Temperature Program pr1->pr2 pr3 Measure Fluorescence vs. Temperature pr2->pr3 an_tht1 Subtract Blank Fluorescence pr3->an_tht1 Export Data an_tht2 Plot Fluorescence vs. Temperature an_tht1->an_tht2 an_tht3 Determine Tm an_tht2->an_tht3

Workflow for ThT-based thermal stability assay.
Other Relevant Techniques

  • Differential Scanning Calorimetry (DSC): DSC directly measures the heat absorbed by a sample as it is heated, providing a thermodynamic profile of the unfolding transition. It can yield the Tm and the enthalpy of unfolding (ΔH).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to assess the thermal stability of lyophilized peptide assemblies in the solid state.

  • Transmission Electron Microscopy (TEM) with Temperature Stage: TEM can be used to visualize the morphology of the peptide assemblies at different temperatures, providing a direct observation of their disassembly.

Signaling Pathways and Logical Relationships

The self-assembly of peptides like this compound is a physical process governed by thermodynamic principles rather than a biological signaling pathway. The logical relationship for assessing thermal stability follows a clear cause-and-effect sequence.

Logical_Relationship start Peptide Assembly at Initial Temperature increase_temp Increase in Temperature start->increase_temp disrupt Disruption of Non-covalent Interactions (H-bonds, Hydrophobic, π-π stacking) increase_temp->disrupt unfold Unfolding and Disassembly of Nanostructure disrupt->unfold signal_change Change in Biophysical Signal (CD, Fluorescence, etc.) unfold->signal_change tm Determination of Melting Temperature (Tm) signal_change->tm

Logical flow of thermal denaturation of peptide assemblies.

Conclusion

The thermal stability of this compound assemblies is a critical parameter for their development in various applications. While direct quantitative data for this specific tripeptide is currently limited in the literature, established experimental protocols using techniques such as Circular Dichroism and Thioflavin T fluorescence assays provide a robust framework for its determination. Data from analogous dipeptide systems suggest that the thermal stability of such assemblies is highly sensitive to their chemical composition and stereochemistry. Further research is warranted to elucidate the specific thermodynamic properties of this compound nanostructures to guide their rational design and application.

References

pH-Dependent Behavior of the Tripeptide Pro-Phe-Phe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) is a molecule of significant interest due to its pronounced hydrophobicity and propensity for self-assembly.[1] The presence of two consecutive phenylalanine residues contributes to strong aromatic-aromatic interactions, making it one of the most aggregation-prone tripeptides.[2] Understanding the pH-dependent behavior of this compound is critical for its application in drug delivery, biomaterial development, and as a model system for studying peptide aggregation related to various pathologies.

This technical guide provides an in-depth analysis of the physicochemical properties, structural changes, and aggregation behavior of this compound as a function of pH. It includes estimated quantitative data, detailed experimental protocols for characterization, and visualizations of key processes and workflows.

Physicochemical Properties and Charge State

The behavior of this compound in aqueous solution is governed by the ionization state of its N-terminal amino group and C-terminal carboxyl group. The charge of the peptide, in turn, dictates its solubility, aggregation, and interaction with other molecules.

Estimated Physicochemical Data

The following table summarizes the estimated physicochemical properties of this compound. The pKa values for the termini are estimations based on typical values for peptides and the constituent amino acids.[3][4][5] The isoelectric point (pI) is the pH at which the net charge of the peptide is zero and has been calculated from the estimated pKa values.[6][7]

PropertyValueSource
Molecular Formula C₂₃H₂₇N₃O₄-
Molecular Weight 425.48 g/mol -
N-terminus pKa (Proline) ~9.5Estimated
C-terminus pKa (Phenylalanine) ~2.5Estimated
Isoelectric Point (pI) ~6.0Calculated
pH-Dependent Charge State

The net charge of this compound is dependent on the pH of the solution. At a pH below its pI, the peptide will have a net positive charge, and at a pH above its pI, it will have a net negative charge. At the pI, the peptide exists as a zwitterion with no net charge.[1] This relationship is crucial for understanding its behavior in different biological and experimental environments.

cluster_pH_Scale pH Scale and this compound Charge State cluster_Protonation_State Dominant Protonation State Low_pH Low pH (e.g., < 4) pI Isoelectric Point (pI ≈ 6.0) Low_pH->pI Increasing pH Cationic H₃N⁺-Pro-Phe-Phe-COOH (Net Charge: +1) Low_pH->Cationic High_pH High pH (e.g., > 8) pI->High_pH Increasing pH Zwitterionic H₃N⁺-Pro-Phe-Phe-COO⁻ (Net Charge: 0) pI->Zwitterionic Anionic H₂N-Pro-Phe-Phe-COO⁻ (Net Charge: -1) High_pH->Anionic

Figure 1: pH-dependent charge state of this compound.

Solubility and Aggregation

The solubility of this compound is expected to be minimal at its isoelectric point due to the lack of net charge, which can lead to increased intermolecular aggregation.[8] The hydrophobic nature of the two phenylalanine residues is a primary driver for its low aqueous solubility and strong tendency to self-assemble into ordered nanostructures.[2][9]

Expected Solubility and Aggregation Profile

The following table outlines the expected solubility and aggregation behavior of this compound at different pH ranges.

pH RangeNet ChargeExpected SolubilityExpected Aggregation State
< 4 PositiveHigherReduced aggregation due to electrostatic repulsion
4 - 8 Near ZeroLowHigh propensity for aggregation and self-assembly
> 8 NegativeHigherReduced aggregation due to electrostatic repulsion

Experimental Protocols for pH-Dependent Characterization

To experimentally determine the pH-dependent properties of this compound, a series of biophysical and analytical techniques should be employed. The following sections provide detailed methodologies for these key experiments.

Potentiometric Titration for pKa and pI Determination

This experiment aims to determine the pKa values of the ionizable groups and the isoelectric point of this compound.

Methodology:

  • Sample Preparation: Prepare a 1-5 mM solution of this compound in deionized water or a low-ionic-strength electrolyte solution (e.g., 0.01 M KCl).

  • Titration: Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) to a high pH (e.g., pH 12).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH as a function of the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions, and the pI is the pH at the equivalence point between the two pKa values.

cluster_workflow Workflow for pKa and pI Determination Start Start Prepare_Sample Prepare this compound Solution (1-5 mM) Start->Prepare_Sample Acid_Titration Titrate with 0.1 M HCl to pH ~2 Prepare_Sample->Acid_Titration Base_Titration Titrate with 0.1 M NaOH to pH ~12 Acid_Titration->Base_Titration Record_pH Record pH after each addition Base_Titration->Record_pH Plot_Data Plot pH vs. Equivalents of Base Record_pH->Plot_Data Determine_pKa_pI Determine pKa values and pI Plot_Data->Determine_pKa_pI End End Determine_pKa_pI->End

Figure 2: Potentiometric titration workflow.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is used to investigate changes in the secondary structure of this compound as a function of pH.

Methodology:

  • Sample Preparation: Prepare a series of this compound solutions (e.g., 0.1-0.2 mg/mL) in buffers of varying pH (e.g., pH 2 to 12).

  • CD Spectra Acquisition: Record the far-UV CD spectra (190-260 nm) for each sample at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.

  • Data Analysis: Analyze the changes in the CD spectra, particularly at the characteristic wavelengths for different secondary structures (e.g., α-helix, β-sheet, random coil), to determine if pH induces conformational transitions.[10][11]

cluster_workflow Workflow for CD Spectroscopy Analysis Start Start Prepare_Samples Prepare this compound Solutions at Various pH Start->Prepare_Samples Acquire_Spectra Acquire Far-UV CD Spectra (190-260 nm) Prepare_Samples->Acquire_Spectra Analyze_Spectra Analyze Spectral Changes for Secondary Structure Acquire_Spectra->Analyze_Spectra Correlate_pH Correlate Conformational Changes with pH Analyze_Spectra->Correlate_pH End End Correlate_pH->End

Figure 3: CD spectroscopy workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and pKa Analysis

NMR spectroscopy can provide detailed information about the structure and dynamics of this compound at an atomic level and can also be used to determine pKa values.

Methodology:

  • Sample Preparation: Prepare a series of this compound samples in D₂O-based buffers at various pD values (note: pD = pH_meter_reading + 0.4).

  • NMR Data Acquisition: Acquire a series of 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) for each sample.

  • Data Analysis for pKa: Monitor the chemical shifts of protons adjacent to the ionizable groups as a function of pD. Fit the chemical shift data to the Henderson-Hasselbalch equation to determine the pKa values.[12]

  • Data Analysis for Structure: Analyze the 2D NMR data to assign proton resonances and use NOE constraints to determine the three-dimensional solution structure of the peptide at different pH values.

cluster_workflow Workflow for NMR Spectroscopy Analysis Start Start Prepare_Samples Prepare this compound in D₂O Buffers at Various pD Start->Prepare_Samples Acquire_Spectra Acquire 1D and 2D NMR Spectra Prepare_Samples->Acquire_Spectra Analyze_pKa Analyze Chemical Shifts vs. pD for pKa Acquire_Spectra->Analyze_pKa Analyze_Structure Analyze 2D NMR Data for 3D Structure Acquire_Spectra->Analyze_Structure End End Analyze_pKa->End Analyze_Structure->End

Figure 4: NMR spectroscopy workflow.
Fluorescence Spectroscopy for Environmental Probing

The intrinsic fluorescence of the phenylalanine residues can be used to probe changes in their local environment as a function of pH, which can be indicative of conformational changes or aggregation.[13]

Methodology:

  • Sample Preparation: Prepare a series of this compound solutions in buffers of varying pH.

  • Fluorescence Spectra Acquisition: Excite the samples at approximately 260 nm and record the emission spectra (typically 270-350 nm).

  • Data Analysis: Analyze changes in the fluorescence intensity and the wavelength of maximum emission (λ_max). A blue shift in λ_max and an increase in intensity can indicate the burial of phenylalanine residues in a more hydrophobic environment, often associated with folding or aggregation.[14]

cluster_workflow Workflow for Fluorescence Spectroscopy Start Start Prepare_Samples Prepare this compound Solutions at Various pH Start->Prepare_Samples Acquire_Spectra Acquire Fluorescence Emission Spectra Prepare_Samples->Acquire_Spectra Analyze_Spectra Analyze Changes in Intensity and λ_max Acquire_Spectra->Analyze_Spectra Correlate_Changes Correlate Spectral Changes with Environmental Changes Analyze_Spectra->Correlate_Changes End End Correlate_Changes->End

Figure 5: Fluorescence spectroscopy workflow.

Conclusion

The pH of the surrounding environment is a critical determinant of the physicochemical behavior of the this compound tripeptide. By influencing its charge state, pH modulates its solubility, aggregation propensity, and potentially its conformation. The inherent hydrophobicity and tendency for self-assembly of this compound are most pronounced around its isoelectric point, where the net charge is zero. A thorough understanding and experimental characterization of these pH-dependent properties are essential for the rational design and application of this compound-based systems in research and development. The experimental protocols outlined in this guide provide a comprehensive framework for such a characterization.

References

An In-depth Technical Guide to the Early-Stage Cytotoxicity Investigation of the Tripeptide Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of short peptides for therapeutic applications is a burgeoning field in drug discovery. The tripeptide Pro-Phe-Phe (PFF), characterized by its proline and phenylalanine residues, presents a subject of interest for its potential bioactivities. While related cyclic peptides containing the Pro-Phe motif have demonstrated cytotoxic effects against cancer cells, the specific cytotoxic profile of the linear this compound tripeptide remains largely uncharacterized. This technical guide provides a comprehensive framework for conducting an early-stage investigation into the cytotoxicity of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental protocols, data presentation strategies, and conceptual frameworks to systematically evaluate the cytotoxic potential of this and other novel peptide compounds. This document outlines detailed methodologies for key in vitro assays, templates for organizing quantitative data, and visual representations of hypothetical signaling pathways that may be involved in peptide-induced cell death.

Introduction

Short peptides composed of proline and hydrophobic amino acids like phenylalanine are gaining attention for their therapeutic potential. Studies have shown that cyclic peptides incorporating the Pro-Phe sequence can exert significant cytotoxic and cytostatic effects. For instance, cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) was found to reduce the viability of melanoma cells by 50% at a concentration of approximately 10 µM[1]. Similarly, the cyclic dipeptide cyclo(Pro-Phe) has been reported to exhibit selective cytotoxicity against various cancer cell lines, purportedly by disrupting cell membrane integrity[2]. However, the bioactivity of these peptides often depends on their conformation, with cyclic structures showing greater potency than their linear counterparts[1].

To date, the cytotoxic properties of the simple linear tripeptide this compound have not been extensively studied. An early-stage investigation is therefore essential to determine if this peptide possesses any cytotoxic activity, to quantify its potency, and to elucidate its potential mechanism of action. This guide provides a structured approach for such an investigation.

Data Presentation: Quantitative Analysis of Cytotoxicity

A systematic investigation requires meticulous data collection and organization. The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described in this guide.

Table 2.1: Cell Viability Data (e.g., from MTT or MTS Assay) This table is designed to record the half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by 50%[3].

Cell LineTreatment Duration (hrs)This compound IC50 (µM)Positive Control IC50 (µM) [e.g., Doxorubicin]
e.g., HeLa24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
e.g., MCF-724Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
e.g., HEK29324Data to be determinedData to be determined
(Normal)48Data to be determinedData to be determined
72Data to be determinedData to be determined

Table 2.2: Apoptosis vs. Necrosis Analysis (from Annexin V / PI Staining) This table helps differentiate between different modes of cell death at a specific time point and peptide concentration (e.g., at the IC50 concentration determined from the viability assay).

Cell LineThis compound Conc. (µM)Treatment Duration (hrs)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
e.g., HeLaIC50 value48Data to be determinedData to be determinedData to be determinedData to be determined
Untreated Control048Data to be determinedData to be determinedData to be determinedData to be determined
Positive Controle.g., Staurosporine 1µM48Data to be determinedData to be determinedData to be determinedData to be determined

Table 2.3: Caspase Activation (from Caspase Activity Assay) This table is for recording the activity of key caspases to determine which apoptotic pathway might be activated. Data is typically presented as fold change relative to an untreated control.

Cell LineThis compound Conc. (µM)Treatment Duration (hrs)Caspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
e.g., HeLaIC50 value24Data to be determinedData to be determinedData to be determined
Untreated Control0241.01.01.0

Experimental Protocols

The following protocols are foundational for an early-stage cytotoxicity screen.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various peptide concentrations. Include wells for a vehicle control (medium with the same solvent concentration used for the peptide) and a no-cell control (medium only for background measurement).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of an MTT solvent (e.g., DMSO or an acidified isopropanol (B130326) solution) to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis and Necrosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Primary necrotic cells: Annexin V- / PI+

Visualization of Potential Mechanisms and Workflows

Experimental Workflow

A logical workflow is critical for a systematic investigation. The diagram below illustrates the proposed experimental sequence.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mode of Death Analysis cluster_2 Phase 3: Mechanistic Insight A Synthesize & Purify This compound Peptide B Cell Viability Assays (e.g., MTT, MTS) on Cancer & Normal Cell Lines A->B C Determine IC50 Values at 24, 48, 72h B->C D Annexin V / PI Staining (Flow Cytometry) C->D E Quantify Apoptosis vs. Necrosis D->E F Caspase Activity Assays (Caspase-3/7, -8, -9) E->F G Identify Apoptotic Pathway (Intrinsic vs. Extrinsic) F->G Result Technical Report & Further Investigation Plan G->Result

Caption: A workflow for the early-stage cytotoxic investigation of this compound.

Hypothetical Signaling Pathways for Investigation

Should this compound induce apoptosis, two primary pathways could be responsible: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The diagrams below illustrate these hypothetical cascades, which can be investigated based on the results from the caspase activity assays.

4.2.1 The Extrinsic Apoptotic Pathway

This pathway is initiated by external signals binding to cell surface death receptors.

G PFF This compound (Hypothetical Trigger) Receptor Death Receptor (e.g., Fas, TNFR) PFF->Receptor DISC DISC Formation (FADD, TRADD) Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3/7 aCasp8->Casp3 aCasp3 Active Caspase-3/7 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Hypothetical extrinsic apoptosis pathway initiated by this compound.

4.2.2 The Intrinsic Apoptotic Pathway

This pathway is triggered by intracellular stress, focusing on the mitochondria.

G PFF This compound (Hypothetical Stressor) Mito Mitochondrial Stress (e.g., ROS production) PFF->Mito Bcl2 Bcl-2 Family Shift (Bax/Bak activation) Mito->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3/7 aCasp9->Casp3 aCasp3 Active Caspase-3/7 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway initiated by this compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the early-stage cytotoxic evaluation of the tripeptide this compound. By following the proposed workflow of initial screening, mode-of-death analysis, and preliminary mechanistic studies, researchers can generate a robust initial dataset. The absence of existing public data on this compound's cytotoxicity underscores the importance of this de novo investigation. If the peptide demonstrates significant and selective cytotoxicity against cancer cells, further studies would be warranted. These could include investigating its effects on the mitochondrial membrane potential, reactive oxygen species (ROS) production, and DNA fragmentation (e.g., via TUNEL assay), as well as exploring its potential in more complex 3D cell culture models and eventually in vivo systems. The structured approach outlined herein will ensure that the initial characterization is thorough, providing a solid basis for any subsequent drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of the Tripeptide Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of peptide chains. The Fmoc/tBu strategy is a widely adopted method due to its milder reaction conditions compared to older Boc-based methods.[1][2] This document provides a detailed protocol for the manual solid-phase synthesis of the tripeptide Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) using Fmoc chemistry.

The synthesis begins with the C-terminal amino acid, Phenylalanine, attached to a solid support resin. The peptide chain is then elongated in the N-terminal direction through a series of deprotection and coupling steps.[3] This protocol outlines the key stages of the synthesis: resin preparation, iterative cycles of Fmoc deprotection and amino acid coupling, and finally, cleavage of the synthesized peptide from the resin, followed by its purification and characterization.

Data Presentation

Table 1: Materials and Reagents

Reagent Purpose Supplier Example
Wang Resin, Fmoc-Phe loadedSolid support for peptide synthesisSigma-Aldrich, Novabiochem
Fmoc-Phe-OHProtected amino acid for couplingAapptec, ChemPep
Fmoc-Pro-OHProtected amino acid for couplingAapptec, ChemPep
N,N'-Diisopropylcarbodiimide (DIC)Coupling reagentSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Racemization suppressorSigma-Aldrich
Piperidine (B6355638)Fmoc deprotection agentSigma-Aldrich
N,N-Dimethylformamide (DMF)SolventFisher Scientific
Dichloromethane (DCM)Solvent for washingFisher Scientific
Trifluoroacetic acid (TFA)Cleavage reagentSigma-Aldrich
Triisopropylsilane (TIS)Scavenger for cleavageSigma-Aldrich
Diethyl ether (cold)Peptide precipitationFisher Scientific
Acetonitrile (ACN), HPLC gradeHPLC mobile phaseFisher Scientific
Water, HPLC gradeHPLC mobile phaseFisher Scientific

Table 2: Typical Synthesis Parameters and Expected Results

Parameter Value/Range Notes
Resin Substitution Level0.4 - 0.8 mmol/gCheck supplier's certificate of analysis.
Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Time1 - 2 hoursCan be monitored by Kaiser test (for Phe).
Deprotection Time2 x 10 minutesTwo treatments with 20% piperidine in DMF.
Cleavage Time2 - 3 hoursAt room temperature.
Expected Crude Purity70 - 90%Varies depending on synthesis efficiency.
Expected Final Purity (after HPLC)> 95%Dependent on purification effectiveness.
Overall Yield50 - 80%Highly dependent on the efficiency of each step.

Experimental Protocols

I. Resin Preparation and Swelling
  • Weigh the pre-loaded Fmoc-Phe-Wang resin and place it in a suitable reaction vessel equipped with a filter.

  • Add DMF to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

II. Synthesis Cycle: Fmoc Deprotection and Amino Acid Coupling

This cycle is repeated for the coupling of the second Phenylalanine and then Proline.

A. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).

B. Phenylalanine Coupling:

  • In a separate vial, dissolve Fmoc-Phe-OH (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

C. Proline Coupling:

  • Repeat the Fmoc deprotection steps as described in section II.A.

  • In a separate vial, dissolve Fmoc-Pro-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

  • Add the activated proline solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. Note that the Kaiser test is not reliable for monitoring coupling to the secondary amine of proline.[3] It is common to extend the coupling time or perform a double coupling to ensure the reaction goes to completion.

  • After the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

III. Final Fmoc Deprotection
  • After the final coupling of Fmoc-Pro-OH, perform a final Fmoc deprotection as described in section II.A to yield the free N-terminal of the this compound peptide attached to the resin.

IV. Cleavage and Peptide Precipitation
  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Handle TFA in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group fragments.

  • Dry the crude peptide pellet under vacuum.

V. Purification and Characterization

A. Purification by High-Performance Liquid Chromatography (HPLC):

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile.[2]

  • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column.[2]

  • A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[2]

  • Elute the peptide using a linear gradient of increasing Solvent B concentration.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize (freeze-dry) to obtain the final this compound peptide as a white, fluffy powder.

B. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4][5]

  • The observed molecular weight should correspond to the calculated molecular weight of this compound.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat x2) cluster_final_steps Final Steps resin Fmoc-Phe-Wang Resin swell Swell in DMF resin->swell 1. Swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection 2. Start Synthesis wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid Coupled cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification characterization Characterization (MS) purification->characterization

References

Application Note: High-Purity Purification of the Tripeptide Pro-Phe-Phe using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible method for the purification of the synthetic tripeptide Pro-Phe-Phe using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a tripeptide known for its high aggregation propensity, presents unique challenges in purification.[1] The described protocol employs a C18 stationary phase with a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent. This method is designed to achieve high purity of the target peptide, making it suitable for subsequent research and development applications, including structural studies and in vitro assays. The protocol outlines both analytical and preparative scale purification, enabling purity assessment and the isolation of larger quantities.

Introduction

Synthetic peptides are essential tools in a wide array of research fields, from drug discovery to proteomics. The tripeptide this compound is of particular interest due to its unique self-assembling properties into helical-like sheets.[1] Following solid-phase peptide synthesis (SPPS), the crude product typically contains the desired peptide along with a heterogeneous mixture of impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[2] For reliable and reproducible results in downstream applications, the purification of the target peptide to a high degree of homogeneity is critical.[3]

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the industry-standard and most effective technique for purifying synthetic peptides.[2][4] This method separates molecules based on their hydrophobicity.[2][5] The separation occurs through the differential partitioning of the peptide and its impurities between a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[3] By gradually increasing the concentration of an organic modifier, such as acetonitrile (ACN), in the mobile phase, compounds are eluted in order of increasing hydrophobicity.[3] The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase improves peak shape and resolution by forming neutral ion pairs with charged residues on the peptide and masking interactions with residual silanol (B1196071) groups on the stationary phase.[3]

This document provides a comprehensive protocol for the purification of this compound, which can be adapted and optimized for specific instrumentation and purity requirements.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing an effective purification strategy. The high hydrophobicity, due to the two phenylalanine residues, dictates the use of a robust reverse-phase method.

PropertyValueSource
Molecular FormulaC23H27N3O4PubChem
Molecular Weight409.48 g/mol PubChem
Amino Acid CompositionProline, Phenylalanine, Phenylalanine-
Hydrophobicity ProfileProline (nonpolar), Phenylalanine (hydrophobic, aromatic)General Knowledge[6]

Experimental Protocols

Analytical RP-HPLC for Purity Assessment

This protocol is designed to assess the purity of a crude this compound sample and to optimize separation conditions before scaling up to preparative purification.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[5]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[3]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)[3]

  • Crude lyophilized this compound

  • Syringe filters (0.22 µm or 0.45 µm)[2][5]

Procedure:

  • System Preparation: Equilibrate the C18 analytical column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.[5]

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal volume of Mobile Phase A. Due to the peptide's hydrophobic and aggregation-prone nature, initial solubilization may be challenging. Sonication or the addition of a small amount of organic solvent (e.g., starting with 10-20% ACN) might be necessary. A starting concentration of approximately 1 mg/mL is recommended.[5]

    • Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[2][5]

  • Injection: Inject 10-20 µL of the filtered sample onto the column.[5]

  • Chromatographic Separation: Elute the sample using a linear gradient as described in the table below.

  • Detection: Monitor the elution profile at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm, while the phenylalanine residues will also allow for detection at 280 nm.[5]

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the this compound peak relative to the total peak area.

Preparative RP-HPLC for Purification

This protocol is for the purification of larger quantities of this compound based on the optimized conditions from the analytical separation.

Materials and Equipment:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector and fraction collector

  • C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 5-10 µm particle size) with the same packing material as the analytical column[2]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN

  • Crude lyophilized this compound

  • Syringe filters (0.45 µm)

Procedure:

  • System Preparation: Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15-20 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal volume of Mobile Phase A or a solvent with low organic content. The concentration will depend on the column loading capacity.

    • Filter the sample through a 0.45 µm syringe filter.[2]

  • Injection: Inject the filtered sample onto the column. The injection volume will be significantly larger than in the analytical run and depends on the sample concentration and column dimensions.

  • Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient is often effective for separating closely related impurities.[3]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.

  • Post-Purification Analysis: Analyze the collected fractions for purity using the analytical RP-HPLC method described above.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white, fluffy powder.

Data Presentation

Table 1: Analytical RP-HPLC Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 65% B over 30 minutes
Flow Rate1.0 mL/min
Detection214 nm, 280 nm
Column TemperatureAmbient (or controlled at 25-40 °C for better reproducibility)
Injection Volume10-20 µL

Table 2: Preparative RP-HPLC Parameters

ParameterCondition
ColumnC18, 21.2 x 250 mm, 5-10 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient15% to 55% B over 40 minutes (example, to be optimized based on analytical run)
Flow Rate15-20 mL/min
Detection214 nm, 280 nm
Column TemperatureAmbient
LoadingDependent on column capacity and crude purity

Visualization of Experimental Workflow

Pro_Phe_Phe_Purification_Workflow This compound Purification Workflow cluster_synthesis Peptide Synthesis cluster_analytical Analytical Stage cluster_preparative Preparative Stage cluster_post_purification Post-Purification crude_peptide Crude this compound (from SPPS) analytical_prep Sample Preparation (1 mg/mL in Mobile Phase A) crude_peptide->analytical_prep Initial Purity Check prep_prep Sample Preparation (High Concentration) crude_peptide->prep_prep Scale-up analytical_hplc Analytical RP-HPLC (Purity Assessment) analytical_prep->analytical_hplc prep_hplc Preparative RP-HPLC prep_prep->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical RP-HPLC) fraction_collection->purity_check pooling Pooling of Pure Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound (>95% Purity) lyophilization->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of the tripeptide this compound using reverse-phase HPLC. By employing a C18 stationary phase and a water/acetonitrile gradient with TFA as an ion-pairing agent, high purity levels suitable for demanding research and development applications can be achieved. The provided analytical and preparative methods serve as a robust starting point and can be further optimized to meet specific purity requirements and scale-up needs. Careful sample preparation is crucial to mitigate the aggregation-prone nature of this particular peptide.

References

Pro-Phe-Phe Nanostructure Analysis Using Atomic Force Microscopy (AFM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Pro-Phe-Phe (PFF) self-assembled nanostructures using Atomic Force Microscopy (AFM). The protocols outlined below cover sample preparation, AFM imaging, and nanomechanical characterization, enabling researchers to obtain high-resolution topographical images and quantitative data on the physical properties of PFF nanostructures. This information is critical for understanding the self-assembly process and for the rational design of PFF-based biomaterials and drug delivery systems.

Introduction to this compound Nanostructures

The tripeptide this compound is known to self-assemble into various nanostructures, such as nanofibers and nanotubes, driven by non-covalent interactions including hydrogen bonding and π-π stacking between the phenylalanine residues. These nanostructures are of significant interest in drug delivery and tissue engineering due to their biocompatibility and tunable properties. AFM is an indispensable tool for characterizing these structures at the nanoscale, providing insights into their morphology, dimensions, and mechanical properties.[1][2]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the AFM analysis of this compound and similar self-assembling peptide nanostructures.

Table 1: Morphological and Dimensional Analysis of PFF Nanofibers

ParameterTypical Value RangeAFM ModeReference Peptide
Fiber Height 5 - 20 nmTapping ModeHyp-Phe-Phe[3]
Fiber Width 20 - 100 nmTapping ModeHyp-Phe-Phe[3]
Fiber Length Several micrometersTapping ModeGeneral Peptides[4]
Surface Roughness (RMS) 0.5 - 5 nmTapping ModeGeneral Peptides

Table 2: Nanomechanical Properties of PFF Nanofibers

ParameterTypical Value RangeAFM ModeReference Peptide
Young's Modulus 5 - 50 GPaForce SpectroscopyHyp-Phe-Phe[3]
Adhesion Force 1 - 10 nNForce SpectroscopyGeneral Peptides
Deformation 1 - 5 nmForce SpectroscopyGeneral Peptides

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for PFF Nanostructure Self-Assembly

Objective: To prepare self-assembled this compound nanostructures for AFM analysis.

Materials:

  • This compound (PFF) peptide powder

  • Ultrapure water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of PFF peptide powder.

  • Dissolve the PFF powder in ultrapure water to create a stock solution (e.g., 10 mg/mL).

  • Vortex the solution for 1-2 minutes until the peptide is fully dissolved.

  • Induce self-assembly by diluting the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 1 mg/mL).

  • Incubate the solution at room temperature for a specified time (e.g., 24-48 hours) to allow for the formation of stable nanostructures.

Protocol for AFM Sample Preparation

Objective: To deposit the PFF nanostructures onto a suitable substrate for AFM imaging.

Materials:

  • PFF nanostructure solution (from Protocol 3.1)

  • Freshly cleaved mica substrates

  • Ultrapure water

  • Nitrogen gas stream or gentle air stream

Procedure:

  • Cleave a mica sheet using adhesive tape to obtain a fresh, atomically flat surface.

  • Dilute the PFF nanostructure solution with ultrapure water (e.g., 1:10 v/v) to achieve a suitable density of nanostructures on the substrate.

  • Deposit a small droplet (e.g., 10 µL) of the diluted solution onto the freshly cleaved mica surface.

  • Allow the droplet to adsorb for 5-10 minutes.

  • Gently rinse the mica surface with ultrapure water to remove any unadsorbed peptides and salts.

  • Dry the sample under a gentle stream of nitrogen gas or air.

Protocol for AFM Imaging

Objective: To obtain high-resolution topographical images of the PFF nanostructures.

Instrumentation and Settings:

  • Atomic Force Microscope

  • Tapping mode (intermittent contact mode)

  • Silicon cantilevers with a resonant frequency of ~300 kHz and a spring constant of ~40 N/m

  • Scan rate: 0.5 - 1 Hz

  • Scan size: 1 µm x 1 µm to 10 µm x 10 µm

Procedure:

  • Mount the prepared sample onto the AFM stage.

  • Engage the AFM tip onto the sample surface in tapping mode.

  • Optimize the imaging parameters (setpoint, gains, scan rate) to obtain a clear and stable image with minimal sample damage.

  • Acquire topography and phase images simultaneously. The topography image provides information about the surface features, while the phase image can reveal differences in material properties.

  • Analyze the images using appropriate software to measure the dimensions (height, width, length) of the nanostructures.

Protocol for Nanomechanical Analysis (Force Spectroscopy)

Objective: To measure the mechanical properties (e.g., Young's modulus, adhesion) of the PFF nanostructures.

Instrumentation and Settings:

  • Atomic Force Microscope

  • Contact mode or PeakForce QNM mode

  • Stiffer cantilevers are often preferred for indentation measurements.

  • Force-distance curve acquisition

Procedure:

  • Locate a region of interest containing PFF nanostructures using tapping mode imaging.

  • Switch to a force spectroscopy mode.

  • Position the AFM tip over a selected nanostructure.

  • Acquire multiple force-distance curves at different points along the nanostructure.

  • Retract the tip and move to a new location.

  • Analyze the obtained force-distance curves using a suitable model (e.g., Hertz model) to calculate the Young's modulus and adhesion forces.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of PFF nanostructure formation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis AFM Analysis cluster_data Data Output PFF_Powder This compound Powder Dissolution Dissolution in Water PFF_Powder->Dissolution SelfAssembly Self-Assembly in PBS Dissolution->SelfAssembly AFM_Sample_Prep Deposition on Mica SelfAssembly->AFM_Sample_Prep AFM_Imaging Tapping Mode Imaging AFM_Sample_Prep->AFM_Imaging Force_Spectroscopy Force Spectroscopy AFM_Sample_Prep->Force_Spectroscopy Topography Topography & Dimensions AFM_Imaging->Topography Mechanical_Properties Young's Modulus & Adhesion Force_Spectroscopy->Mechanical_Properties

Caption: Experimental workflow for AFM analysis of PFF nanostructures.

self_assembly_pathway Monomers PFF Monomers Oligomers Oligomeric Intermediates Monomers->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Nanofibers Mature Nanofibers Protofibrils->Nanofibers Maturation

Caption: Proposed self-assembly pathway of this compound nanostructures.

References

Application Notes and Protocols for Pro-Phe-Phe Hydrogels in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembling peptide hydrogels are of significant interest in tissue engineering and 3D cell culture due to their biocompatibility, high water content, and tunable mechanical properties that can mimic the native extracellular matrix (ECM). The fluorenylmethoxycarbonyl-diphenylalanine (Fmoc-Phe-Phe) peptide is a well-studied building block that forms nanofibrous hydrogels under physiological conditions.[1][2][3] These hydrogels provide a supportive scaffold for cell adhesion, proliferation, and differentiation.

This document provides detailed protocols for the preparation of Fmoc-Phe-Phe hydrogels using two common methods: solvent-switching and pH induction. It also includes protocols for 2D and 3D cell culture applications, as well as methods for assessing cell viability within the hydrogel matrix. Furthermore, it summarizes key quantitative data regarding the physical properties of these hydrogels and discusses relevant cell signaling pathways influenced by the biophysical cues of the scaffold.

Data Presentation

Table 1: Mechanical Properties of Fmoc-Phe-Phe Hydrogels
Preparation MethodPeptide Concentration (wt%)Storage Modulus (G')Young's Modulus (E)Citation(s)
Solvent Switch (DMSO/Water)0.5%~9 kPa-
pH Switch (GdL)0.5%Varies with GdL conc.-
Solvent Switch (Ethanol/Water)0.5%-9.6 ± 0.7 kPa[4]
Co-assembly (Fmoc-F5-Phe/Fmoc-FF 1:1)0.5%~190 kPa-[5]

Note: Mechanical properties are highly dependent on the specific preparation conditions, including solvent ratios, final pH, and peptide concentration.[6][7]

Table 2: Structural Properties of Fmoc-Phe-Phe Hydrogels
PropertyValue RangeMethod of CharacterizationCitation(s)
Fiber Diameter15 - 30 nmTEM / SEM[8]
Pore Size10 - 100 µm (for cryogels)SEM
Assembly StructureAntiparallel β-sheetsCD Spectroscopy / FT-IR[9]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Phe-Phe Hydrogel via Solvent-Switch Method

This method relies on dissolving the peptide in an organic solvent and then inducing self-assembly by adding an aqueous solution.[1][10]

Materials:

  • Fmoc-Phe-Phe peptide powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (EtOH)

  • Sterile deionized (DI) water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Prepare a stock solution of Fmoc-Phe-Phe at 100 mg/mL in DMSO or ethanol.[10][11] Briefly heat at 60°C and sonicate to fully dissolve the peptide.[4]

  • To form a hydrogel with a final concentration of 5 mg/mL (0.5% w/v), dilute the stock solution 1:20 with sterile DI water, PBS, or cell culture medium. For example, add 50 µL of the 100 mg/mL stock solution to 950 µL of the aqueous solution.

  • For an ethanol-based preparation, a common ratio is 25:75 (v/v) ethanol to water.[4]

  • Gently mix by pipetting or brief vortexing. The solution will become more viscous and should form a self-supporting hydrogel within minutes to hours, depending on the solvent and temperature.[12]

  • Confirm gelation by inverting the tube; a stable hydrogel will not flow.[11]

Protocol 2: Preparation of Fmoc-Phe-Phe Hydrogel via pH-Switch Method

This method involves dissolving the peptide at a high pH and then lowering the pH to trigger gelation, often using the slow hydrolysis of glucono-δ-lactone (GdL).[6][9][10]

Materials:

  • Fmoc-Phe-Phe peptide powder

  • Sterile 0.5 M NaOH solution

  • Glucono-δ-lactone (GdL)

  • Sterile DI water

  • pH meter

Procedure:

  • Suspend the desired amount of Fmoc-Phe-Phe powder in sterile DI water to achieve the final desired concentration (e.g., 5 mg/mL).

  • Slowly add 0.5 M NaOH dropwise while stirring until the peptide fully dissolves and the pH reaches approximately 10-11.

  • Add GdL to the peptide solution. The amount of GdL will determine the final pH and can be optimized based on experimental needs (refer to literature for concentration curves).[13] GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH.

  • Allow the solution to stand at room temperature or 37°C. Gelation will occur as the pH drops, typically over several hours.

  • The final hydrogel is transparent and self-supporting.

Protocol 3: 2D Cell Culture on Pre-formed Hydrogels

Procedure:

  • Prepare Fmoc-Phe-Phe hydrogels in the desired culture plates (e.g., 96-well plates) using either Protocol 1 or 2. Use a sufficient volume to cover the bottom of the well (e.g., 40-50 µL for a 96-well plate).[14]

  • After gelation is complete, gently wash the hydrogel surface with sterile PBS or cell culture medium to remove any residual solvent or excess reagents.

  • Aspirate the wash solution and seed the cells directly onto the hydrogel surface in their standard culture medium.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Monitor cell attachment and proliferation using standard microscopy techniques.

Protocol 4: 3D Cell Encapsulation in Hydrogels

Procedure:

  • Prepare a sterile stock solution of Fmoc-Phe-Phe as described in Protocol 1 (Step 1).

  • Harvest and resuspend cells to a desired concentration in serum-free cell culture medium.

  • To initiate gelation, mix the cell suspension with the peptide stock solution at the appropriate ratio to achieve the final desired peptide and cell concentration. Perform this step quickly and gently to ensure homogenous cell distribution.

  • Immediately pipette the cell-hydrogel precursor solution into a culture plate.

  • Allow the hydrogel to fully form in the incubator for 30-60 minutes.

  • Once the gel has set, gently add complete culture medium to each well.

  • Culture the encapsulated cells under standard conditions, changing the medium every 2-3 days.

Protocol 5: Cell Viability Assessment in 3D Hydrogels

Standard 2D viability assays must be adapted for 3D hydrogel cultures.

Method 1: Live/Dead Staining

  • Prepare a staining solution containing Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS or serum-free medium, according to the manufacturer's instructions.[4][15]

  • Remove the culture medium from the 3D cell-laden hydrogels and wash gently with PBS.

  • Add the staining solution to cover the hydrogels and incubate for 30-45 minutes at 37°C, protected from light.

  • Visualize the stained cells directly within the hydrogel using a fluorescence or confocal microscope. Z-stack imaging is recommended for a comprehensive 3D view.

Method 2: Metabolic Assays (MTT/Alamar Blue) Note: Reagent diffusion into the hydrogel can be a limiting factor. Optimization of incubation times may be required.[16]

  • Remove the culture medium from the wells.

  • Add the MTT or Alamar Blue reagent diluted in fresh culture medium to each well.

  • Incubate for a longer period than for 2D cultures (e.g., 4-6 hours) to allow for reagent penetration into the hydrogel.

  • For MTT assays, carefully remove the reagent, add a solubilizing agent (e.g., DMSO), and incubate until the formazan (B1609692) crystals are dissolved.

  • Read the absorbance or fluorescence using a plate reader. It is recommended to run a parallel experiment where the hydrogel is digested to release the cells for a more accurate reading.[17]

Visualizations

Experimental Workflows

G Workflow for 2D Cell Culture on Pro-Phe-Phe Hydrogels cluster_prep Hydrogel Preparation cluster_culture Cell Seeding and Culture prep1 Prepare Fmoc-Phe-Phe Stock (e.g., 100 mg/mL in DMSO) prep2 Pipette into Culture Plate prep1->prep2 prep3 Add Aqueous Solution to Trigger Gelation prep2->prep3 prep4 Incubate until Gel is Formed prep3->prep4 culture1 Wash Hydrogel with Sterile PBS/Medium prep4->culture1 Pre-formed Gel culture2 Seed Cells onto Hydrogel Surface culture1->culture2 culture3 Incubate at 37°C, 5% CO2 culture2->culture3 analysis Analysis (Microscopy, Viability Assays) culture3->analysis

Caption: Workflow for 2D Cell Culture on this compound Hydrogels.

G Workflow for 3D Cell Encapsulation in this compound Hydrogels cluster_prep Precursor Preparation cluster_encap Encapsulation and Culture prep1 Prepare Fmoc-Phe-Phe Stock Solution encap1 Mix Peptide Stock with Cell Suspension prep1->encap1 prep2 Prepare Cell Suspension in Medium prep2->encap1 encap2 Pipette Mixture into Culture Plate encap1->encap2 encap3 Incubate to Allow Gelation encap2->encap3 encap4 Add Complete Medium encap3->encap4 analysis Analysis (Live/Dead Staining, Metabolic Assays) encap4->analysis

Caption: Workflow for 3D Cell Encapsulation in this compound Hydrogels.

Signaling Pathways

Cells can sense and respond to the physical properties of their environment, such as matrix stiffness, through mechanotransduction. Stiffer hydrogels have been shown to promote the activation of specific signaling pathways.

G MAPK Signaling Activation by Hydrogel Stiffness stiffness Increased Hydrogel Stiffness integrin Integrin Clustering & Focal Adhesion Formation stiffness->integrin mapk MAPK Cascade integrin->mapk Activates p38 p38 mapk->p38 jnk JNK mapk->jnk erk ERK mapk->erk nucleus Nucleus p38->nucleus Translocation jnk->nucleus Translocation erk->nucleus Translocation transcription Gene Transcription (Proliferation, Differentiation) nucleus->transcription

Caption: MAPK Signaling Activation by Hydrogel Stiffness.

The JAK-STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. While not directly activated by matrix stiffness, it is a fundamental pathway in cell communication within the 3D hydrogel environment.

G General JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK (Janus Kinase) receptor->jak Activates stat STAT receptor->stat Recruits & Phosphorylates jak->receptor Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerization nucleus Nucleus stat_p->nucleus Translocates transcription Target Gene Transcription nucleus->transcription

Caption: General JAK-STAT Signaling Pathway.

References

Pro-Phe-Phe Tripeptide: A Novel Vehicle for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The tripeptide Pro-Phe-Phe is emerging as a promising candidate for the design of novel drug delivery systems. Characterized by its high propensity for self-aggregation, this compound forms distinct helical-like sheets that can mate through aromatic dry interfaces.[1] This inherent ability to self-assemble into nanostructures makes it an attractive building block for the encapsulation and targeted delivery of therapeutic agents. The principles governing this self-assembly are rooted in non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which collectively drive the formation of stable nanocarriers in aqueous environments.[2][3]

The use of peptides like this compound as drug delivery vehicles offers several advantages, including biocompatibility, biodegradability, and the potential for functionalization to achieve targeted delivery.[4][5] While specific data on this compound drug delivery systems is still emerging, insights can be drawn from related peptide structures, such as those containing the Phe-Phe motif, which have been successfully employed to deliver anticancer drugs and imaging agents.[6][7] For instance, a similar tripeptide, Trp-Phe-Phe, when modifying a heterocyclic compound, successfully formed nanoparticles that enhanced anti-tumor and anti-thrombotic activity in vivo.[8]

These peptide-based nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and controlling their release, potentially in response to specific physiological stimuli like pH.[2][9][10] The physicochemical properties of such nanoparticles, including their size, surface charge, and drug loading capacity, can be tailored by modifying the peptide sequence and the formulation process.

Representative Physicochemical Properties of Peptide-Based Nanoparticles

The following table summarizes typical physicochemical properties of nanoparticles formulated with tripeptides, providing a benchmark for the expected characteristics of this compound based systems.

ParameterRepresentative ValueReference
Particle Size (nm)249 ± 10[11]
Zeta Potential (mV)+39 to +41[11]
Encapsulation Efficiency (%)>85[11]
Drug Loading Capacity (%)4-5 fold increase with coating[11]
Representative Cytotoxicity Data for Nanoparticles

The biocompatibility of the delivery vehicle is crucial. The table below shows representative IC50 values for different types of nanoparticles against various cell lines, illustrating the range of cytotoxic potentials.

Nanoparticle TypeCell LineIC50 Value (µg/mL)Exposure Time (h)Reference
Silver NanoparticlesCaco-27.8524[12]
Silver NanoparticlesCaco-24.9248[12]
Fe-Si Hybrid Nanoparticles (L-DOPA stabilized)Caco-2>20072[13]
Fe3O4 NanoparticlesHepG2383.71Not Specified[14]
Green Synthesized Silver NanoparticlesSH-SY5Y108.824[15]
Green Synthesized Silver NanoparticlesHepG2183.424[15]

Experimental Protocols

Herein, we provide detailed protocols for the formulation and characterization of this compound-based drug delivery nanoparticles.

Protocol 1: Synthesis of this compound Tripeptide

The this compound tripeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. This well-established technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. The process involves repeated cycles of deprotection of the N-terminal amino group, coupling of the next protected amino acid, and washing. Protecting groups are used for the amino acid side chains to prevent unwanted reactions. Once the desired sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA). The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Protocol 2: Formulation of this compound Nanoparticles by Self-Assembly

This protocol describes the formulation of this compound nanoparticles via solvent-shifting, a common method to induce self-assembly.

Materials:

Procedure:

  • Dissolve the this compound tripeptide and the therapeutic drug in a minimal amount of a suitable organic solvent.

  • Under gentle stirring, inject the peptide-drug solution into an aqueous buffer. The volume ratio of the aqueous phase to the organic phase should be high (e.g., 10:1 or greater) to promote rapid precipitation and self-assembly.

  • The sudden change in solvent polarity will cause the hydrophobic peptide to self-assemble into nanoparticles, encapsulating the drug in the process.

  • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent and stabilization of the nanoparticles.

  • To remove the remaining organic solvent and any unencapsulated drug, dialyze the nanoparticle suspension against the aqueous buffer for 24-48 hours, with several changes of the buffer.

  • The purified nanoparticle suspension can be stored at 4°C for further characterization.

G cluster_formulation Nanoparticle Formulation Workflow dissolve Dissolve this compound and Drug in Organic Solvent inject Inject into Aqueous Buffer dissolve->inject self_assembly Self-Assembly into Drug-Loaded Nanoparticles inject->self_assembly stir Stir to Evaporate Solvent and Stabilize self_assembly->stir dialysis Dialyze to Purify stir->dialysis storage Store at 4°C dialysis->storage

Workflow for this compound nanoparticle formulation.
Protocol 3: Characterization of Nanoparticles

3.1 Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Determine the surface charge (Zeta Potential) of the nanoparticles using Laser Doppler Velocimetry.

3.2 Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known volume of the purified nanoparticle suspension.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent to disrupt the structure and release the encapsulated drug.

  • Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Protocol 4: In Vitro Drug Release Study

This protocol outlines a method for assessing the release of the encapsulated drug from the this compound nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Release buffer (e.g., PBS at pH 7.4 and a more acidic pH like 5.5 to simulate endosomal conditions)

  • Dialysis tubing

  • Shaking incubator or water bath

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the sealed dialysis bag into a larger container with a known volume of release buffer.

  • Incubate the setup at 37°C with continuous gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release buffer from the container and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

G cluster_release In Vitro Drug Release Workflow load_np Load Nanoparticle Suspension into Dialysis Bag incubate Incubate in Release Buffer at 37°C with Shaking load_np->incubate sample Sample Release Buffer at Time Intervals incubate->sample quantify Quantify Drug Concentration sample->quantify plot Plot Cumulative Release vs. Time quantify->plot

Workflow for in vitro drug release study.
Protocol 5: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Relevant cell line (e.g., a cancer cell line for an anticancer drug)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound nanoparticles (with and without drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the nanoparticles (both empty and drug-loaded) in the cell culture medium.

  • Remove the old medium from the cells and add the nanoparticle dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

  • Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

G cluster_cytotoxicity MTT Cytotoxicity Assay Workflow seed_cells Seed Cells in 96-Well Plate treat_cells Treat with Nanoparticle Dilutions seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate to Form Formazan add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Workflow for MTT cytotoxicity assay.
Conceptual Visualization of this compound Self-Assembly

The following diagram illustrates the conceptual mechanism of drug encapsulation through the self-assembly of this compound peptides.

G cluster_assembly Self-Assembly and Drug Encapsulation cluster_solution Aqueous Solution P This compound D Drug P1 This compound NP Drug-Loaded Nanoparticle P1->NP Self-Assembly P2 This compound P2->NP Self-Assembly P3 This compound P3->NP Self-Assembly D1 Drug D1->NP Self-Assembly D2 Drug D2->NP Self-Assembly

This compound self-assembly and drug encapsulation.

References

Application Notes and Protocols for Drug Encapsulation in Pro-Phe-Phe Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of therapeutic agents within self-assembling nanostructures derived from the tripeptide Proline-Phenylalanine-Phenylalanine (Pro-Phe-Phe). The inherent biocompatibility and propensity of this compound to form ordered nanostructures make it an attractive candidate for advanced drug delivery systems.

Introduction

The this compound tripeptide is recognized for its high aggregation propensity, driven by hydrophobic and π-π stacking interactions between the phenylalanine residues. This self-assembly behavior can be harnessed to create various nanostructures, such as nanoparticles, nanofibers, and hydrogels, which can serve as reservoirs for therapeutic agents. The encapsulation of drugs within these peptide-based nanocarriers can offer several advantages, including improved drug solubility, enhanced stability, controlled release, and potentially targeted delivery.

This document outlines the principles of this compound self-assembly for drug encapsulation, provides detailed experimental protocols for the preparation and characterization of drug-loaded nanoparticles, and presents a framework for evaluating their drug release kinetics.

Principles of Drug Encapsulation

The encapsulation of drugs within this compound nanostructures is primarily achieved through non-covalent interactions. The process generally involves the co-assembly of the peptide and the drug molecule. The hydrophobic core of the self-assembled nanostructure provides a favorable environment for hydrophobic drugs, effectively entrapping them. For hydrophilic drugs, modifications to the peptide or the encapsulation process may be necessary to achieve efficient loading.

Two common methods for encapsulating drugs in self-assembling peptide systems are nanoprecipitation and solvent evaporation.

  • Nanoprecipitation: This method involves dissolving the this compound peptide and the hydrophobic drug in a water-miscible organic solvent. This solution is then rapidly introduced into an aqueous phase (an anti-solvent), causing the peptide and drug to co-precipitate into nanoparticles.

  • Solvent Evaporation: In this technique, the peptide and drug are dissolved in a volatile organic solvent. This solution is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently removed by evaporation, leading to the formation of drug-loaded nanoparticles.

Experimental Protocols

The following protocols are generalized methods based on techniques used for similar self-assembling peptides containing the Phe-Phe motif. Optimization of these protocols is recommended for specific drugs and applications.

Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation

Materials:

  • This compound (synthesis or commercial source)

  • Drug of interest (hydrophobic)

  • Organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile, Methanol)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4)

  • Magnetic stirrer

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in the chosen organic solvent to a final concentration range of 1-10 mg/mL.

    • Dissolve the hydrophobic drug in the same organic solvent to a desired concentration. The drug-to-peptide molar ratio can be varied (e.g., 1:10, 1:5, 1:2) to optimize drug loading.

  • Co-assembly:

    • Mix the this compound solution and the drug solution at the desired ratio.

    • Vortex the mixture gently to ensure homogeneity.

  • Nanoprecipitation:

    • Place the aqueous phase on a magnetic stirrer at a constant stirring speed (e.g., 500-800 rpm).

    • Add the peptide-drug organic solution dropwise to the vigorously stirring aqueous phase. The volume ratio of the organic to aqueous phase should be optimized, typically ranging from 1:5 to 1:20.

    • Observe the formation of a turbid suspension, indicating nanoparticle formation.

  • Purification:

    • Continue stirring the nanoparticle suspension for 2-4 hours at room temperature to allow for the evaporation of the organic solvent.

    • Transfer the suspension to a dialysis tube and dialyze against the aqueous phase for 24-48 hours with several changes of the dialysis buffer to remove the remaining organic solvent and any unloaded drug.

  • Characterization:

    • Characterize the resulting drug-loaded this compound nanoparticles for size, morphology, surface charge, and drug loading efficiency.

Protocol 2: Characterization of Drug-Loaded this compound Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute an aliquot of the nanoparticle suspension in the appropriate aqueous buffer.

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to determine the surface charge and stability of the nanoparticles.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry or use a negative staining agent (e.g., uranyl acetate) if required.

    • Image the grid using a TEM to observe the morphology (e.g., spherical, fibrous) and size of the nanoparticles.

3. Drug Loading Content and Encapsulation Efficiency:

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • To determine the total amount of drug, dissolve a known amount of lyophilized drug-loaded nanoparticles in a suitable solvent to disrupt the nanostructures and release the encapsulated drug.

    • To determine the amount of free drug, centrifuge the nanoparticle suspension and measure the drug concentration in the supernatant.

    • Quantify the drug concentration using a pre-established calibration curve for the drug via UV-Vis spectroscopy or HPLC.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded this compound nanoparticles

  • Release buffer (e.g., PBS pH 7.4, acetate (B1210297) buffer pH 5.5 to mimic tumor microenvironment)

  • Dialysis tubing

  • Shaking incubator or water bath

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a container with a known volume of release buffer.

  • Incubate the setup at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of drug released into the buffer using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release as a function of time.

Data Presentation

Quantitative data from the characterization and release studies should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of Drug-Loaded this compound Nanoparticles (Hypothetical Data)

FormulationDrug-to-Peptide Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Content (%)
Dox-PFF-NP11:10150 ± 50.15-15 ± 285 ± 48.5 ± 0.5
Dox-PFF-NP21:5165 ± 80.18-12 ± 378 ± 513.5 ± 0.8
Dox-PFF-NP31:2180 ± 100.22-10 ± 265 ± 621.0 ± 1.2

Table 2: In Vitro Drug Release Kinetics (Hypothetical Data for Dox-PFF-NP1)

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
210 ± 1.515 ± 2.0
625 ± 2.035 ± 2.5
1240 ± 3.055 ± 3.0
2460 ± 3.575 ± 4.0
4875 ± 4.088 ± 4.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_purification Purification cluster_characterization Characterization prep_peptide This compound Solution mix Mixing prep_peptide->mix prep_drug Drug Solution prep_drug->mix nanoprecipitation Nanoprecipitation in Aqueous Phase mix->nanoprecipitation dialysis Dialysis nanoprecipitation->dialysis dls DLS (Size, Zeta) dialysis->dls tem TEM (Morphology) dialysis->tem hplc HPLC/UV-Vis (Drug Loading) dialysis->hplc release In Vitro Release dialysis->release

Caption: Workflow for drug encapsulation in this compound nanoparticles.

Self-Assembly and Drug Encapsulation Mechanism

self_assembly cluster_components Components in Solution cluster_assembly Self-Assembly cluster_nanoparticle_core peptide This compound nanoparticle Drug-Loaded Nanoparticle peptide->nanoparticle Hydrophobic Interactions drug Drug drug->nanoparticle Encapsulation p1 p2 p3 d1 d1

Caption: Self-assembly of this compound with drug encapsulation.

Application Notes and Protocols for Pro-Phe-Phe in 3D Cell Culture Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Pro-Phe-Phe (PFF) is a self-assembling peptide that holds significant promise for the development of three-dimensional (3D) cell culture scaffolds.[1] Its inherent ability to form ordered nanostructures, specifically helical-like sheets, makes it an attractive candidate for creating biomimetic environments that mimic the native extracellular matrix (ECM).[1] Hydrogels formed from self-assembling peptides like PFF offer a synthetic alternative to natural protein-based scaffolds, providing a defined chemical composition and tunable physical properties.[2][3] This document provides detailed application notes and protocols for utilizing this compound in the fabrication and application of 3D cell culture scaffolds.

Principle of this compound Self-Assembly

This compound is recognized as one of the most aggregation-prone tripeptides composed of natural amino acids.[1] The self-assembly process is primarily driven by non-covalent interactions, including hydrogen bonding and π-π stacking between the phenylalanine residues. These interactions lead to the formation of stable, nanofibrous networks that entrap water to form a hydrogel.[4][5] The resulting hydrogel scaffold provides a porous, hydrated, and mechanically supportive environment conducive to 3D cell growth.

Applications in 3D Cell Culture

This compound based scaffolds can be utilized in a variety of 3D cell culture applications, including:

  • Drug Discovery and Toxicology: Creating more physiologically relevant tumor models for screening anti-cancer therapeutics.[6]

  • Tissue Engineering: Providing a temporary scaffold for cell attachment, proliferation, and differentiation to regenerate tissues.[7][8]

  • Fundamental Cell Biology Research: Studying cell-matrix interactions, cell signaling, and morphogenesis in a 3D environment that better recapitulates in vivo conditions.[9][10]

Data Presentation

Quantitative data for self-assembling peptide scaffolds are crucial for reproducibility and comparison. The following tables summarize key parameters, with placeholder data for this compound to be determined empirically.

Table 1: Mechanical Properties of Self-Assembling Peptide Hydrogels

Peptide SequenceConcentration (wt%)Storage Modulus (G') (Pa)Young's Modulus (E) (kPa)Reference
This compound1.0 - 5.0Data not availableData not available-
Q11 (QQKFQFQFEQQ)3.010,500~31.5[11]
MAX1 (VKVKVKVKVDPPTKVKVKVKV)2.03,000~9.0[2]
P11-4 (Ac-QQRFQWQFEQQ-NH2)1.012,000~36.0[12]

Note: The Young's Modulus (E) is estimated from the storage modulus (G') using the equation E ≈ 3G' for soft, incompressible materials.

Table 2: Cell Viability and Proliferation in Peptide Scaffolds

Cell TypePeptide ScaffoldSeeding Density (cells/mL)Viability (%) (Day 3)Proliferation (Fold Change) (Day 7)Reference
VariousThis compoundUser-definedData not availableData not available-
Mouse Skeletal Muscle CellsSPG-1781 x 10^6>95%12.4 ± 1.5[13]
Human Dermal FibroblastsFmoc-Serine2 x 10^6>90%Not reported[10]
Pancreatic Cancer CellsRAD16-I5 x 10^5>90%Not reported[6]

Experimental Protocols

The following are detailed protocols for the fabrication of this compound scaffolds and subsequent cell culture experiments.

Protocol 1: this compound Hydrogel Scaffold Fabrication

This protocol describes the preparation of a this compound hydrogel. The final concentration of the peptide can be adjusted to modulate the mechanical properties of the scaffold.

Materials:

  • This compound (PFF) peptide powder

  • Sterile, deionized water

  • Sterile phosphate-buffered saline (10x PBS), pH 7.4

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes

Procedure:

  • Peptide Dissolution: Weigh the desired amount of PFF powder in a sterile microcentrifuge tube. Add sterile, deionized water to achieve a concentration that is 10/9th of the final desired concentration (e.g., for a final 1 wt% hydrogel, dissolve the peptide in water to make a 1.11 wt% solution).

  • Solubilization: Gently vortex or pipette the solution to dissolve the peptide. Due to the hydrophobic nature of phenylalanine, this may require some time. Sonication in a water bath for short intervals can aid dissolution.

  • Sterilization: Filter the peptide solution through a 0.22 µm syringe filter into a new sterile tube.

  • Gelation Induction: To induce self-assembly and gelation, add 1/10th of the final volume of 10x PBS to the peptide solution. For example, to 900 µL of the peptide solution, add 100 µL of 10x PBS.

  • Mixing: Gently mix the solution by inverting the tube or by slow pipetting. Avoid vigorous mixing or vortexing, which can disrupt fibril formation.

  • Incubation: Incubate the solution at 37°C for at least 30 minutes, or until a stable hydrogel is formed. Gelation time may vary depending on the peptide concentration and temperature.

Workflow for Scaffold Fabrication

Scaffold_Fabrication cluster_prep Peptide Preparation cluster_gel Gelation weigh Weigh PFF Powder dissolve Dissolve in Sterile Water weigh->dissolve 1. Dissolution filter Sterile Filter (0.22 µm) dissolve->filter 2. Sterilization add_pbs Add 10x PBS filter->add_pbs 3. Induction mix Gently Mix add_pbs->mix 4. Mixing incubate Incubate at 37°C mix->incubate 5. Gelation end end incubate->end Hydrogel Scaffold

Caption: Workflow for this compound hydrogel scaffold fabrication.

Protocol 2: 3D Cell Seeding in this compound Scaffolds

This protocol outlines the encapsulation of cells within the PFF hydrogel.

Materials:

  • Pre-gelled this compound hydrogel scaffolds in a multi-well plate

  • Cells of interest, in suspension

  • Complete cell culture medium

  • Sterile pipette tips

Procedure:

  • Cell Preparation: Harvest and count cells using a standard cell counting method. Centrifuge the cells and resuspend the pellet in a small volume of complete culture medium to achieve a high cell density.

  • Cell Seeding:

    • Method A: Direct Seeding on Pre-formed Gels: Pipette a small volume (10-50 µL) of the concentrated cell suspension directly onto the surface of the pre-formed PFF hydrogel in each well. Allow the cells to adhere and infiltrate the scaffold for 2-4 hours in a cell culture incubator before adding more medium to the well.

    • Method B: Cell Encapsulation during Gelation: Resuspend the cell pellet directly in the PFF solution immediately before the addition of 10x PBS. Gently mix the cell-peptide suspension and then add the PBS to initiate gelation. Quickly pipette the mixture into the desired culture wells.

  • Culture: Incubate the cell-laden scaffolds at 37°C in a humidified incubator with 5% CO2. Change the culture medium every 2-3 days by carefully aspirating the old medium from the side of the well and adding fresh medium.

Workflow for 3D Cell Seeding

Cell_Seeding cluster_cell_prep Cell Preparation cluster_seeding Seeding Method cluster_culture Culture harvest Harvest & Count Cells resuspend Resuspend in Medium harvest->resuspend method_a A: Direct Seeding on Gel resuspend->method_a method_b B: Encapsulation during Gelation resuspend->method_b incubate_culture Incubate at 37°C method_a->incubate_culture method_b->incubate_culture media_change Change Medium Every 2-3 Days incubate_culture->media_change

Caption: Workflow for seeding cells in 3D this compound scaffolds.

Protocol 3: Cell Viability Assessment (Live/Dead Staining)

This protocol uses a two-color fluorescence assay to distinguish live and dead cells within the hydrogel.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Reagent Preparation: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions. A common starting concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.[4]

  • Staining: Carefully remove the culture medium from the wells containing the cell-laden hydrogels. Wash the hydrogels once with PBS.

  • Incubation: Add the Live/Dead staining solution to each well, ensuring the hydrogel is fully covered. Incubate for 30-45 minutes at 37°C, protected from light.[14][15]

  • Imaging: After incubation, carefully remove the staining solution and wash the hydrogels with PBS. Image the scaffolds using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

Protocol 4: Cell Proliferation Assessment (DNA Quantification)

This protocol quantifies cell proliferation by measuring the total DNA content within the scaffold.

Materials:

  • DNA quantification kit (e.g., PicoGreen™ dsDNA Assay Kit)

  • Cell lysis buffer (e.g., containing 0.1% Triton X-100)

  • Papain digestion solution (optional, for dense scaffolds)

  • Fluorometric plate reader

Procedure:

  • Sample Preparation: Remove the culture medium and wash the cell-laden hydrogels with PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells and release the DNA. For dense hydrogels, mechanical disruption or enzymatic digestion (e.g., with papain) may be necessary to fully release the DNA.

  • DNA Quantification: Use a DNA quantification kit according to the manufacturer's protocol. This typically involves adding a fluorescent DNA-binding dye to the cell lysate.

  • Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Calculate the DNA concentration based on a standard curve generated with known DNA concentrations. An increase in DNA content over time indicates cell proliferation.[16]

Signaling Pathways

Cells within a 3D scaffold interact with their environment through cell surface receptors, primarily integrins. These interactions trigger intracellular signaling cascades that regulate cell behavior, including adhesion, proliferation, and differentiation.

Integrin-Mediated Signaling:

The binding of integrins to ligands presented by the scaffold can activate Focal Adhesion Kinase (FAK).[6][17] Activated FAK can then trigger downstream signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway, which is known to play a crucial role in cell proliferation and survival.[6][18]

Signaling Pathway Diagram

Signaling_Pathway cluster_ecm Extracellular Matrix (PFF Scaffold) cluster_cell Cell PFF This compound Scaffold Integrin Integrin Receptor PFF->Integrin Binding FAK FAK Integrin->FAK Activation pFAK p-FAK (Active) FAK->pFAK ERK ERK pFAK->ERK Downstream Signaling pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: Integrin-mediated signaling in a this compound scaffold.

Conclusion

This compound tripeptide offers a versatile platform for creating synthetic 3D cell culture scaffolds. The protocols provided herein offer a starting point for researchers to fabricate and utilize these scaffolds for a wide range of applications. It is important to note that the optimal scaffold properties and cell culture conditions will be cell-type dependent and may require empirical optimization. Further characterization of the mechanical properties and specific cellular responses to this compound scaffolds will continue to advance their application in biomedical research.

References

Application Notes & Protocols: Pro-Phe-Phe Hydrogel Preparation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and characterization of Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) based self-assembling hydrogels. The protocols outlined below are foundational for the development of these biomaterials for applications in drug delivery, tissue engineering, and 3D cell culture.

Introduction

Self-assembling peptide hydrogels, particularly those based on the Phenylalanine-Phenylalanine (Phe-Phe) motif, have garnered significant interest due to their biocompatibility, biodegradability, and tunable mechanical properties.[1][2][3] The inclusion of a Proline residue can introduce specific conformational constraints that influence the self-assembly process and the final properties of the hydrogel. These hydrogels form through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, resulting in a nanofibrous network that can encapsulate large amounts of water and therapeutic agents.[1][4] N-terminal modification with moieties like 9-fluorenylmethyloxycarbonyl (Fmoc) is a common strategy to enhance the propensity for self-assembly.[3][5][6]

Data Presentation

Table 1: Representative Mechanical Properties of Phe-Phe Based Hydrogels
Hydrogel CompositionGelator Concentration (mM)pHStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Reference
Fmoc-Phe-Phe15~7~10,000 - 30,000~1,000 - 3,000[3][5]
Fmoc-3F-Phe-DAP107.01684< G'[7]
Fmoc-3F-Phe-DAP109.02085< G'[7]
Q11 (self-assembling peptide)307.410,500~1,400[8]
Q11 (self-assembling peptide)57.41,200~150[8]

Note: The mechanical properties of this compound hydrogels are expected to be in a similar range but will be dependent on the specific preparation conditions.

Table 2: Common Techniques for this compound Hydrogel Characterization
Characterization TechniqueInformation Obtained
Rheology Viscoelastic properties (Storage Modulus G', Loss Modulus G''), gel strength, shear-thinning and recovery.[7][9][10][11]
Transmission Electron Microscopy (TEM) Visualization of nanofiber morphology, network structure, and fiber dimensions.[7]
Scanning Electron Microscopy (SEM) Analysis of the porous structure of the hydrogel network.[12]
Atomic Force Microscopy (AFM) High-resolution imaging of fiber morphology and measurement of nanoscale mechanical properties.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy Determination of secondary structures, such as β-sheets, through analysis of amide bond vibrations.[13][14]
Circular Dichroism (CD) Spectroscopy Assessment of the secondary structure and chiral organization of the peptide assemblies.[12][13]
Fluorescence Spectroscopy Monitoring the self-assembly process and investigating molecular interactions.[14][15]
Drug Release Assays Quantifying the release kinetics of encapsulated therapeutic agents.[16][17]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Pro-Phe-Phe Hydrogel via pH Triggering

This protocol describes the formation of a self-assembling peptide hydrogel by adjusting the pH of a peptide solution.

Materials:

  • Fmoc-Pro-Phe-Phe peptide powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized (DI) water

  • Glucono-δ-lactone (GdL) or a suitable buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Peptide Stock Solution Preparation: Dissolve the Fmoc-Pro-Phe-Phe peptide powder in DMSO to create a stock solution (e.g., 100 mM).

  • Dilution: Dilute the peptide stock solution in DI water to the desired final concentration (e.g., 10-30 mM). The solution should be clear.

  • pH-Induced Gelation:

    • Method A: Slow pH Drop using GdL: Add GdL to the peptide solution. GdL will slowly hydrolyze to gluconic acid, gradually lowering the pH and inducing gelation.[9][12] The final pH is a key determinant of the mechanical properties.[5]

    • Method B: Buffer Exchange: Layer a buffer solution (e.g., PBS, pH 7.4) over the peptide solution.[8] Gelation will occur at the interface as the buffer components diffuse into the peptide solution.

  • Incubation: Allow the solution to stand at room temperature until a stable hydrogel is formed. The time required for gelation can range from minutes to hours depending on the concentration and temperature.

  • Verification: Invert the vial to confirm the formation of a self-supporting hydrogel.

Protocol 2: Characterization of Hydrogel Morphology by TEM

This protocol outlines the procedure for visualizing the nanofibrillar network of the hydrogel.

Materials:

  • This compound hydrogel

  • DI water

  • TEM grids (e.g., carbon-coated copper grids)

  • Uranyl acetate (B1210297) or other suitable negative stain

Procedure:

  • Sample Preparation: Place a small amount of the hydrogel on a piece of parafilm.

  • Dilution: Add a drop of DI water and gently mix to dilute the hydrogel, allowing for the dispersion of nanofibers.

  • Grid Preparation: Place a TEM grid on a small droplet of the diluted hydrogel suspension for a few minutes to allow the nanofibers to adhere.

  • Wicking: Carefully remove excess liquid from the grid using filter paper.

  • Staining: Place the grid onto a drop of negative stain solution (e.g., 2% uranyl acetate) for 1-2 minutes.

  • Final Wicking: Remove the excess stain with filter paper.

  • Drying: Allow the grid to air-dry completely before imaging.

  • Imaging: Observe the grid under a transmission electron microscope.

Protocol 3: Rheological Characterization of Hydrogel Mechanical Properties

This protocol describes the use of an oscillatory rheometer to measure the viscoelastic properties of the hydrogel.

Materials:

  • This compound hydrogel

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Loading: Carefully place a sufficient amount of the hydrogel onto the lower plate of the rheometer.

  • Geometry Positioning: Lower the upper plate to the desired gap distance, ensuring the hydrogel fills the gap without overflowing.

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain to measure G' and G'' as a function of frequency. A stable gel is indicated by G' being significantly higher than G'' across the frequency range.[7]

Protocol 4: In Vitro Drug Release Study

This protocol details a typical procedure for assessing the release of a model drug from the hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Release medium (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Incubator or water bath at 37°C

  • Spectrophotometer or other analytical instrument for drug quantification

Procedure:

  • Hydrogel Preparation: Prepare the hydrogel as described in Protocol 1, incorporating the drug into the initial peptide solution.

  • Release Setup: Place a known volume of the drug-loaded hydrogel at the bottom of a vial.

  • Addition of Release Medium: Carefully add a known volume of pre-warmed release medium (e.g., PBS) on top of the hydrogel.[17]

  • Incubation: Incubate the vials at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release medium.[17]

  • Medium Replacement: Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Determine the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

Hydrogel_Preparation_Workflow cluster_prep Peptide Solution Preparation cluster_gelation Gelation Trigger cluster_formation Hydrogel Formation peptide Fmoc-Pro-Phe-Phe Powder stock Peptide Stock Solution peptide->stock Dissolve in dmso DMSO dmso->stock final_sol Final Peptide Solution stock->final_sol Dilute with water DI Water water->final_sol gdl Add GdL (Slow pH drop) final_sol->gdl buffer Add Buffer (e.g., PBS) final_sol->buffer hydrogel This compound Hydrogel gdl->hydrogel Induces buffer->hydrogel Induces

Caption: Workflow for this compound hydrogel preparation.

Hydrogel_Characterization_Workflow cluster_hydrogel Prepared Hydrogel cluster_char Characterization Methods cluster_data Data Output hydrogel This compound Hydrogel morphology Morphology (TEM, SEM, AFM) hydrogel->morphology mechanical Mechanical Properties (Rheology) hydrogel->mechanical structure Secondary Structure (FTIR, CD) hydrogel->structure release Drug Release Profile hydrogel->release morph_data Nanofiber Images morphology->morph_data mech_data G' and G'' values mechanical->mech_data struct_data Spectra (β-sheet confirmation) structure->struct_data release_data Release Kinetics Curve release->release_data

Caption: Workflow for hydrogel characterization.

Signaling_Pathway_Interaction cluster_hydrogel Functionalized Hydrogel cluster_cell Target Cell hydrogel This compound Hydrogel + Bioactive Moiety receptor Cell Surface Receptor (e.g., RTKs) hydrogel->receptor Binds to / Releases inhibitor for pathway Intracellular Signaling Pathway (e.g., PI3K/mTOR) receptor->pathway Activates / Inhibits response Cellular Response pathway->response Leads to

Caption: this compound hydrogel interaction with a signaling pathway.

References

Application Notes and Protocols for Pro-Phe-Phe in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) is a self-assembling peptide capable of forming ordered nanostructures, specifically helical-like sheets, driven by intermolecular hydrogen bonding and aromatic stacking.[1][2] Its inherent propensity for aggregation makes it a compelling candidate for the development of hydrogel scaffolds for tissue engineering applications.[1][2] These biomimetic hydrogels can provide a three-dimensional environment that supports cell growth, proliferation, and differentiation, mimicking the native extracellular matrix (ECM).

This document provides detailed application notes and protocols for the utilization of this compound in tissue engineering, with a focus on its potential for bone and cartilage regeneration. Methodologies for peptide synthesis, hydrogel fabrication, and cellular applications are outlined. While specific quantitative data for this compound hydrogels is an emerging area of research, this guide incorporates data from closely related self-assembling peptide systems to provide a foundational framework for experimentation.

Data Presentation: Physicochemical Properties of Self-Assembling Peptide Hydrogels

The following tables summarize typical quantitative data for self-assembling peptide hydrogels. It is important to note that these values are illustrative and are primarily based on studies of related phenylalanine-containing peptides, such as Fmoc-Phe-Phe. Experimental determination of these parameters is essential for this compound hydrogels.

Table 1: Mechanical Properties of Self-Assembling Peptide Hydrogels

PropertyTypical Value RangeMethod of Analysis
Storage Modulus (G') 1 - 20 kPaOscillatory Rheology
Compressive Strength 0.02 - 0.06 MPaUniaxial Compression Testing
Young's Modulus 2 - 10 kPaUniaxial Compression Testing

Table 2: Structural and Biological Properties of Self-Assembling Peptide Hydrogel Scaffolds

PropertyTypical Value Range/ObservationMethod of Analysis
Pore Size 5 - 200 µmScanning Electron Microscopy (SEM)
In Vitro Degradation 20 - 30% mass loss in 24 hoursMass loss measurement in PBS
Cell Viability > 90% after 24 hoursLive/Dead Viability/Cytotoxicity Assay

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the this compound tripeptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Wang resin.

Materials:

  • Fmoc-Phe-Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Pro-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the second amino acid (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Fmoc Deprotection: Perform the deprotection step as described in step 2.

  • Coupling of the third amino acid (Fmoc-Pro-OH):

    • Dissolve Fmoc-Pro-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Final Fmoc Deprotection: Perform the deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Protocol 2: Fabrication of this compound Hydrogel for 3D Cell Culture

This protocol describes the fabrication of a this compound hydrogel using a solvent-switch method to induce self-assembly.

Materials:

  • Lyophilized this compound peptide

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile cell culture medium

  • Mesenchymal Stem Cells (MSCs)

  • Sterile microcentrifuge tubes

  • Cell culture plates (e.g., 96-well plate)

Procedure:

  • Peptide Stock Solution Preparation:

    • Dissolve the lyophilized this compound peptide in sterile DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

  • Cell Suspension Preparation:

    • Trypsinize and count MSCs.

    • Resuspend the cell pellet in sterile cell culture medium at the desired concentration (e.g., 1 x 10^6 cells/mL).

  • Hydrogel Formation and Cell Encapsulation:

    • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

    • Slowly add the cell suspension in culture medium to the peptide solution while gently mixing to achieve the final desired peptide concentration (e.g., 1-5% w/v). The solvent switch from DMSO to the aqueous medium will trigger peptide self-assembly and hydrogel formation.

    • Immediately pipette the cell-laden hydrogel solution into the wells of a cell culture plate.

    • Allow the hydrogel to fully form by incubating at 37°C for 30-60 minutes.

  • Cell Culture:

    • Gently add pre-warmed cell culture medium on top of the cell-laden hydrogels.

    • Culture the cells in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.

Protocol 3: Characterization of this compound Hydrogel

A. Mechanical Testing (Oscillatory Rheology):

  • Prepare cell-free this compound hydrogels in a cylindrical mold.

  • Use a rheometer with parallel-plate geometry.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

B. Structural Analysis (Scanning Electron Microscopy - SEM):

  • Prepare cell-free this compound hydrogels.

  • Flash-freeze the hydrogels in liquid nitrogen and lyophilize.

  • Mount the dried scaffolds on SEM stubs and sputter-coat with gold.

  • Image the cross-section of the scaffolds using an SEM to visualize the pore structure and measure pore size.[3]

Protocol 4: Cell Viability Assessment

This protocol uses a Live/Dead Viability/Cytotoxicity Assay to determine the viability of cells encapsulated in the this compound hydrogel.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Cell-laden this compound hydrogels in a culture plate

  • PBS

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of Calcein AM and Ethidium homodimer-1 in PBS according to the manufacturer's instructions.

  • Remove the culture medium from the wells containing the cell-laden hydrogels.

  • Wash the hydrogels gently with PBS.

  • Add the Live/Dead working solution to each well, ensuring the hydrogel is fully covered.

  • Incubate the plate at 37°C for 30-45 minutes, protected from light.[4]

  • Gently wash the hydrogels with PBS.

  • Image the hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Quantify cell viability by counting the number of live and dead cells from multiple images.

Signaling Pathways and Visualization

The differentiation of mesenchymal stem cells into osteoblasts or chondrocytes is regulated by complex signaling pathways. While the specific effects of this compound on these pathways are yet to be fully elucidated, the following diagrams illustrate the key pathways generally involved in these processes.

Osteogenic_Differentiation_Pathway cluster_nucleus ProPhePhe This compound Scaffold Integrin Integrin Receptor ProPhePhe->Integrin ? Wnt_Ligand Wnt Frizzled Frizzled/LRP5/6 Wnt_Ligand->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation RUNX2 RUNX2 TCF_LEF->RUNX2 Activation Osteogenic_Genes Osteogenic Genes (ALP, OPN, OCN) RUNX2->Osteogenic_Genes Transcription Nucleus Nucleus

Caption: Hypothetical signaling cascade for this compound induced osteogenesis.

Chondrogenic_Differentiation_Pathway cluster_nucleus ProPhePhe This compound Scaffold Integrin Integrin Receptor ProPhePhe->Integrin ? TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD23 SMAD2/3 TGF_beta_R->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation SOX9 SOX9 SMAD4->SOX9 Translocation Chondrogenic_Genes Chondrogenic Genes (ACAN, COL2A1) SOX9->Chondrogenic_Genes Transcription Nucleus Nucleus

Caption: Hypothetical signaling cascade for this compound induced chondrogenesis.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_hydrogel Hydrogel Fabrication & Cell Encapsulation cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis of this compound Purification RP-HPLC Purification SPPS->Purification Lyophilization Lyophilization Purification->Lyophilization Dissolution Dissolve Peptide in DMSO Lyophilization->Dissolution Mixing Mix Peptide and Cell Suspension Dissolution->Mixing Cell_Suspension Prepare MSC Suspension Cell_Suspension->Mixing Gelation Pipette and Incubate for Gelation Mixing->Gelation Mechanical Mechanical Testing (Rheology) Gelation->Mechanical Structural Structural Analysis (SEM) Gelation->Structural Viability Cell Viability (Live/Dead Assay) Gelation->Viability Differentiation Differentiation Analysis (RT-qPCR, IHC) Gelation->Differentiation

Caption: Overall experimental workflow for this compound in tissue engineering.

References

Application Notes and Protocols for the Quantification of Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Pro-Phe-Phe is a subject of growing interest in various fields of biomedical research due to the biological activities associated with its constituent amino acids and similar peptide sequences. Accurate and reliable quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, drug efficacy evaluation, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a hypothetical signaling pathway is presented to illustrate the potential biological roles of this tripeptide based on the activities of related compounds.

Analytical Techniques for this compound Quantification

The quantification of this compound can be effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with either a Ultraviolet (UV) detector or a tandem mass spectrometer (MS/MS). LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially in complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of peptides. The method relies on the separation of the analyte on a reversed-phase column and its detection based on the absorbance of UV light by the peptide bonds and aromatic residues.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity by combining the separation power of liquid chromatography with the mass-based detection of the analyte and its fragments. This technique is particularly advantageous for analyzing samples with low concentrations of the peptide or in complex biological fluids.

Data Presentation: Quantitative Parameters

The following tables summarize the typical quantitative performance parameters for the analytical methods described. It is important to note that these values are representative and should be established for each specific assay and laboratory. The data for the HPLC-UV method is adapted from a validated method for a similar tripeptide, while the LC-MS/MS parameters are based on typical performance for peptide quantification.

Table 1: HPLC-UV Quantitative Data (Adapted from a similar tripeptide method)

ParameterValue
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy98 - 102%
Precision (RSD)< 2%

Table 2: LC-MS/MS Quantitative Data (Representative)

ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy95 - 105%
Precision (RSD)< 5%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Methanol (B129727) (for sample preparation)

  • Biological matrix (e.g., plasma, serum) or formulation excipients

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

5. Quantification

  • Prepare a calibration curve by spiking known concentrations of this compound standard into the blank biological matrix and processing as described in step 3.

  • Plot the peak area against the concentration and perform a linear regression to determine the concentration of this compound in unknown samples.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar peptide)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, serum)

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-80% B

    • 5-6 min: 80% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry (Positive Ion Mode)

    • Ion Source: Electrospray Ionization (ESI)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (M+H)⁺ → Product ion(s)

      • Internal Standard: Precursor ion (M+H)⁺ → Product ion(s) (Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of the this compound standard and the internal standard.)

5. Quantification

  • Prepare a calibration curve by spiking known concentrations of this compound standard and a fixed concentration of the internal standard into the blank biological matrix.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Use the resulting linear regression to quantify this compound in unknown samples.

Visualization of Workflows and Pathways

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Injection onto C18 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (214 nm) Separation->Detection Quantification Quantification via Calibration Curve Detection->Quantification

Caption: HPLC-UV experimental workflow for this compound quantification.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample + IS Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Injection LC Separation (C18) Centrifugation->Injection Ionization ESI Injection->Ionization MS1 Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Detection CID->MS2 Quantification Quantification (Peak Area Ratio) MS2->Quantification

Caption: LC-MS/MS experimental workflow for this compound quantification.

Hypothetical_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProPhePhe This compound Receptor Hypothetical Receptor (e.g., GPCR) ProPhePhe->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC PLC Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Ca_PKC->MAPK_Cascade Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Application Notes and Protocols for the Structural Analysis of the Tripeptide Pro-Phe-Phe via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for the high-resolution structural elucidation of peptides and other biomolecules in solution.[1] It provides a wealth of information on the three-dimensional structure, conformational dynamics, and intermolecular interactions at an atomic level.[2] This document outlines the application of NMR spectroscopy for the detailed structural analysis of the tripeptide Prolyl-Phenylalanyl-Phenylalanine (Pro-Phe-Phe).

The presence of a proline residue and two aromatic phenylalanine residues makes this compound an interesting subject for conformational analysis, as proline can lead to cis/trans isomerization of the peptide bond, and the aromatic rings can engage in stabilizing interactions such as CH-π interactions.[3] Understanding the solution conformation of such peptides is crucial in drug design and development, where structure-activity relationships are paramount.

These notes provide detailed protocols for sample preparation, NMR data acquisition, and a guide to the interpretation of the spectral data for determining the solution structure of this compound.

Principle of NMR-Based Peptide Structure Determination

The structural analysis of a peptide by NMR is a multi-step process:

  • Resonance Assignment: The first step is to assign all the proton (¹H), carbon (¹³C), and sometimes nitrogen (¹⁵N) signals in the NMR spectra to specific atoms in the peptide.[4] This is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

  • Identification of Amino Acid Spin Systems: Through-bond correlation experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify sets of protons that are coupled to each other within the same amino acid residue.[1][4]

  • Sequential Assignment: Once individual amino acid spin systems are identified, through-space correlation experiments, primarily NOESY (Nuclear Overhauser Effect Spectroscopy), are used to connect adjacent residues in the peptide sequence.[1]

  • Structural Restraint Generation:

    • Distance Restraints: The intensities of NOESY cross-peaks are proportional to the inverse sixth power of the distance between two protons (typically < 5-6 Å), providing crucial distance restraints.[5]

    • Dihedral Angle Restraints: Three-bond coupling constants (e.g., ³J(HN,Hα)) can be related to the corresponding dihedral angles (φ) via the Karplus equation, providing conformational constraints.[4]

  • Structure Calculation and Validation: The collected distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the experimental data.[6] The quality of these structures is then assessed using various validation tools.[5]

Data Presentation: Expected NMR Parameters for this compound

The following tables summarize the expected quantitative data for the structural analysis of this compound. These values are based on typical chemical shifts for amino acids in peptides and may vary depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Expected ¹H Chemical Shifts (ppm) for this compound in D₂O

ResidueProtonExpected Chemical Shift (ppm)
Pro¹~4.4 - 4.6
~2.0 - 2.3
~1.9 - 2.2
~3.6 - 3.8
Phe²~4.6 - 4.8
~2.9 - 3.2
Aromatic (Hδ, Hε)~7.2 - 7.4
Phe³~4.5 - 4.7
~3.0 - 3.3
Aromatic (Hδ, Hε)~7.2 - 7.4

Note: Amide (NH) protons are not listed as they will exchange with deuterium (B1214612) in D₂O. In H₂O/D₂O mixtures, they typically appear between 7.5 and 8.5 ppm.

Table 2: Expected ¹³C Chemical Shifts (ppm) for this compound in D₂O

ResidueCarbonExpected Chemical Shift (ppm)
Pro¹~62 - 64
~31 - 33
~27 - 29
~49 - 51
C=O~175 - 177
Phe²~56 - 58
~39 - 41
Aromatic (Cγ)~137 - 139
Aromatic (Cδ)~130 - 132
Aromatic (Cε)~129 - 131
Aromatic (Cζ)~127 - 129
C=O~173 - 175
Phe³~57 - 59
~38 - 40
Aromatic (Cγ)~138 - 140
Aromatic (Cδ)~130 - 132
Aromatic (Cε)~129 - 131
Aromatic (Cζ)~127 - 129
C=O~176 - 178

Note: Chemical shifts are referenced to an internal standard, typically DSS or TSP.

Table 3: NOE-Derived Distance Restraints

The intensity of NOE cross-peaks is used to classify interproton distances.

NOE IntensityUpper Distance Bound (Å)
Strong≤ 2.7
Medium≤ 3.5
Weak≤ 5.0
Very Weak≤ 6.0

These are typical classifications and can be calibrated more precisely.[7]

Table 4: Typical ³J(HN,Hα) Coupling Constants and Corresponding φ Dihedral Angles

³J(HN,Hα) (Hz)Expected Secondary Structureφ Angle Range (degrees)
< 5α-helix-50 to -70
6 - 8Random coil-
> 8β-sheet-120 to -140

Experimental Protocols

Sample Preparation

Meticulous sample preparation is critical for obtaining high-quality NMR data.[8]

  • Peptide Purity: The this compound sample should have a purity of >95%.

  • Concentration: For 1D ¹H and 2D homonuclear experiments, a concentration of 1-5 mM is recommended.[7]

  • Solvent: Prepare the sample in a final volume of 450-500 µL.[9]

    • For general ¹H and ¹³C NMR, use a deuterated solvent such as D₂O.

    • To observe exchangeable amide protons, use a mixture of 90% H₂O / 10% D₂O.[10] The 10% D₂O is necessary for the spectrometer's field-frequency lock.

  • Buffer: A phosphate (B84403) buffer (e.g., 20 mM sodium phosphate) is a good choice as it does not have non-exchangeable protons.[10]

  • pH: Adjust the pH to a value between 4.0 and 7.0 for optimal results and to slow down the exchange of amide protons with the solvent.[10] A pH meter calibrated with deuterated standards should be used for accurate pH* readings in D₂O.

  • Salt Concentration: Keep the total ionic strength below 100-200 mM to avoid signal broadening.[10]

  • Internal Standard: Add a small amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) for chemical shift referencing (0 ppm).

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion. The following is a standard suite of experiments for peptide structural analysis.

  • 1D ¹H Spectrum:

    • Purpose: To get an overview of the sample, check for purity and aggregation, and identify the different types of protons.

    • Key Parameters: Sufficient number of scans for good signal-to-noise, appropriate solvent suppression technique (e.g., presaturation or WATERGATE) if in H₂O.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Purpose: To identify all protons within a single amino acid's spin system.[11] Magnetization is transferred between all coupled protons in the residue.[11]

    • Key Parameters: A mixing time of 60-80 ms (B15284909) is typically used to allow magnetization to propagate through the entire spin system.[6]

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are directly coupled (typically through 2 or 3 bonds). This is useful for confirming TOCSY assignments and measuring coupling constants.

    • Key Parameters: A high-resolution COSY (e.g., DQF-COSY) can be used to extract ³J(HN,Hα) coupling constants.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (< 5-6 Å), regardless of whether they are bonded.[5] This is the primary experiment for obtaining distance restraints and for sequential assignment.

    • Key Parameters: A mixing time of 100-250 ms is a good starting point for a peptide of this size.[6]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with the carbon atom it is directly attached to. This provides the ¹³C chemical shifts.

    • Note: This experiment requires a ¹³C-labeled sample for high sensitivity, but can be performed on natural abundance samples with longer acquisition times.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is useful for assigning quaternary carbons and confirming assignments.

Data Analysis and Structure Determination Workflow

The following diagram illustrates the logical workflow for determining the structure of this compound from the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Resonance Assignment cluster_2 Structure Calculation cluster_3 Final Structure A 1D ¹H F Identify Spin Systems (TOCSY/COSY) A->F B 2D TOCSY B->F C 2D COSY C->F K Dihedral Angle Restraints (³J Coupling Constants) C->K D 2D NOESY G Sequential Assignment (NOESY: Hα(i) - HN(i+1)) D->G J Distance Restraints (NOESY Intensities) D->J E 2D HSQC/HMBC H Assign ¹³C Resonances (HSQC/HMBC) E->H F->G G->H L Structure Calculation (Simulated Annealing/MD) H->L I Extract Structural Restraints I->L J->I K->I M Ensemble of 3D Structures L->M N Structure Validation M->N

Workflow for NMR Structure Determination of this compound.

Signaling Pathways and Logical Relationships

The structural information derived from NMR is fundamental to understanding how this compound might interact with biological targets. For instance, if this compound is a fragment of a larger protein involved in a signaling cascade, its conformation is key to its binding affinity and specificity. The diagram below illustrates this logical relationship.

G A This compound NMR Structure Determination B 3D Conformational Ensemble A->B Provides D Molecular Docking & SAR Studies B->D Input for C Binding Pocket of Target Receptor/Enzyme C->D Input for E Biological Activity (e.g., Inhibition/Activation) D->E Predicts G Drug Development Lead Optimization D->G Guides F Modulation of Signaling Pathway E->F Leads to F->G Informs

From NMR Structure to Biological Function and Drug Development.

Conclusion

NMR spectroscopy offers a powerful suite of tools for the detailed structural characterization of the this compound tripeptide in a near-physiological solution state. By following the protocols outlined in these application notes, researchers can obtain a comprehensive set of structural restraints, including inter-proton distances and dihedral angles. This information is crucial for calculating a high-resolution 3D structure, which in turn can provide critical insights into the peptide's biological function and guide further efforts in drug discovery and development. The ability to define the conformational preferences of peptides like this compound is an indispensable component of modern biochemical and pharmaceutical research.

References

Application Notes and Protocols for Controlling Pro-Phe-Phe Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Pro-Phe-Phe (PFF) is a molecule of significant interest in the field of biomaterials and drug delivery due to its capacity for self-assembly into a variety of well-defined nanostructures, including nanofibers, nanotubes, and hydrogels. This self-assembly is primarily driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenylalanine residues. The ability to precisely control the self-assembly process of PFF is critical for tailoring the properties of the resulting nanomaterials for specific applications, such as controlled drug release, tissue engineering scaffolds, and biosensors.

These application notes provide a comprehensive guide to understanding and controlling the self-assembly of this compound. We offer detailed protocols for the preparation and characterization of PFF nanostructures and summarize the key environmental factors that influence the assembly process.

Controlling Self-Assembly Conditions: Quantitative Data

The self-assembly of this compound is highly sensitive to its environment. Key parameters that can be modulated to control the morphology, size, and mechanical properties of the resulting nanostructures include peptide concentration, pH, temperature, and solvent conditions. While direct quantitative data for this compound is still emerging in the literature, extensive research on closely related Phe-Phe containing peptides provides valuable insights. The following tables summarize expected trends based on this available data.

Table 1: Influence of pH on this compound Self-Assembly

pH RangePredominant Charge State of PFFExpected Predominant NanostructureKey Observations
< 3 Cationic (protonated N-terminus and C-terminus)Nanofibers and potential for hydrogel formationStrong electrostatic repulsion may hinder extensive lateral assembly, favoring elongated structures.
3 - 8 Zwitterionic (protonated N-terminus, deprotonated C-terminus)Hydrogels composed of entangled nanofibersOptimal range for hydrogelation due to balanced attractive and repulsive forces, promoting extensive fiber networks. The mechanical strength of hydrogels is often highest in this range.[1][2]
> 8 Anionic (deprotonated N-terminus and C-terminus)Soluble monomers or small oligomersElectrostatic repulsion between negatively charged peptides prevents significant self-assembly.[3]

Table 2: Influence of Concentration on this compound Self-Assembly

Concentration RangeExpected Predominant NanostructureKey Observations
Low (e.g., < 0.5 mg/mL) Nanospheres or short nanofibersBelow the critical aggregation concentration (CAC), the peptide exists primarily as monomers. Above the CAC, initial assembly into smaller, discrete structures is favored.[4]
Intermediate (e.g., 0.5 - 5 mg/mL) Elongated nanofibers and nanotubesAs concentration increases, the equilibrium shifts towards the formation of more extended, higher-order structures.[4]
High (e.g., > 5 mg/mL) Entangled nanofibers forming hydrogelsAt sufficiently high concentrations, the nanofibers form a percolated network that entraps the solvent, leading to the formation of a self-supporting hydrogel.[2]

Table 3: Influence of Temperature on this compound Self-Assembly

Temperature EffectObservationRationale
Increased Temperature Can disrupt self-assembly (thermo-reversible hydrogels)Increased thermal energy can overcome the weak non-covalent interactions driving self-assembly, leading to a gel-to-sol transition.
Decreased Temperature Can promote self-assemblyLower thermal energy favors the enthalpically driven non-covalent interactions, leading to the formation of more stable nanostructures.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound nanostructures.

Protocol for this compound Hydrogel Formation (pH Trigger)

This protocol describes the formation of a PFF hydrogel by adjusting the pH of a basic peptide solution.

Materials:

  • This compound (PFF) peptide, high purity

  • Deionized water

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • pH meter

  • Vortex mixer

  • Small sterile vials

Procedure:

  • Weigh the desired amount of PFF peptide to achieve the target final concentration (e.g., 10 mg/mL).

  • Dissolve the PFF peptide in a small volume of 0.1 M NaOH solution to ensure complete dissolution and deprotonation of the carboxylic acid group. Gently vortex until the solution is clear.

  • Slowly add 0.1 M HCl solution dropwise to the peptide solution while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding HCl until the desired final pH is reached (typically between 5.0 and 7.4 for hydrogel formation).

  • Gently vortex the solution to ensure homogeneity.

  • Allow the solution to stand undisturbed at room temperature. Gelation should occur within minutes to hours, depending on the concentration and final pH.

  • To confirm gelation, invert the vial. A stable hydrogel will not flow.

Protocol for Characterization of PFF Nanostructures

Purpose: To visualize the morphology and dimensions of PFF nanostructures.

Materials:

  • PFF sample (hydrogel or nanoparticle suspension)

  • TEM grids (e.g., carbon-coated copper grids)

  • Uranyl acetate (B1210297) solution (2% w/v) for negative staining

  • Deionized water

  • Filter paper

  • Forceps

Procedure:

  • If starting with a hydrogel, dilute a small portion in deionized water and vortex to break up the network and obtain a suspension of nanofibers. For nanoparticle suspensions, use the appropriate concentration.

  • Place a 5-10 µL drop of the PFF suspension onto a TEM grid held by forceps.

  • Allow the sample to adsorb to the grid for 1-2 minutes.

  • Blot the excess liquid from the edge of the grid with a piece of filter paper.

  • For negative staining, place a drop of 2% uranyl acetate solution on the grid for 1 minute.

  • Blot the excess staining solution with filter paper.

  • Allow the grid to air dry completely.

  • Image the grid using a transmission electron microscope at an appropriate accelerating voltage.

Purpose: To determine the hydrodynamic radius and size distribution of PFF nanoparticles in suspension.

Materials:

  • PFF nanoparticle suspension

  • DLS instrument

  • Cuvettes

Procedure:

  • Prepare a dilute suspension of PFF nanoparticles in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired pH. The concentration should be optimized to obtain a stable signal.

  • Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature) and initiate the measurement.

  • Collect the data for a sufficient duration to obtain a stable correlation function.

  • Analyze the correlation function to obtain the z-average hydrodynamic diameter and the polydispersity index (PDI).

Purpose: To investigate the secondary structure of PFF during self-assembly.

Materials:

  • PFF solution at various concentrations and pH values

  • CD spectrometer

  • Quartz cuvettes with a short path length (e.g., 0.1 cm)

Procedure:

  • Prepare PFF solutions under the conditions of interest (e.g., different pH values to monitor the transition from monomer to self-assembled structures).

  • Calibrate the CD spectrometer and purge with nitrogen gas.

  • Record a baseline spectrum using the buffer solution alone.

  • Place the PFF sample in the quartz cuvette and record the CD spectrum, typically from 190 to 260 nm.

  • Subtract the baseline spectrum from the sample spectrum.

  • Analyze the resulting spectrum for characteristic secondary structure signals. A negative band around 218 nm is indicative of β-sheet formation, which is common in self-assembling peptides.[5]

Purpose: To monitor the formation of β-sheet-rich amyloid-like fibrils in PFF self-assembly.

Materials:

  • PFF solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in deionized water)

  • Buffer solution (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a working solution of ThT in the desired buffer (e.g., 20 µM).

  • In a 96-well plate, mix the PFF solution with the ThT working solution to achieve the desired final concentrations.

  • Include control wells with buffer and ThT only.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • An increase in fluorescence intensity over time indicates the formation of β-sheet structures.

Visualizing Self-Assembly and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound self-assembly.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization cluster_app Application PFF_synthesis PFF Synthesis & Purification PFF_solution PFF Solution Preparation PFF_synthesis->PFF_solution Condition_control Control of Conditions (pH, Concentration, Temperature) PFF_solution->Condition_control TEM TEM Condition_control->TEM Morphology DLS DLS Condition_control->DLS Size Distribution CD CD Spectroscopy Condition_control->CD Secondary Structure ThT ThT Assay Condition_control->ThT β-sheet Formation Rheology Rheology Condition_control->Rheology Mechanical Properties Tissue_eng Tissue Engineering TEM->Tissue_eng Drug_delivery Drug Delivery Rheology->Drug_delivery

Caption: Experimental workflow for studying this compound self-assembly.

Self_Assembly_Pathway Monomer PFF Monomers Oligomer Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Nanofiber Nanofibers Protofibril->Nanofiber Hydrogel Hydrogel Network Nanofiber->Hydrogel Entanglement

Caption: Hierarchical self-assembly pathway of this compound.

Environmental_Factors Self_Assembly This compound Self-Assembly Nanostructure Nanostructure (Nanofibers, Nanotubes, Hydrogels) Self_Assembly->Nanostructure pH pH pH->Self_Assembly Concentration Concentration Concentration->Self_Assembly Temperature Temperature Temperature->Self_Assembly Solvent Solvent Polarity Solvent->Self_Assembly

Caption: Influence of environmental factors on PFF self-assembly.

Applications in Drug Development

The controlled self-assembly of this compound offers significant opportunities in drug development.

  • Controlled Drug Release: PFF hydrogels can serve as depots for the sustained release of therapeutic agents. The release kinetics can be tuned by modulating the hydrogel's cross-linking density and degradation rate, which are in turn controlled by the self-assembly conditions. For instance, a more densely packed nanofiber network will result in slower drug diffusion.

  • Targeted Drug Delivery: PFF can be co-assembled with drug molecules, particularly hydrophobic drugs that can interact with the phenylalanine residues, to form drug-loaded nanoparticles.[6] These nanoparticles can be further functionalized with targeting ligands to enhance their accumulation at specific disease sites, such as tumors. The pH-responsive nature of PFF self-assembly can be exploited for triggered drug release in the acidic tumor microenvironment.[6]

  • Scaffolds for Tissue Engineering: PFF hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The mechanical properties of the hydrogel can be tailored to match those of the target tissue by controlling the self-assembly conditions.

While the direct involvement of this compound self-assembly in modulating specific intracellular signaling pathways is not yet fully elucidated, its application in drug delivery systems can indirectly influence these pathways. For example, the sustained release of a kinase inhibitor from a PFF hydrogel can lead to prolonged inhibition of a specific signaling cascade in cancer cells. Similarly, nanoparticles formed from PFF that deliver therapeutic nucleic acids can modulate gene expression and associated signaling pathways. The future of PFF in drug development lies in the rational design of self-assembling systems that not only act as delivery vehicles but also actively participate in modulating cellular responses.

References

Troubleshooting & Optimization

Technical Support Center: Pro-Phe-Phe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the solid-phase synthesis of the Pro-Phe-Phe tripeptide.

Troubleshooting Guide

Issue: Low Overall Yield After Cleavage and Precipitation

Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?

A1: Low yield in the solid-phase peptide synthesis (SPPS) of this compound is a common issue stemming from its unique sequence. The primary causes include incomplete reactions at each step and peptide aggregation.[1] The this compound sequence is known to be one of the most aggregation-prone tripeptides.[2] Key factors are:

  • Incomplete Coupling: The coupling of Phenylalanine to another Phenylalanine residue, and subsequently Proline to the Phe-Phe dipeptide, can be inefficient due to steric hindrance and the formation of secondary structures.[3][4] The secondary amine of Proline is also inherently less reactive than the primary amines of other amino acids.[5]

  • Peptide Aggregation: The two consecutive hydrophobic Phenylalanine residues strongly promote inter-chain aggregation on the solid support.[6][7] This aggregation can physically block reagents from reaching the reactive sites, leading to failed coupling and deprotection steps.[8]

  • Incomplete Fmoc-Deprotection: Aggregation can also hinder the removal of the Fmoc protecting group, leading to truncated sequences that cannot be elongated further.[1][3]

  • Side Reactions: The Pro-Phe dipeptide sequence is susceptible to diketopiperazine (DKP) formation, where the N-terminus attacks the ester linkage to the resin, cleaving the dipeptide from the support.[9]

Q2: How can I diagnose the specific cause of the low yield in my this compound synthesis?

A2: A systematic diagnosis involves monitoring the synthesis at key stages and analyzing the final crude product.[1]

  • On-Resin Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a few resin beads after each coupling step.[3] A positive result (blue beads) indicates the presence of unreacted free amines, confirming an incomplete coupling reaction.[1] Note that the Kaiser test is not applicable for the N-terminal Proline residue, as it is a secondary amine.[10]

  • Crude Product Analysis:

    • Mass Spectrometry (MS): This is the most direct method. Analyze the crude peptide to identify the masses of the species present. The presence of masses corresponding to deletion sequences (e.g., H-Phe-Phe-OH) or truncated sequences points to incomplete coupling or deprotection.[1][3]

    • High-Performance Liquid Chromatography (HPLC): A complex HPLC profile with multiple peaks indicates a high level of impurities, suggesting that side reactions or incomplete steps occurred during the synthesis.[1]

Frequently Asked Questions (FAQs)

Q3: What strategies can I implement to improve the coupling efficiency for the Phe-Phe and Pro-Phe steps?

A3: To overcome difficult couplings, several strategies can be employed:

  • Double Coupling: Perform the coupling reaction twice for the problematic residues (coupling Phe to Phe, and Pro to Phe-Phe).[3][5]

  • Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[3][11]

  • Use High-Efficiency Coupling Reagents: Switch to more potent coupling reagents like HATU or HCTU, which are known to be effective for sterically hindered couplings.[3][12]

  • Change Solvent: If aggregation is suspected, switching the solvent from DMF to NMP or using a DMF/DCM mixture can improve solvation and disrupt secondary structures.[3]

Q4: How can I prevent or mitigate peptide aggregation on the resin?

A4: Since this compound is highly prone to aggregation, proactive measures are recommended:[2]

  • Use a Low-Load Resin: Employ a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) to increase the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation.[3]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt the secondary structures that lead to aggregation.[12]

  • Use Specialized Resins: Resins with polyethylene (B3416737) glycol (PEG) linkers, such as TentaGel® or ChemMatrix®, are designed to improve solvation and minimize aggregation.[13]

Q5: Are there specific side reactions I should be aware of with the this compound sequence?

A5: Yes, the primary side reactions of concern are:

  • Diketopiperazine (DKP) Formation: This is most likely to occur after the coupling of the second amino acid (Phe). The free N-terminus of the Phe-Phe dipeptide can attack the ester linkage to the resin, forming a cyclic dipeptide and terminating the chain. To suppress this, using a 2-Chlorotrityl chloride resin is recommended as it is more sterically hindered.[3]

  • Racemization: Phenylalanine can be susceptible to racemization during the activation step of the coupling reaction.[9] This can be minimized by using carbodiimide-based activators (like DIC) in the presence of an additive such as HOBt or Oxyma Pure, and by avoiding prolonged pre-activation times.[9][14]

Q6: What is the recommended cleavage cocktail for this compound?

A6: A standard high-TFA cleavage cocktail is effective for cleaving the peptide from the resin and removing side-chain protecting groups. Given that Phenylalanine and Proline do not have side-chain protecting groups, a simple and effective cocktail is sufficient.

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Yield

SymptomPossible CauseRecommended Solution(s)
Low overall yield with multiple peaks in HPLC.Incomplete coupling reactions.Perform a double coupling for Phe and Pro residues; use a more efficient coupling reagent like HATU.[3][5]
MS analysis shows deletion sequences (e.g., missing Pro or Phe).Peptide aggregation blocking reactive sites.Switch solvent from DMF to NMP; use a low-load resin (0.3-0.5 mmol/g); add chaotropic salts (e.g., LiCl) to reaction media.[3][12]
MS analysis shows mass of H-Phe-Phe-OH.Diketopiperazine (DKP) formation.Use a 2-Chlorotrityl chloride resin to minimize premature cleavage.[3]
Low yield with a relatively clean HPLC profile.Inefficient cleavage or precipitation.Ensure sufficient cleavage cocktail volume (at least 10 mL/g of resin); extend cleavage time to 3 hours; ensure peptide is fully precipitated with cold diethyl ether.[15]

Table 2: Recommended Coupling Reagent Conditions

Coupling ReagentEquivalents (vs. Resin)AdditiveActivation TimeCoupling Time
HBTU/HOBt3.0 / 3.0DIPEA (6.0 eq)2 minutes1-2 hours
HATU2.9DIPEA (6.0 eq)2 minutes1-2 hours
DIC/Oxyma Pure3.0 / 3.0N/AIn situ2-4 hours

Table 3: Standard Cleavage Cocktail Composition

ReagentVolume PercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleaves peptide from resin and removes acid-labile protecting groups.[9]
Triisopropylsilane (TIS)2.5%Cation scavenger to prevent side reactions.[9]
Water2.5%Scavenger and helps dissolve the peptide.[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry

This protocol outlines a manual synthesis on a Wang resin.

  • Resin Preparation: Swell the Fmoc-Phe-Wang resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Coupling (Second Phenylalanine):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF (5 times).

  • Monitoring (Optional): Perform a Kaiser test (Protocol 2) to check for completion. If positive (blue beads), repeat the coupling step (double coupling).[3]

  • Repeat for Proline: Repeat steps 2-4 using Fmoc-Pro-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the deprotection step (Step 2) one last time to remove the N-terminal Fmoc group.

  • Final Wash: Wash the resin with DMF (5x), followed by dichloromethane (B109758) (DCM) (5x), and dry the resin under vacuum.[3]

Protocol 2: Kaiser Test for Monitoring Coupling Efficiency

  • Sample Collection: Remove a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the post-coupling washes.

  • Washing: Wash the beads in a small test tube with ethanol (B145695) (2x).

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

  • Heating: Heat the test tube at 100-115°C for 5 minutes.[10]

  • Observation:

    • Intense Blue/Purple Beads: Indicates a significant amount of free primary amines, signifying a failed or incomplete coupling.

    • Colorless/Yellow Beads: Indicates the absence of free primary amines, signifying a successful coupling.

Protocol 3: Cleavage and Deprotection

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Cocktail Addition: Add the cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) to the resin. Use a sufficient volume to ensure the resin is well-swollen (approx. 10 mL per gram of starting resin).[15]

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[3]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.[9]

Visualizations

spss_workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Repeat N-1 times for next amino acid Wash2->Check Check->Deprotection Yes FinalDeprotect Final Fmoc Deprotection Check->FinalDeprotect No Cleavage Cleavage & Global Deprotection (TFA) FinalDeprotect->Cleavage End Crude Peptide Cleavage->End

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

troubleshooting_logic Start Low Crude Yield Analyze Analyze Crude Product (LC-MS) Start->Analyze Result Predominant Peak is Target Mass? Analyze->Result IncompleteCleavage Possible Cause: Incomplete Cleavage or Precipitation Loss Result->IncompleteCleavage Yes DeletionPeaks Major Peaks are Deletion Sequences? Result->DeletionPeaks No IncompleteCoupling Possible Cause: Incomplete Coupling (Aggregation/Steric Hindrance) DeletionPeaks->IncompleteCoupling Yes OtherImpurities Possible Cause: Side Reactions (DKP, Racemization) DeletionPeaks->OtherImpurities No

Caption: Troubleshooting logic for diagnosing low peptide yield.

peptide_aggregation cluster_0 Ideal Synthesis (Low Aggregation) cluster_1 This compound Synthesis (High Aggregation) Resin1 Resin Bead p1 P p2 P p3 P reagent1 Reagents reagent1->p1 reagent1->p2 reagent1->p3 Resin2 Resin Bead p4 P p5 P p4->p5 p6 P p5->p6 p6->p4 reagent2 Reagents reagent2->p4 Access reagent2->p5 Blocked reagent2->p6 Blocked

Caption: Visualization of peptide chain aggregation on the resin.

References

preventing Pro-Phe-Phe aggregation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pro-Phe-Phe Synthesis.

This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of the aggregation-prone tripeptide, this compound. This compound is known to be one of the most aggregation-prone tripeptides composed of natural amino acids, forming unique helical-like sheet structures.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome aggregation and improve your synthesis outcomes.

Troubleshooting Guide: Overcoming this compound Aggregation

On-resin aggregation is the primary obstacle during the solid-phase peptide synthesis (SPPS) of this compound, leading to incomplete coupling and deprotection steps, which results in low yields and purity.[2] This aggregation is driven by strong intermolecular hydrogen bonding between the peptide chains, leading to the formation of secondary structures that are insoluble in standard SPPS solvents.[3]

Indications of Aggregation:

  • Poor resin swelling: The peptide-resin may shrink or fail to swell properly in the synthesis solvent.[3]

  • Slow or incomplete reactions: Both Fmoc deprotection and amino acid coupling reactions may be sluggish or incomplete, as indicated by a positive Kaiser test after coupling.

  • Physical changes: The resin may appear clumpy or difficult to agitate.

Troubleshooting Workflow

This workflow provides a step-by-step approach to address aggregation issues during this compound synthesis.

Caption: A troubleshooting workflow for addressing this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound sequence so prone to aggregation?

A1: The hydrophobicity of the two consecutive phenylalanine residues is a major contributing factor.[4] These residues promote strong intermolecular interactions, leading to the formation of stable β-sheet-like structures that are poorly solvated by standard SPPS solvents like DMF. The proline residue can also influence the peptide backbone conformation in a way that may facilitate this aggregation.

Q2: I have a positive Kaiser test after the second Phenylalanine coupling. What should I do first?

A2: The most immediate step is to perform a double coupling. This involves repeating the coupling step with a fresh solution of the activated amino acid. If the Kaiser test is still positive, consider extending the coupling time or using a more potent coupling reagent like HATU or HBTU.

Q3: What is a "Magic Mixture" and how does it help?

A3: The "Magic Mixture" is a solvent system composed of DCM/DMF/NMP (1:1:1) that can be highly effective in solvating and disrupting aggregated peptide chains.[2] N-methylpyrrolidone (NMP) is a particularly good solvent for hydrophobic peptides.[2] Using this mixture for the coupling and deprotection steps can significantly improve reaction efficiency.

Q4: Can I use pseudoprolines for the this compound sequence?

A4: Standard pseudoproline dipeptides are derived from Ser, Thr, or Cys residues.[5] Therefore, they cannot be directly incorporated into the this compound sequence. However, for longer peptides containing this compound and also Ser, Thr, or Cys, the strategic placement of pseudoprolines elsewhere in the sequence can help to disrupt aggregation.[6][7]

Q5: What are Hmb and Dmb derivatives, and how do they prevent aggregation?

A5: 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are backbone amide protecting groups.[8] When an amino acid with one of these groups is incorporated, it disrupts the hydrogen bonding between peptide chains that leads to aggregation. These groups are introduced as single amino acid derivatives and are removed during the final TFA cleavage.[8][9]

Q6: Are there any specific resins that are better for synthesizing this compound?

A6: Yes, the choice of resin is crucial. For aggregation-prone sequences, it is advisable to use a low-substitution (low-loading) resin to increase the distance between peptide chains.[9] Polyethylene glycol (PEG)-grafted resins, such as TentaGel, are also highly recommended as they improve the solvation of the growing peptide chain.[2]

Quantitative Data on Anti-Aggregation Strategies

While specific quantitative data for the this compound tripeptide is limited in the literature, the following table provides an illustrative comparison of the expected effectiveness of various anti-aggregation strategies based on their reported success with other "difficult" and hydrophobic sequences.

StrategyExpected Purity ImprovementExpected Yield ImprovementKey Considerations
Standard SPPS (DMF) BaselineBaselineProne to significant aggregation and low yield.
Double Coupling Low to ModerateLow to ModerateA simple first step, but may not be sufficient.
Solvent Change (NMP) ModerateModerateNMP is a better solvent for hydrophobic peptides than DMF.[2]
Chaotropic Salt Wash Moderate to HighModerate to HighDisrupts existing secondary structures before coupling.[3][9]
Microwave-Assisted SPPS HighHighIncreased temperature can significantly reduce aggregation.
Low-Loading/PEG Resin HighHighImproves solvation and reduces inter-chain interactions.[2][9]
Hmb/Dmb Backbone Protection Very HighVery HighDirectly disrupts hydrogen bonding responsible for aggregation.[8]

Note: The effectiveness of each strategy can be sequence-dependent. A combination of these approaches may be necessary for optimal results.

Experimental Protocols

Protocol 1: Synthesis using a Chaotropic Salt Wash

This protocol describes the use of a chaotropic salt wash to disrupt on-resin aggregation prior to a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine (B6355638) in DMF.

  • DMF Wash: Wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Chaotropic Salt Wash: Wash the peptide-resin with a 0.4 M solution of LiCl or NaClO4 in DMF (2 x 2 min).[10] This step helps to break apart aggregated peptide chains.

  • DMF Wash: Wash the peptide-resin extensively with DMF (5 x 1 min) to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.

  • Amino Acid Coupling: Proceed with the standard coupling protocol for the next amino acid (e.g., using HATU/DIPEA in DMF).

Protocol 2: Incorporation of an Hmb/Dmb-Protected Amino Acid

This protocol outlines the manual coupling of an Fmoc-(Dmb/Hmb)AA-OH derivative.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-(Dmb/Hmb)AA-OH (3 eq.), a coupling agent such as HATU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours.

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Deprotection and Cleavage: The Dmb/Hmb group is stable to the basic conditions of Fmoc deprotection and is removed during the final TFA-mediated cleavage from the resin.[8][9]

Visualizations

Logical Relationship of Anti-Aggregation Strategies

This diagram illustrates the two main approaches to combatting on-resin aggregation during SPPS.

Aggregation_Strategies Aggregation On-Resin Aggregation Disruption Disrupt Existing Aggregates Aggregation->Disruption Reactive Approach Prevention Prevent Formation of Aggregates Aggregation->Prevention Proactive Approach Solvents Special Solvents (NMP, Magic Mixture) Disruption->Solvents Chaotropes Chaotropic Salts (LiCl, NaClO4) Disruption->Chaotropes Microwave Microwave Energy Disruption->Microwave Resins Low-Loading / PEG Resins Prevention->Resins Backbone_Mod Backbone Modification (Hmb/Dmb) Prevention->Backbone_Mod

References

Technical Support Center: Controlling Morphology of Pro-Phe-Phe Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the morphological control of Pro-Phe-Phe (PFF) nanostructures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the self-assembly and morphology of this compound (PFF) nanostructures?

A1: The self-assembly of PFF and the resulting nanostructure morphology are primarily governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking of the phenylalanine residues.[1][2] Key experimental parameters that can be tuned to control these interactions and the final morphology include solvent composition, peptide concentration, pH, and temperature.[3]

Q2: What are the common morphologies observed for PFF and related Phe-Phe motif nanostructures?

A2: The Phe-Phe motif is a versatile building block for self-assembly, capable of forming a variety of nanostructures.[4][5][6] Common morphologies include nanotubes, nanofibers, nanovesicles, and hydrogels.[4][5] Subtle changes in the chemical structure or experimental conditions can direct the assembly towards a specific morphology.[5] For instance, the this compound tripeptide is known for its high aggregation propensity, forming unique helical-like sheets that can assemble into super-helical nanostructures.[7]

Q3: How does solvent choice impact the morphology of PFF nanostructures?

A3: Solvent properties such as polarity, viscosity, and molecular geometry play a critical role in directing the self-assembly process.[8] The solvent influences the peptide-peptide and peptide-solvent interactions, which in turn control the nucleation and hierarchical growth of the nanostructures.[3] For example, using different solvents can alter the aspect ratio of nanorods by influencing the preferred growth axes.[8][9] The quality of the solvent can also affect the diameter and pore size of fibrillar networks.[10]

Q4: Can PFF nanostructures be used for drug delivery applications?

A4: Yes, self-assembled peptide nanostructures, including those from Phe-Phe motifs, are promising candidates for drug delivery.[4][5] They can encapsulate or bind to therapeutic agents, offering possibilities for controlled and sustained drug release.[4][11] The morphology of the nanostructure can influence its drug loading capacity and release kinetics.

Troubleshooting Guide

Q5: Why am I observing amorphous aggregates instead of well-defined nanostructures?

A5: The formation of amorphous aggregates often indicates that the self-assembly process is too rapid and uncontrolled. This can be caused by several factors:

  • High Peptide Concentration: An excessively high concentration can lead to rapid precipitation rather than ordered assembly. Try reducing the initial peptide concentration.

  • Solvent Shock: Rapid changes in solvent polarity (e.g., adding a poor solvent too quickly to a peptide solution) can induce aggregation. A slower, more controlled method of changing the solvent environment, such as vapor diffusion or dialysis, is recommended.

  • Incorrect pH: The ionization state of the peptide's terminal groups is crucial for self-assembly. Ensure the pH of your solution is appropriate to facilitate the necessary non-covalent interactions. For many Phe-Phe based peptides, self-assembly is triggered by a pH shift from alkaline to neutral.[12]

Q6: My PFF nanotubes have a very heterogeneous size distribution. How can I achieve more uniformity?

A6: Achieving a monodisperse population of nanotubes can be challenging. Here are a few strategies to improve uniformity:

  • Controlled pH Adjustment: A slow and precise adjustment of pH can promote more uniform nucleation and growth.[12]

  • Temperature Annealing: Gently heating the solution (annealing) and then allowing it to cool slowly can help to break up less stable, heterogeneous structures and promote the formation of more uniform, thermodynamically favored nanotubes.

  • Seed-Mediated Growth: Introducing pre-formed, uniform nanotube fragments (seeds) into a solution of unassembled peptides can template the growth of more uniform structures.

Q7: I am trying to form vesicles, but I keep getting nanofibers. What should I change?

A7: The transition between different morphologies like nanofibers and vesicles is often sensitive to subtle changes in experimental conditions.[4]

  • Solvent Composition: The choice of solvent or co-solvent system is critical. For some Phe-Phe derivatives, dilution in water can favor vesicle formation over nanotubes.[4] Experiment with different solvent mixtures to alter the curvature of the self-assembling structures.

  • Peptide Modification: While not a direct troubleshooting step for PFF, it's worth noting that chemical modifications to the peptide can favor vesicle formation. For example, introducing a thiol-containing derivative like Cys-Phe-Phe has been shown to result in vesicles under conditions where Phe-Phe forms nanotubes.[4]

Q8: How can I confirm the morphology and dimensions of my PFF nanostructures?

A8: A combination of characterization techniques is typically required for a comprehensive analysis of nanostructure morphology.[13][14][15]

  • Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are essential for direct visualization of the nanostructures, allowing you to determine their shape, size, and size distribution.[15][16][17] Atomic Force Microscopy (AFM) can also provide high-resolution images of surface topography.

  • Scattering Techniques: Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic radius of nanoparticles in solution, while Small-Angle X-ray Scattering (SAXS) can provide information about the shape and size of the nanostructures in solution.[14]

  • Spectroscopy: Circular Dichroism (CD) spectroscopy can be used to study the secondary structure of the peptides within the assembled nanostructures.[16]

Experimental Protocols & Data

Protocol 1: Formation of this compound (PFF) Nanotubes via pH Triggering

This protocol describes a common method to induce the self-assembly of PFF into nanotubes by adjusting the pH.

Materials:

Procedure:

  • Dissolve the PFF tripeptide in an aqueous sodium hydroxide solution at a pH of approximately 12. At this alkaline pH, the repulsion between the negatively charged carboxylate groups of the peptides prevents self-assembly.[12]

  • Gently mix the alkaline peptide solution with an equal volume of a mildly acidic phosphate buffer to achieve a final pH of around 7.3.[12]

  • The neutralization of the carboxylate groups to form zwitterionic peptides triggers self-assembly through the formation of salt bridges between the charged termini.[12]

  • Allow the solution to incubate at room temperature for several hours to allow for the formation and elongation of the nanotubes.

  • Characterize the resulting nanostructures using TEM or SEM to confirm their morphology.

Protocol 2: Preparation of Peptide-Based Vesicles by Film Hydration

This protocol outlines a general method for forming peptide-based vesicles, which can be adapted for suitable PFF derivatives.

Materials:

  • Peptide (e.g., a PFF derivative known to form vesicles)

  • Organic solvent (e.g., chloroform, methanol)[18][19]

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the peptide in an appropriate organic solvent or solvent mixture.

  • Create a thin film of the peptide on the inside of a round-bottom flask by evaporating the organic solvent under a stream of nitrogen gas, followed by placing it under a high vacuum for at least 2 hours to remove any residual solvent.[18]

  • Hydrate the thin film by adding the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the peptide assembly.[18]

  • Gently agitate the flask to allow the peptide film to swell and form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[20][21]

  • Characterize the vesicles using DLS to determine their size distribution and TEM for visualization.

Table 1: Influence of Experimental Conditions on Phe-Phe Motif Nanostructure Morphology
Peptide DerivativeKey Experimental ConditionResulting MorphologyReference
Phe-PheDilution in waterNanotubes or Nanovesicles[4]
Val-Phe-Phe (heterochiral)pH change from alkaline to neutralNanotapes[4]
Fmoc-Phe-PheN-terminal modificationNanofibrils/Hydrogel[5]
Boc-Phe-PheN-terminal modificationNanospheres[5]
Cys-Phe-PheThiol-containing derivativeSpherical Vesicles[4]

Visualizations

Experimental_Workflow Experimental Workflow for PFF Nanostructure Formation cluster_preparation Peptide Preparation cluster_assembly Self-Assembly cluster_characterization Characterization PFF_Powder PFF Powder Dissolution Dissolve in Alkaline Solution (pH 12) PFF_Powder->Dissolution pH_Trigger pH Adjustment to ~7.3 Dissolution->pH_Trigger Incubation Incubation pH_Trigger->Incubation TEM TEM/SEM Incubation->TEM DLS DLS Incubation->DLS CD CD Spectroscopy Incubation->CD Troubleshooting_Logic Troubleshooting Logic for PFF Self-Assembly Start Unsatisfactory Nanostructure Formation Problem1 Amorphous Aggregates? Start->Problem1 Problem2 Heterogeneous Size? Start->Problem2 Problem3 Incorrect Morphology? Start->Problem3 Solution1a Decrease Concentration Problem1->Solution1a Yes Solution1b Control Solvent Change Problem1->Solution1b Yes Solution1c Verify pH Problem1->Solution1c Yes Solution2a Slow pH Adjustment Problem2->Solution2a Yes Solution2b Temperature Annealing Problem2->Solution2b Yes Solution3a Modify Solvent System Problem3->Solution3a Yes Solution3b Check Peptide Derivative Problem3->Solution3b Yes Signaling_Pathway Key Factors Controlling PFF Nanostructure Morphology cluster_inputs Controllable Parameters cluster_outputs Resulting Morphologies Solvent Solvent Properties Interactions Intermolecular Interactions (H-Bonding, Hydrophobic, π-π Stacking) Solvent->Interactions Concentration Peptide Concentration Concentration->Interactions pH pH pH->Interactions Temperature Temperature Temperature->Interactions Nanotubes Nanotubes Interactions->Nanotubes Nanofibers Nanofibers Interactions->Nanofibers Vesicles Vesicles Interactions->Vesicles Hydrogels Hydrogels Interactions->Hydrogels

References

Technical Support Center: Enhancing Pro-Phe-Phe Hydrogel Mechanical Strength

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pro-Phe-Phe (PFF) and other phenylalanine-based peptide hydrogels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the mechanical strength of your hydrogels for various biomedical applications.

Frequently Asked Questions (FAQs)

Q1: My this compound hydrogel is too weak for my application. What are the primary strategies to increase its mechanical strength?

A1: Several effective strategies can be employed to enhance the mechanical robustness of your PFF hydrogel. These include:

  • Co-assembly: Introduce a second, compatible self-assembling peptide to form a hybrid hydrogel with synergistic mechanical properties.

  • Covalent Cross-linking: Create a more stable network by introducing covalent bonds between the peptide fibers.

  • Modification of Peptide Building Blocks: Incorporate functional groups or modified amino acids that promote stronger intermolecular interactions.

  • Optimization of Environmental Conditions: Fine-tune the pH and ionic strength of your hydrogel preparation to maximize fiber entanglement and network formation.

  • Inclusion of Additives: Certain molecules, including some therapeutic agents, can participate in the self-assembly process and reinforce the hydrogel network.[1]

Q2: What is co-assembly and how does it improve hydrogel stiffness?

A2: Co-assembly involves the self-assembly of two or more different peptide building blocks into a single, hybrid nanostructure. This approach can lead to a synergistic improvement in mechanical properties, resulting in a hydrogel that is significantly stiffer than hydrogels formed from the individual components. The different peptides can interact in a complementary manner, leading to a more densely packed and entangled fibrillar network. For instance, co-assembling Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe) with Fmoc-diphenylalanine (Fmoc-FF) has been shown to produce remarkably rigid hydrogels.[2]

Q3: How does covalent cross-linking work to strengthen my hydrogel?

A3: While self-assembled peptide hydrogels are held together by non-covalent interactions, introducing covalent cross-links provides a secondary network of permanent bonds.[3] This significantly enhances the mechanical stability and resistance to shear forces. A common method involves using cross-linking agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysulfosuccinimide (sulfo-NHS) to form amide bonds between peptide molecules.[4]

Q4: Can modifying the phenylalanine residues themselves improve mechanical strength?

A4: Yes, modifying the phenylalanine residues can have a profound impact on the self-assembly process and the resulting hydrogel's mechanical properties. Halogenation of the phenyl ring, for instance, can enhance the stacking interactions between aromatic groups, leading to stronger hydrogels.[5][6][7] The position and type of halogen can be tuned to achieve different levels of stiffness.

Q5: How sensitive is the mechanical strength of my hydrogel to pH and ionic strength?

A5: The mechanical properties of PFF hydrogels are highly sensitive to environmental factors like pH and ionic strength. These parameters influence the charge of the peptide molecules and the screening of electrostatic interactions, which are critical for self-assembly. Generally, increasing the ionic strength can lead to a significant increase in the elastic modulus (G').[8][9] The pH can also dramatically affect hydrogel stiffness, with optimal mechanical properties often observed within a specific pH range.[10][11][12]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Hydrogel collapses or does not form a stable gel Insufficient peptide concentration.Increase the concentration of the this compound peptide.
Suboptimal pH for self-assembly.Adjust the pH of the solution. The optimal pH for gelation can be peptide-specific.[10][11]
Insufficient ionic strength.Increase the ionic strength by adding salts like NaCl.[8]
Hydrogel is formed but is mechanically weak (low G') Weak non-covalent interactions between peptide fibers.1. Co-assemble with a more rigid peptide like Fmoc-F5-Phe. 2. Introduce covalent cross-links using EDC/sulfo-NHS. 3. Modify the peptide by incorporating halogenated phenylalanine.[5][6]
Poorly entangled fibrillar network.Optimize the gelation kinetics. For instance, a slower pH change using glucono-δ-lactone (GdL) can lead to more homogeneous and mechanically robust hydrogels.
Inconsistent mechanical properties between batches Variations in peptide purity.Ensure consistent purity of the synthesized peptide.
Inconsistent preparation method.Strictly adhere to a standardized protocol for hydrogel preparation, including temperature, mixing speed, and component addition order.
Fluctuations in final pH or ionic strength.Carefully control and measure the final pH and ionic strength of each batch.
Hydrogel degrades too quickly Susceptibility to enzymatic degradation or dissolution.1. Introduce covalent cross-links to enhance stability. 2. Incorporate D-amino acids to reduce susceptibility to proteases.

Quantitative Data on Mechanical Strength

The following tables summarize quantitative data on the storage modulus (G'), a measure of the elastic properties and stiffness of the hydrogel, under different conditions.

Table 1: Effect of Co-assembly on Hydrogel Storage Modulus (G')

Hydrogel CompositionStorage Modulus (G')
Fmoc-F5-Phe~3.5 kPa
Fmoc-FF>9 kPa
1:1 Hybrid (Fmoc-F5-Phe : Fmoc-FF)~190 kPa
3:1 Hybrid (Fmoc-F5-Phe : Fmoc-FF)~22.5 kPa
1:3 Hybrid (Fmoc-F5-Phe : Fmoc-FF)~68.8 kPa
(Data sourced from a study on the synergistic effect of co-assembly)[2]

Table 2: Effect of Ionic Strength on Hydrogel Storage Modulus (G')

Ionic Strength (M)Plateau Storage Modulus (G')
0.17.6 kPa
2.194.6 kPa
(Data from a study on the effect of ionic strength on peptide hydrogels)[8]

Table 3: Effect of pH on Storage Modulus (G') of Fmoc-Phe-DAP Hydrogels

pHStorage Modulus (G')
3.0~1103 Pa
5.0~1228 Pa
7.0~1423 Pa
9.0~26 Pa
(Data from a study on the pH-dependent viscoelastic properties of cationic phenylalanine-derived hydrogels)[10]

Table 4: Effect of Covalent Cross-linking on Hydrogel Mechanical Properties

HydrogelStorage Modulus (G')Strain at FailureFailure Stress
LDLK12 (Self-Assembled)~0.9 kPa~6%~19 Pa
LDLK12 (EDC/sulfo-NHS Cross-linked)~2.0 kPa~60% ~35 Pa
(Data from a study on cross-linked self-assembling peptides)[4]

Experimental Protocols

Protocol 1: Rheological Characterization of Hydrogel Mechanical Strength

This protocol outlines the steps to measure the storage modulus (G') and loss modulus (G'') of a peptide hydrogel using an oscillatory rheometer.[13][14][15]

  • Sample Preparation: Prepare the hydrogel directly on the rheometer plate or carefully transfer the pre-formed hydrogel onto the lower plate.

  • Geometry: Use a parallel plate or cone-plate geometry. Ensure the geometry is appropriate for the sample volume and viscosity.

  • Gap Setting: Lower the upper geometry to the desired gap size (e.g., 0.5-1 mm). A small amount of excess hydrogel should be trimmed from the edges.

  • Equilibration: Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a set period.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER to characterize the frequency-dependent behavior of the hydrogel.

  • Time Sweep: To monitor gelation kinetics, perform a time sweep at a fixed frequency and strain, recording the evolution of G' and G'' over time.

Protocol 2: Covalent Cross-linking of Peptide Hydrogels using EDC/sulfo-NHS

This protocol describes a method for covalently cross-linking a pre-formed self-assembled peptide hydrogel.[4][16][17][18]

  • Hydrogel Formation: Prepare the self-assembled peptide hydrogel according to your standard protocol.

  • Prepare Cross-linking Reagents:

    • Prepare a stock solution of EDC (e.g., 0.2 M in a suitable buffer like MES or water).

    • Prepare a stock solution of sulfo-NHS (e.g., 0.2 M in water).

  • Activation: Add the EDC solution to the pre-formed hydrogel. The amount will depend on the concentration of carboxylic acid groups in your peptide. Mix gently if possible, or allow for diffusion.

  • Stabilization: Immediately add the sulfo-NHS solution to the hydrogel. Sulfo-NHS stabilizes the active intermediate, increasing the efficiency of the cross-linking reaction.

  • Reaction: Allow the cross-linking reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a reagent like hydroxylamine (B1172632) or 2-mercaptoethanol.

  • Purification (Optional): If necessary, remove unreacted cross-linkers and byproducts by dialysis or buffer exchange.

Visualizations

experimental_workflow cluster_prep Hydrogel Preparation cluster_modification Strength Enhancement cluster_characterization Characterization peptide This compound Peptide gelation Self-Assembly/ Gelation peptide->gelation solvent Aqueous Buffer solvent->gelation co_assembly Co-assembly with Second Peptide gelation->co_assembly crosslinking Covalent Cross-linking gelation->crosslinking env_control pH/Ionic Strength Adjustment gelation->env_control rheology Rheology (G' Measurement) gelation->rheology Control co_assembly->rheology crosslinking->rheology env_control->rheology result Mechanically Strengthened Hydrogel rheology->result microscopy Microscopy (SEM/TEM) microscopy->result

Caption: Workflow for enhancing and characterizing hydrogel mechanical strength.

logical_relationship cluster_factors Influencing Factors cluster_mechanisms Underlying Mechanisms strength Increased Mechanical Strength (Higher G') crosslinking Covalent Cross-linking crosslinking->strength covalent_bonds Formation of Covalent Bonds crosslinking->covalent_bonds coassembly Co-assembly coassembly->strength synergistic_packing Synergistic Fiber Packing coassembly->synergistic_packing ionic_strength Increased Ionic Strength ionic_strength->strength charge_screening Charge Screening & Enhanced Assembly ionic_strength->charge_screening halogenation Peptide Halogenation halogenation->strength pi_stacking Enhanced π-π Stacking halogenation->pi_stacking optimal_ph Optimal pH optimal_ph->strength electrostatic_interactions Favorable Electrostatic Interactions optimal_ph->electrostatic_interactions

Caption: Key factors and mechanisms for improving hydrogel mechanical strength.

signaling_pathway_analogy Analogy: Hydrogel Network Formation as a Signaling Pathway cluster_assembly Self-Assembly Cascade cluster_modulation Modulation Points for Strength stimulus Stimulus (e.g., pH change, Temp shift) monomers Peptide Monomers stimulus->monomers oligomers Intermediate Oligomers monomers->oligomers Nucleation protofibrils Protofibrils oligomers->protofibrils Elongation fibrils Mature Fibrils protofibrils->fibrils Maturation network 3D Hydrogel Network fibrils->network Entanglement & Cross-linking mod1 Co-assembly (monomer level) mod1->monomers mod2 Cross-linking (fibril level) mod2->network

Caption: Analogy of hydrogel self-assembly to a signaling pathway.

References

Technical Support Center: Scaling Up Pro-Phe-Phe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of the tripeptide Pro-Phe-Phe.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete coupling reactions: Steric hindrance from the bulky phenylalanine residues can impede efficient coupling.[1]- Double couple: Perform the coupling step twice for the Phe-Phe bond. - Optimize coupling reagent: Use a more potent coupling reagent such as HATU or HCTU.[1] - Increase reagent excess: Employ a higher excess (3-5 equivalents) of amino acids and coupling reagents.[1]
Peptide aggregation: The hydrophobic nature of this compound can lead to aggregation on the solid support, hindering reagent access.[2]- Use a low-load resin: A lower substitution level increases the distance between peptide chains.[1] - Change solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DMF/DCM) to improve solvation.[1]
Presence of Deletion Peptides (e.g., Pro-Phe or Phe-Phe) Incomplete Fmoc deprotection: Aggregation can prevent complete removal of the Fmoc protecting group.- Extend deprotection time: Increase the piperidine (B6355638) treatment time or perform a second deprotection step.[1] - Monitor Fmoc removal: Use a UV-Vis spectrophotometer to quantify the release of the Fmoc-adduct.[3]
Presence of +57 Da Adduct (Acetylation) Capping with acetic anhydride (B1165640) after incomplete coupling. - Ensure complete coupling: Use a more efficient coupling strategy to avoid the need for capping. - Use alternative capping agents: If capping is necessary, consider non-acetylating capping agents.
Diketopiperazine (DKP) Formation Intramolecular cyclization: The N-terminal amine of the second amino acid (Phe) can attack the ester linkage of Proline to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is a common issue with Proline as the first amino acid.[2]- Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin minimizes DKP formation.[2] - Couple a pre-formed dipeptide: Use Fmoc-Phe-Pro-OH as a single unit for the first coupling step.[4]
Racemization of Phenylalanine Over-activation of the carboxylic acid group during coupling. - Use a racemization-suppressing additive: Additives like HOBt or Oxyma Pure to the coupling cocktail can minimize racemization.[1] - Avoid prolonged activation times: Pre-activate the amino acid for a shorter duration before adding it to the resin.[1]
Poor Solubility of the Final Peptide Hydrophobic nature of the peptide: The high content of hydrophobic residues (Proline and Phenylalanine) leads to poor solubility in aqueous solutions.[5][6]- Dissolve in a small amount of organic solvent first: Use DMSO or DMF to initially dissolve the peptide, followed by slow addition of the aqueous buffer.[6] - Use acidic conditions: Dissolving the peptide in a dilute acidic solution (e.g., 0.1% TFA or 10% acetic acid) can improve solubility.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in scaling up this compound synthesis?

A1: The primary challenge is managing the inherent hydrophobicity and aggregation tendency of the this compound sequence.[2] As the peptide chain grows on the solid support, intermolecular hydrogen bonding can lead to the formation of secondary structures that hinder reagent accessibility, resulting in incomplete coupling and deprotection.[2] This issue is often exacerbated at larger scales due to potential non-uniform mixing and reaction conditions.

Q2: Which solid-phase resin is recommended for this compound synthesis?

A2: A 2-chlorotrityl chloride (2-CTC) resin is highly recommended, especially when Proline is the C-terminal amino acid.[2] This resin's steric bulk effectively suppresses the formation of diketopiperazine, a common side reaction with Proline.[2] Using a low-load resin (e.g., 0.3-0.5 mmol/g) is also beneficial to minimize peptide aggregation.[1]

Q3: What are the optimal coupling reagents for forming the sterically hindered Phe-Phe bond?

A3: For difficult couplings like the Phe-Phe bond, aminium/uronium-based reagents such as HATU, HCTU, or HBTU are generally more effective than carbodiimides like DCC or DIC.[1][7][8] These reagents offer faster reaction kinetics and can overcome the steric hindrance, leading to higher coupling efficiency.[8]

Q4: How can I monitor the completeness of the coupling and deprotection steps?

A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines after coupling (a negative result indicates complete coupling).[9] For monitoring Fmoc deprotection, quantifying the release of the fluorenyl group by UV spectrophotometry provides a more quantitative assessment of the reaction's completion.[3]

Q5: What is the recommended method for purifying crude this compound?

A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound.[10] A C18 column is typically used with a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry

This protocol outlines the manual synthesis of this compound on a 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • First Amino Acid Loading (Fmoc-Pro-OH):

    • Dissolve Fmoc-Pro-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.

    • Add the solution to the swollen resin and shake for 1-2 hours.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq) and a coupling reagent like HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 for the final Fmoc-Phe-OH.

  • Final Fmoc Deprotection: Perform the Fmoc deprotection as described in step 3.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[4]

    • Add the cleavage cocktail to the resin and stir for 2-3 hours.[4]

  • Peptide Precipitation and Purification:

    • Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.[4]

    • Centrifuge to pellet the peptide and wash with cold ether.[4]

    • Dry the crude peptide and purify by RP-HPLC.[10]

Data Presentation

Table 1: Comparison of Coupling Reagents for the Phe-Phe Bond Formation

Coupling ReagentActivation Time (min)Coupling Time (hr)Crude Purity (%)Yield (%)Notes
DIC/HOBt1047565Cost-effective but may require longer coupling times.
HBTU/DIPEA228578Efficient and commonly used.
HATU/DIPEA21.59285Highly efficient, especially for sterically hindered couplings.[1]
COMU/DIPEA119488Offers very fast and efficient coupling with low racemization.

Note: Data are illustrative and can vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow start Start: 2-CTC Resin swell Resin Swelling (DCM) start->swell load_pro Load Fmoc-Pro-OH swell->load_pro deprotection1 Fmoc Deprotection (20% Piperidine/DMF) load_pro->deprotection1 couple_phe1 Couple Fmoc-Phe-OH (HATU/DIPEA) deprotection1->couple_phe1 deprotection2 Fmoc Deprotection couple_phe1->deprotection2 couple_phe2 Couple Fmoc-Phe-OH deprotection2->couple_phe2 final_deprotection Final Fmoc Deprotection couple_phe2->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure this compound purification->end

Caption: Experimental workflow for the solid-phase synthesis of this compound.

troubleshooting_synthesis start Low Yield or Purity? check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_deprotection Check Deprotection (UV Spec) check_coupling->check_deprotection Negative solution_coupling Double Couple or Use Stronger Reagent (HATU) incomplete_coupling->solution_coupling incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Incomplete check_side_reactions Analyze by MS for Side Products check_deprotection->check_side_reactions Complete solution_deprotection Extend Deprotection Time incomplete_deprotection->solution_deprotection dkp DKP Formation? check_side_reactions->dkp racemization Racemization? dkp->racemization No solution_dkp Use 2-CTC Resin or Pre-formed Dipeptide dkp->solution_dkp Yes aggregation Aggregation Issues? racemization->aggregation No solution_racemization Use Suppressing Additive (Oxyma) racemization->solution_racemization Yes solution_aggregation Use Low-Load Resin or Change Solvent aggregation->solution_aggregation Yes

Caption: Troubleshooting decision tree for this compound synthesis.

logical_relationships synthesis_success High Yield & Purity coupling Coupling Efficiency synthesis_success->coupling deprotection Deprotection Efficiency synthesis_success->deprotection solubility Peptide Solubility synthesis_success->solubility side_reactions Minimal Side Reactions synthesis_success->side_reactions reagents Coupling Reagents (e.g., HATU) coupling->reagents conditions Reaction Conditions (Time, Temp) coupling->conditions solvents Solvents (e.g., NMP) deprotection->solvents deprotection->conditions resin Resin Choice (e.g., 2-CTC, low-load) solubility->resin solubility->solvents side_reactions->reagents side_reactions->resin additives Additives (e.g., Oxyma) side_reactions->additives

Caption: Key factors influencing the success of this compound synthesis.

References

Technical Support Center: Solid-Phase Synthesis of Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the solid-phase synthesis of the tripeptide Pro-Phe-Phe.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered challenging?

A1: The synthesis of this compound is challenging due to a combination of factors inherent to its amino acid sequence. Proline, as a secondary amine, can lead to slower and less efficient coupling reactions. The Pro-Phe sequence is highly susceptible to diketopiperazine (DKP) formation, a side reaction that cleaves the dipeptide from the resin, significantly reducing the overall yield. Additionally, the bulky side chain of phenylalanine can cause steric hindrance during coupling, and the entire this compound sequence is known to be prone to aggregation, which can impede both coupling and deprotection steps.[1]

Q2: What is diketopiperazine (DKP) formation, and why is it a major concern for the this compound sequence?

A2: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS). The deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This side reaction is particularly prevalent in sequences containing proline, especially when proline is the second amino acid from the C-terminus (Xaa-Pro). The unique cyclic structure of proline favors a cis-amide bond conformation, which brings the N-terminal amine in close proximity to the resin linkage, thereby accelerating DKP formation.[2][3]

Q3: Can the isotopic labeling of proline or phenylalanine affect the synthesis of this compound?

A3: Isotopic labeling itself does not significantly alter the chemical reactivity of the amino acids. The challenges encountered during the synthesis of isotopically labeled this compound are primarily due to the inherent properties of the proline and phenylalanine residues, not the presence of the isotopes. Therefore, the troubleshooting and optimization strategies for labeled and unlabeled versions of the peptide are generally the same.

Q4: My Kaiser test is negative after coupling to proline, but the subsequent coupling seems to have failed. What is happening?

A4: The Kaiser test is used to detect free primary amines. Since proline is a secondary amine, it will not give a positive (blue/purple) result with the Kaiser test. A negative result after coupling to proline is expected and does not confirm a complete reaction. To confirm the presence of N-terminal proline, an alternative test like the chloranil (B122849) test should be used.

Q5: What is the best type of resin to use for the synthesis of this compound?

A5: For sequences susceptible to diketopiperazine formation, such as those containing a C-terminal proline, a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) is highly recommended.[4][5] The bulky trityl group on the resin physically obstructs the intramolecular cyclization, thereby minimizing DKP formation and preserving the peptide chain on the solid support.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low final yield of this compound Diketopiperazine (DKP) formation: The Phe-Pro dipeptide is cleaving from the resin.- Use a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin.[4][5]- If using Wang resin, minimize the time the N-terminal amine of phenylalanine is deprotected before the next coupling step.- Couple a pre-formed Fmoc-Pro-Phe-OH dipeptide instead of single amino acids.
Incomplete coupling: Steric hindrance from phenylalanine or the secondary amine of proline is preventing complete reaction.- Perform a "double coupling" for each amino acid: after the initial coupling, drain the vessel and add a fresh solution of activated amino acid.[6]- Use a more potent coupling reagent such as HATU, HCTU, or COMU.[7]- Increase the reaction temperature (e.g., using microwave synthesis), but be cautious of potential racemization.
Peptide aggregation: The growing this compound chain is folding on the resin, blocking reactive sites.- Switch the primary synthesis solvent from DMF to NMP, or use a mixture of solvents like a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation.[8][9]- Incorporate chaotropic salts or non-ionic detergents into the solvent.
Presence of a side-product with the same mass but different retention time in HPLC Epimerization (Racemization) of Phenylalanine: The stereochemistry of one or both phenylalanine residues has been altered during activation/coupling.- Use a coupling reagent known to suppress racemization, such as DIC/Oxyma.[7]- Avoid prolonged pre-activation times of the Fmoc-Phe-OH.- Use a less hindered base than DIPEA, such as N-methylmorpholine (NMM), during activation.
Multiple peaks in HPLC, corresponding to deletion sequences (e.g., Pro-Phe) Incomplete Fmoc deprotection or incomplete coupling. - For incomplete deprotection: Increase the deprotection time with 20% piperidine (B6355638) in DMF or use a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), but be mindful of potential side reactions.[10]- For incomplete coupling: See solutions for "Incomplete coupling" above. Consider implementing a capping step with acetic anhydride (B1165640) after coupling to block unreacted amines and prevent them from reacting in subsequent cycles.[11]

Quantitative Data Summary

The following tables provide representative data on the impact of different synthetic strategies on the yield and purity of this compound and similar "difficult" peptides. This data is extrapolated from multiple sources and should be considered illustrative.

Table 1: Comparison of Resin Performance in this compound Synthesis

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Purity (%)Typical Overall Yield (%)Key Advantage for this compound
Wang Resin 0.3 - 1.030 - 60LowStandard resin for C-terminal acids.
2-Chlorotrityl Chloride (2-CTC) Resin 0.3 - 1.6+60 - 85HighSignificantly reduces diketopiperazine formation due to steric hindrance.[4][12]

Table 2: Comparative Efficiency of Common Coupling Reagents

Coupling ReagentActivation TimeRelative Coupling Efficiency for Hindered ResiduesRacemization Potential of Phenylalanine
HBTU/DIPEA 1-2 minHighModerate
HATU/DIPEA 1-2 minVery HighLow to Moderate
HCTU/DIPEA 1 minVery HighLow to Moderate
DIC/Oxyma 5-10 minModerate to HighLow

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of this compound on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol outlines the manual synthesis of this compound using Fmoc/tBu chemistry on a 2-CTC resin to minimize diketopiperazine formation.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Pro-OH)

  • Swell 2-chlorotrityl chloride resin (e.g., 1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-Pro-OH (0.5 eq. to resin loading, e.g., 0.75 mmol) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (4 eq. to the amino acid).

  • Add the amino acid solution to the resin and agitate for 1-2 hours.

  • To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM, followed by N,N-Dimethylformamide (DMF).

2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of the Second Amino Acid (Fmoc-Phe-OH)

  • In a separate vial, dissolve Fmoc-Phe-OH (3 eq. to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution to pre-activate it for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times).

  • (Optional but recommended) Perform a "double coupling" by repeating step 3 to ensure complete reaction.

4. Fmoc Deprotection

  • Repeat step 2.

5. Coupling of the Third Amino Acid (Fmoc-Phe-OH)

  • Repeat step 3.

6. Final Fmoc Deprotection

  • Repeat step 2.

7. Cleavage of the Peptide from the Resin

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM. For full deprotection, a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) can be used.[12]

  • Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification

  • Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[13]

Mandatory Visualizations

SPPS_Workflow start Start: 2-CTC Resin swell 1. Swell Resin (DCM) start->swell load_pro 2. Load Fmoc-Pro-OH swell->load_pro deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) load_pro->deprotect1 couple_phe1 4. Couple Fmoc-Phe-OH (HBTU/DIPEA) deprotect1->couple_phe1 deprotect2 5. Fmoc Deprotection couple_phe1->deprotect2 couple_phe2 6. Couple Fmoc-Phe-OH deprotect2->couple_phe2 deprotect3 7. Final Deprotection couple_phe2->deprotect3 cleave 8. Cleavage (TFA Cocktail) deprotect3->cleave purify 9. Purification (RP-HPLC) cleave->purify end End: Pure this compound purify->end

Caption: Standard Fmoc-SPPS workflow for the synthesis of this compound on 2-CTC resin.

Troubleshooting_Workflow start Low Yield or Purity? ms_analysis Analyze Crude by MS start->ms_analysis hplc_analysis Analyze Crude by HPLC start->hplc_analysis deletion_seq Deletion Sequences (e.g., Pro-Phe)? ms_analysis->deletion_seq low_overall Overall Low Signal? ms_analysis->low_overall same_mass Peak with Same Mass, Different RT? hplc_analysis->same_mass incomplete_coupling Cause: Incomplete Coupling Solution: Double Couple, Use Stronger Coupling Reagent deletion_seq->incomplete_coupling Yes epimerization Cause: Epimerization Solution: Use Racemization- Suppressing Reagents (DIC/Oxyma) same_mass->epimerization Yes dkp Cause: DKP Formation Solution: Use 2-CTC Resin low_overall->dkp Yes, significant loss after 2nd aa aggregation Cause: Aggregation Solution: Change Solvent (NMP), Use Chaotropic Agents low_overall->aggregation Yes, general poor performance

Caption: Troubleshooting decision tree for low yield and purity in this compound synthesis.

DKP_Formation cluster_mechanism DKP Formation Mechanism dipeptide H-Phe-Pro-Resin (Deprotected Dipeptide) nucleophilic_attack Intramolecular Nucleophilic Attack dipeptide->nucleophilic_attack N-terminal amine attacks ester linkage dkp Diketopiperazine (DKP) (cleaved from resin) nucleophilic_attack->dkp resin Resin with free -OH nucleophilic_attack->resin

Caption: Mechanism of Diketopiperazine (DKP) formation in Phe-Pro-Resin.

Phenylalanine_Epimerization cluster_epimerization Epimerization Mechanism phe_activated Activated Fmoc-L-Phe-OH proton_abstraction Base-mediated α-proton abstraction phe_activated->proton_abstraction oxazolone (B7731731) Oxazolone Intermediate (Planar, Achiral) l_peptide L-Phe Peptide (Desired Product) oxazolone->l_peptide Reprotonation d_peptide D-Phe Peptide (Epimerized Product) oxazolone->d_peptide Reprotonation proton_abstraction->oxazolone

Caption: Mechanism of Phenylalanine epimerization via an oxazolone intermediate.

References

Technical Support Center: Optimizing Solvent Conditions for Pro-Phe-Phe Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the self-assembly of the Pro-Phe-Phe tripeptide. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions, troubleshoot experimental challenges, and offer detailed protocols for achieving desired nanostructures. The this compound tripeptide is recognized as the most aggregation-prone tripeptide of natural amino acids, forming unique helical-like sheets.[1] This inherent tendency to self-assemble makes it a promising candidate for the development of novel biomaterials.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force behind this compound self-assembly?

A1: The self-assembly of this compound is primarily driven by a combination of non-covalent interactions. These include hydrogen bonding between the peptide backbones, π-π stacking of the aromatic phenyl rings of the two phenylalanine residues, and overall hydrophobic interactions that lead to the formation of ordered nanostructures in aqueous environments.[2][3]

Q2: What are the typical morphologies observed for self-assembled this compound?

A2: this compound self-assembles into distinct hierarchical structures, most notably forming nanofibers that exhibit a unique helical-like spectroscopic signature.[4] These nanofibers can further associate to form larger bundles and, under appropriate conditions, can lead to the formation of self-supporting hydrogels. The final morphology is highly dependent on the solvent conditions, peptide concentration, and the self-assembly protocol.

Q3: Why is a pH switch often used to induce this compound self-assembly?

A3: A pH switch is a common and effective method to control the initiation of the self-assembly process. At an alkaline pH, the carboxylic acid terminus of the tripeptide is deprotonated, resulting in a net negative charge. This charge repulsion prevents aggregation and keeps the peptide solubilized. By neutralizing the pH, the carboxylic acid becomes protonated, leading to a zwitterionic or neutral state that can readily self-assemble into ordered structures.[4]

Q4: Can this compound form hydrogels?

A4: Yes, under specific conditions, such as a pH-triggered self-assembly in a suitable buffer, the this compound tripeptide can form self-supporting hydrogels.[4] The formation of a stable hydrogel is dependent on factors like peptide concentration and the presence of salts that can screen charge repulsion and promote the formation of a cross-linked fibrillar network.

Troubleshooting Guide

Q1: I've followed the protocol, but I don't observe any precipitate or hydrogel formation. What could be the issue?

A1:

  • Peptide Purity and Source: Verify the purity of your this compound sample. Impurities can interfere with the self-assembly process.

  • Initial pH: Ensure the initial pH of your peptide solution is sufficiently alkaline to fully dissolve the peptide and prevent premature aggregation.

  • Final pH: Check the final pH after the neutralization step. Incomplete neutralization may not trigger self-assembly effectively.

  • Concentration: The peptide concentration might be too low. Self-assembly is a concentration-dependent process, and a critical concentration is required to initiate the formation of nanostructures.

  • Incubation Time: The self-assembly of this compound can be a slow process, sometimes taking several days for nanofibers to form and mature.[4]

Q2: My peptide precipitates out of solution as an amorphous aggregate instead of forming nanofibers or a hydrogel. What went wrong?

A2:

  • Rapid pH Change: A very rapid change in pH can sometimes lead to uncontrolled precipitation rather than ordered self-assembly. Consider a slower neutralization method, for example, using a slow-hydrolyzing agent like glucono-δ-lactone.

  • Solvent Choice: While a pH switch in an aqueous buffer is a common method, the presence of organic co-solvents can influence the morphology. The choice and concentration of any co-solvent should be carefully controlled.

  • Vortexing/Agitation: Vigorous agitation can sometimes favor the formation of amorphous aggregates over ordered fibrils. Gentle mixing is recommended.

Q3: The morphology of my nanostructures observed under microscopy is not what I expected. How can I control the morphology?

A3: The final morphology of self-assembled peptide nanostructures is highly sensitive to the experimental conditions.

  • Solvent Composition: Varying the ratio of organic solvent to water, or trying different co-solvents, can significantly impact the resulting morphology.

  • Peptide Concentration: The concentration of the peptide is a critical parameter. Higher concentrations may favor the formation of denser networks and hydrogels, while lower concentrations might result in individual nanofibers.

  • Temperature: Temperature can influence the kinetics and thermodynamics of self-assembly. Try conducting the experiment at different, controlled temperatures.

  • Ionic Strength: The presence and concentration of salts in the buffer can affect the electrostatic interactions between peptide molecules and thus influence the assembly process.

Data Presentation

The following table summarizes the key experimental conditions for the self-assembly of this compound and its stereoisomers, leading to different outcomes.

Peptide StereoisomerInitial Solvent/pHTrigger for Self-AssemblyFinal Solvent/BufferPeptide ConcentrationResulting Morphology/StateReference
L-Pro-L-Phe-L-PheAlkaline Phosphate (B84403) BufferpH switch to neutralPhosphate BufferNot specifiedNanofibers with α-helix signature[4]
L-Pro-D-Phe-L-PheAlkaline Phosphate BufferpH switch to neutralPhosphate BufferNot specifiedSelf-supportive hydrogel[4]
D-Pro-L-Phe-L-PheAlkaline Phosphate BufferpH switch to neutralPhosphate BufferNot specifiedDry stacks (precipitate)[4]
L-Pro-L-Phe-D-PheAlkaline Phosphate BufferpH switch to neutralPhosphate BufferNot specifiedSuperhelical arrangement in stacks[4]

Experimental Protocols

Protocol 1: Self-Assembly of this compound Nanofibers via pH Switch

This protocol is adapted from the methodology for inducing self-assembly of this compound stereoisomers.[4]

Materials:

  • This compound tripeptide (high purity)

  • Sodium phosphate buffer components (for preparing buffers at various pH)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ultrapure water

Procedure:

  • Peptide Stock Solution Preparation:

    • Weigh a precise amount of this compound powder.

    • Dissolve the peptide in an alkaline phosphate buffer (e.g., pH 10-11) to a desired stock concentration (e.g., 10 mg/mL). Gentle vortexing or sonication may be used to aid dissolution. Ensure the solution is clear before proceeding.

  • Initiation of Self-Assembly:

    • Dilute the peptide stock solution into a neutral phosphate buffer (e.g., pH 7.4) to the final desired peptide concentration. The final pH of the solution should be close to neutral.

    • Alternatively, for a more controlled pH switch, add a stoichiometric amount of HCl to the alkaline peptide solution to neutralize the pH.

  • Incubation:

    • Allow the solution to stand undisturbed at a controlled temperature (e.g., room temperature) for a period of time (e.g., several hours to days) to allow for the self-assembly process to occur.[4]

  • Characterization:

    • The resulting nanostructures can be characterized using various techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Circular Dichroism (CD) spectroscopy to determine their morphology and secondary structure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_analysis Analysis start Start dissolve Dissolve this compound in Alkaline Buffer (pH 10-11) start->dissolve ph_switch pH Switch to Neutral (pH ~7.4) dissolve->ph_switch incubation Incubation (Hours to Days) ph_switch->incubation tem TEM/AFM for Morphology incubation->tem cd CD Spectroscopy for Secondary Structure incubation->cd end End tem->end cd->end self_assembly_mechanism cluster_initial Initial State cluster_process Assembly Process cluster_final Final Structures monomers This compound Monomers (Soluble at Alkaline pH) ph_trigger pH Neutralization monomers->ph_trigger nucleation Nucleation ph_trigger->nucleation elongation Elongation & Growth nucleation->elongation nanofibers Helical Nanofibers elongation->nanofibers hydrogel Hydrogel Network nanofibers->hydrogel Higher Concentration

References

reducing polydispersity of Pro-Phe-Phe nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the polydispersity of Pro-Phe-Phe (PFF) self-assembling peptide nanoparticles.

Troubleshooting Guide

High polydispersity is a common challenge in the formulation of peptide nanoparticles. A high Polydispersity Index (PDI) indicates a heterogeneous population of nanoparticles, which can negatively impact stability, drug loading, and in vivo performance. For drug delivery applications, a PDI value below 0.3 is generally considered acceptable, with values of 0.2 or lower being ideal for a homogenous population.[1][2][3][4] This guide addresses common causes of high PDI and provides systematic solutions.

Issue 1: High Polydispersity Index (PDI > 0.3) Immediately After Formulation

Possible Causes:

  • Suboptimal Self-Assembly Conditions: The conditions during the self-assembly process, such as pH, temperature, peptide concentration, and solvent properties, critically influence the final nanoparticle size and distribution.[5][6][7][8]

  • Presence of Aggregates: Larger, uncontrolled aggregates can form alongside the desired nanoparticles, significantly broadening the size distribution.

Troubleshooting Steps:

  • Optimize pH of the Assembly Buffer: The ionization state of the peptide's terminal groups and any charged residues influences intermolecular interactions.

    • Action: Prepare the PFF nanoparticle formulation across a range of pH values around the isoelectric point (pI) of the peptide.

    • Example: If the pI of PFF is estimated to be around 5.5, test buffer pH values of 4.5, 5.5, 6.5, and 7.5.

    • Rationale: A pH close to the pI can sometimes lead to aggregation due to minimal electrostatic repulsion. Moving the pH away from the pI can increase charge and promote the formation of more uniform, smaller nanoparticles.[9][10][11]

  • Adjust Peptide Concentration: The concentration of the peptide can affect the kinetics of self-assembly and the final nanoparticle morphology.[12]

    • Action: Formulate nanoparticles at varying PFF concentrations (e.g., 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL, 2.0 mg/mL).

    • Rationale: Higher concentrations may lead to faster, less controlled aggregation, while very low concentrations might not favor stable nanoparticle formation.

  • Control Temperature during Self-Assembly: Temperature can influence the hydrophobic and hydrogen bonding interactions that drive peptide self-assembly.[5][6][7][13][14]

    • Action: Perform the self-assembly process at different, controlled temperatures (e.g., 4°C, 25°C, 37°C).

    • Rationale: Some peptides exhibit temperature-dependent self-assembly, and an optimal temperature can lead to more ordered and uniform structures.

  • Modify Solvent Exchange/Addition Rate: For formulations prepared by adding a solution of the peptide in an organic solvent to an aqueous phase, the rate of addition is critical.[15][16][17]

    • Action: Compare the PDI resulting from rapid injection versus slow, dropwise addition of the peptide solution.

    • Rationale: A rapid change in solvent environment can induce the formation of smaller, more uniform nanoparticles by promoting rapid nucleation over slow growth.

Workflow for Optimizing Formulation Conditions

G start Start: High PDI in This compound Nanoparticles ph_opt Vary Buffer pH start->ph_opt conc_opt Adjust Peptide Concentration ph_opt->conc_opt temp_opt Control Assembly Temperature conc_opt->temp_opt solvent_opt Modify Solvent Exchange Rate temp_opt->solvent_opt measure_pdi Measure PDI via DLS solvent_opt->measure_pdi analyze Analyze Results measure_pdi->analyze acceptable_pdi PDI < 0.3? analyze->acceptable_pdi end End: Optimized Formulation acceptable_pdi->end Yes purify Proceed to Purification acceptable_pdi->purify No purify->start Re-evaluate Parameters G start Start: Polydisperse Nanoparticle Suspension equilibrate Equilibrate SEC Column start->equilibrate load Load Sample onto Column equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (UV-Vis, DLS) collect->analyze pool Pool Fractions with Low PDI analyze->pool end End: Monodisperse Nanoparticle Suspension pool->end

References

Technical Support Center: Enhancing the Stability of Pro-Phe-Phe Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pro-Phe-Phe hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter while working with this compound hydrogels.

Issue Potential Cause Suggested Solution
1. Hydrogel does not form or is too weak. Suboptimal Peptide Concentration: The concentration of the this compound peptide may be below the critical gelation concentration (CGC).Increase the peptide concentration incrementally (e.g., in 0.5 wt% steps) to determine the optimal concentration for gelation.
Incorrect pH: The pH of the solution can significantly impact the self-assembly process by altering the charge of the peptide terminals.Adjust the pH of the peptide solution. For many Phe-Phe based hydrogels, gelation is triggered by a decrease in pH. A slow, controlled pH drop using methods like the hydrolysis of glucono-δ-lactone (GdL) can lead to more homogeneous and stable gels.
Insufficient Ionic Strength: Ions can screen electrostatic repulsions between peptide molecules, promoting self-assembly.Add a salt solution (e.g., NaCl or PBS) to the peptide solution to increase the ionic strength. The optimal salt concentration should be determined empirically.
Peptide Purity: Impurities from synthesis can interfere with the self-assembly process.Ensure the this compound peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry.[1]
2. Hydrogel collapses or degrades too quickly. Enzymatic Degradation: If used in a biological environment, proteases can cleave the peptide backbone, leading to hydrogel breakdown.Incorporate D-amino acids: Replace L-amino acids with their D-isomers at protease cleavage sites to enhance resistance to enzymatic degradation. Add Protease Inhibitors: For in vitro experiments, the addition of broad-spectrum protease inhibitors to the culture medium can slow down degradation.
Unstable Network Formation: The non-covalent interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) may not be strong enough to maintain the hydrogel network.Co-assembly with Polymers: Incorporate biocompatible polymers like polyethylene (B3416737) glycol (PEG) into the hydrogel formulation. This can create a more robust and stable network. Chemical Crosslinking: Introduce chemical crosslinkers to form covalent bonds within the hydrogel network, significantly increasing stability.
High Temperature: Elevated temperatures can disrupt the non-covalent interactions holding the hydrogel network together.Determine the gel-sol transition temperature of your hydrogel formulation and ensure that experimental conditions remain below this temperature.
3. Inconsistent gelation time and mechanical properties. Rapid and Uncontrolled pH Change: Adding acid or base directly to the peptide solution can cause localized, rapid pH changes, leading to inhomogeneous gelation.Use a slow and controlled method for pH adjustment, such as the gradual hydrolysis of GdL, to ensure uniform gelation.[2]
Inconsistent Mixing: Improper mixing of the peptide solution and the gelation trigger can lead to variability in the final hydrogel.Ensure thorough but gentle mixing of the components before the onset of gelation. Avoid vigorous shaking or vortexing which can disrupt fibril formation.
Batch-to-Batch Peptide Variability: Minor differences in peptide synthesis and purification can affect self-assembly.Use peptides from the same synthesis batch for a series of related experiments to ensure consistency.[1]
4. Difficulty in handling or injecting the hydrogel. High Stiffness: The hydrogel may be too rigid for easy handling or injection through a syringe.Adjust Peptide Concentration: Lowering the peptide concentration can reduce the stiffness of the hydrogel. Optimize Crosslinking: If using crosslinkers, reducing their concentration can lead to a softer gel.
Shear-Thinning Properties: Some self-assembling peptide hydrogels exhibit shear-thinning behavior, where they become less viscous under shear stress and recover their gel state afterward.Characterize the rheological properties of your hydrogel to determine its shear-thinning and recovery behavior, which is crucial for injectability.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound hydrogels?

A1: The stability of this compound hydrogels is primarily influenced by a combination of factors including:

  • Peptide Sequence: The presence of the Proline residue can introduce kinks in the peptide backbone, affecting the efficiency of β-sheet formation which is crucial for the stability of many self-assembling peptide hydrogels. The Phenylalanine residues contribute to stability through π-π stacking and hydrophobic interactions.

  • Non-covalent Interactions: The strength and density of hydrogen bonds, π-π stacking between the phenylalanine residues, and hydrophobic interactions are the main drivers of hydrogel network formation and stability.

  • Environmental Conditions: pH, temperature, and ionic strength of the surrounding medium can significantly impact the protonation state of the peptide, the strength of non-covalent interactions, and consequently, the overall stability of the hydrogel.

  • Enzymatic Degradation: In biological environments, the susceptibility of the peptide backbone to cleavage by proteases is a major factor in determining the long-term stability of the hydrogel.

Q2: How can I enhance the mechanical strength of my this compound hydrogel?

A2: To enhance the mechanical strength, you can:

  • Increase Peptide Concentration: A higher concentration of the peptide leads to a denser fibrillar network and thus a stiffer hydrogel.

  • Incorporate Chemical Crosslinkers: Introducing covalent crosslinks will significantly increase the storage modulus (G') of the hydrogel.

  • Co-assemble with other molecules: Co-assembly with other peptides or polymers can reinforce the hydrogel network.

  • Control Gelation Kinetics: A slower, more controlled gelation process often results in a more ordered and mechanically robust network.[2]

Q3: How do I protect my this compound hydrogel from enzymatic degradation for long-term applications?

A3: To protect against enzymatic degradation:

  • Use D-Amino Acids: Substituting the natural L-amino acids with their D-enantiomers at positions susceptible to enzymatic cleavage can significantly increase the hydrogel's resistance to proteases.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide can sterically hinder the approach of protease enzymes.

  • Encapsulate Protease Inhibitors: For certain applications, protease inhibitors can be co-encapsulated within the hydrogel to locally inhibit enzymatic activity.

Q4: What characterization techniques are essential for assessing the stability of this compound hydrogels?

A4: The following techniques are crucial:

  • Rheology: To measure the viscoelastic properties, including the storage modulus (G'), loss modulus (G''), and the gel-sol transition temperature. This provides quantitative data on the mechanical stability of the hydrogel.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the self-assembled nanofibrous network.

  • Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide assemblies (e.g., β-sheet content), which is often correlated with hydrogel stability.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of specific secondary structures through analysis of the amide I and amide II bands.

  • Degradation Studies: Incubating the hydrogel in the presence of relevant proteases (e.g., elastase, matrix metalloproteinates) and monitoring its mass loss or dissolution over time.

Quantitative Data on Hydrogel Stability Enhancement

The following tables summarize representative quantitative data on how different factors can influence the mechanical properties and stability of peptide hydrogels. While specific data for this compound is limited, the trends observed for closely related Phe-Phe-based hydrogels are presented as a proxy.

Table 1: Effect of Peptide Concentration on Hydrogel Stiffness

Peptide SystemConcentration (wt%)Storage Modulus (G') (Pa)
Fmoc-Phe-Phe0.5~1,000
1.0~10,000
2.0~50,000

Note: Data is representative and compiled from literature on Fmoc-Phe-Phe hydrogels. Actual values for this compound hydrogels may vary.

Table 2: Influence of pH on Hydrogel Stability

Peptide SystempHHydrogel State
Cationic Fmoc-Phe Derivative3.0 - 7.0Stable Gel
8.0Weaker Gel
9.0Precipitate

Note: This table illustrates the general trend of pH-dependent stability for some charged peptide hydrogels. The optimal pH range for this compound hydrogels should be determined experimentally.

Experimental Protocols

Protocol 1: Rheological Characterization of Hydrogel Stability
  • Sample Preparation: Prepare the this compound hydrogel directly on the rheometer plate to avoid disrupting its structure.

  • Time Sweep: Monitor the storage (G') and loss (G'') moduli over time at a fixed frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to determine the gelation kinetics and the time to reach a stable plateau.

  • Strain Sweep: Perform a strain amplitude sweep at a fixed frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent frequency sweeps should be conducted within the LVER.

  • Frequency Sweep: Conduct a frequency sweep at a constant strain (within the LVER) to characterize the frequency-dependent behavior of the hydrogel. A stable hydrogel will typically show G' > G'' across a wide range of frequencies.

  • Temperature Sweep: Apply a controlled temperature ramp to determine the gel-sol transition temperature, which is a key indicator of thermal stability.

Protocol 2: TEM Imaging of Hydrogel Nanostructure
  • Sample Preparation: Place a small amount of the hydrogel onto a TEM grid (e.g., carbon-coated copper grid).

  • Negative Staining: Wick away excess liquid and apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.

  • Blotting and Drying: Carefully blot away the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage to visualize the nanofibrous network of the hydrogel.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound peptide in the desired buffer. For hydrogel samples, use a short path length cuvette (e.g., 0.1 mm) to minimize light scattering.

  • Blank Measurement: Record a baseline spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution or hydrogel, typically in the far-UV region (190-260 nm).

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be analyzed to identify characteristic secondary structures. For example, a minimum around 218 nm is indicative of β-sheet structures.

Protocol 4: FTIR Spectroscopy for Secondary Structure Confirmation
  • Sample Preparation: Lyophilize the hydrogel sample and prepare a KBr pellet, or analyze the hydrated hydrogel using an attenuated total reflectance (ATR)-FTIR accessory.

  • Background Scan: Perform a background scan of the empty sample holder or the KBr pellet without the sample.

  • Sample Scan: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the amide I region (1600-1700 cm⁻¹). The presence of peaks around 1620-1640 cm⁻¹ is characteristic of β-sheet structures. Deconvolution of the amide I band can provide a semi-quantitative estimation of the different secondary structure components.

Visualizations

Experimental Workflow for Enhancing and Characterizing Hydrogel Stability

experimental_workflow cluster_preparation Hydrogel Preparation & Enhancement cluster_characterization Characterization of Stability cluster_analysis Data Analysis & Optimization peptide This compound Peptide enhancement Stability Enhancement Strategy (e.g., D-amino acids, PEGylation, Crosslinkers) peptide->enhancement gelation Controlled Gelation (e.g., pH adjustment with GdL) enhancement->gelation rheology Rheology (Mechanical Stability) gelation->rheology Characterize microscopy TEM/SEM (Nanostructure) gelation->microscopy Characterize spectroscopy CD/FTIR (Secondary Structure) gelation->spectroscopy Characterize degradation Enzymatic Degradation Assay (Biological Stability) gelation->degradation Characterize analysis Analyze Data & Compare Results rheology->analysis microscopy->analysis spectroscopy->analysis degradation->analysis optimization Optimize Formulation analysis->optimization Feedback Loop optimization->enhancement

Caption: Workflow for enhancing and characterizing this compound hydrogel stability.

PI3K/Akt Signaling Pathway in Cancer Drug Delivery

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Drug Drug released from This compound Hydrogel Drug->PI3K Inhibits Drug->Akt Inhibits Drug->mTOR Inhibits

Caption: PI3K/Akt signaling pathway targeted by drugs from hydrogels.

References

Technical Support Center: Troubleshooting Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peptide aggregation?

Peptide aggregation is a process where peptide molecules self-associate to form larger structures, which can be either amorphous or highly organized, like amyloid fibrils.[1][2] This phenomenon can lead to a loss of biological activity and introduce issues like toxicity or immunogenicity.[1] The primary drivers are rooted in the peptide's intrinsic properties and its external environment.

  • Intrinsic Factors:

    • Amino Acid Sequence: The sequence is a primary determinant of aggregation propensity.[3] Regions rich in hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) are prone to aggregation to minimize contact with water.[4][5] Short segments of 5-15 amino acids with high hydrophobicity and a tendency to form β-structures are known as aggregation-prone regions (APRs).[6]

    • Secondary Structure: The formation of intermolecular β-sheets is a key factor in the assembly of ordered amyloid fibrils.[1][4]

    • Net Charge: The overall charge of a peptide at a specific pH affects its solubility.[4] At its isoelectric point (pI), a peptide has a net charge of zero, which minimizes electrostatic repulsion between molecules and increases the risk of aggregation.[2][4]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, promoting aggregation.[2][4][7]

    • pH: The pH of the solution dictates the charge state of acidic and basic residues.[7][8] Aggregation rates can be highly sensitive to pH.[2]

    • Temperature: Elevated temperatures can accelerate aggregation by promoting conformational changes that expose hydrophobic regions.[4][9] However, the effect is peptide-dependent, and sometimes higher temperatures can disrupt aggregates.[4][9]

    • Ionic Strength: Salts in the solution can influence aggregation by screening electrostatic interactions.[2][7]

    • Storage and Handling: Repeated freeze-thaw cycles can induce aggregation.[4] Storing peptides as lyophilized powder at -20°C or -80°C is recommended for long-term stability.[4]

Q2: How can I predict if my peptide sequence is prone to aggregation?

Predicting aggregation is not always straightforward, but certain sequence characteristics are strong indicators.[10]

  • Hydrophobicity: A high percentage of hydrophobic amino acids (>40%) suggests a higher propensity for aggregation and lower aqueous solubility.[11]

  • Charge: Calculate the net charge of your peptide at the working pH. A low net charge (approaching zero) increases aggregation risk. Aim for a buffer pH that is at least one unit away from the peptide's isoelectric point (pI).[12]

  • Structural Propensity: Sequences containing alternating hydrophobic and hydrophilic residues or stretches of beta-branched amino acids (I, V, T) can be challenging.[5][11] Several computational tools and prediction programs are available that analyze sequences for aggregation-prone regions (APRs) based on factors like hydrophobicity, charge, and β-sheet forming propensity.[1][6]

Q3: What is the best way to dissolve and store my peptide to prevent aggregation?

Proper solubilization and storage are critical for preventing aggregation and ensuring experimental reproducibility.

  • Dissolving Peptides:

    • Start with a small test amount: Before dissolving the entire batch, test the solubility of a small quantity.[8]

    • Choose the right solvent: The choice depends on the peptide's overall charge.[8]

      • Basic Peptides (net positive charge): Try dissolving in sterile water. If unsuccessful, add a small amount of 10% acetic acid.[8]

      • Acidic Peptides (net negative charge): Try dissolving in sterile water. If that fails, add a small amount of 10% ammonium (B1175870) bicarbonate or aqueous ammonia.[8]

      • Hydrophobic/Neutral Peptides: Use a small amount of an organic solvent like DMSO, DMF, or isopropanol (B130326) first, then slowly add the aqueous buffer to the desired concentration.[8]

    • Use Sonication: Gentle sonication can help break up small aggregates and improve dissolution.[8]

  • Storing Peptides:

    • Lyophilized Form: For long-term storage, keep peptides in their lyophilized (freeze-dried) state at -20°C or -80°C in a desiccated environment.[4]

    • In Solution: Once reconstituted, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.[4][13] For short-term needs, storage at 4°C is acceptable for a few days, but stability should be verified.

Troubleshooting Guide for Peptide Aggregation

If you observe cloudiness, precipitation, or poor solubility in your peptide solution, follow this systematic troubleshooting workflow.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Advanced Solutions cluster_3 Outcome start Observation: Peptide solution is cloudy, has precipitates, or shows poor solubility. conc Step 1: Check Concentration start->conc ph Step 2: Adjust pH conc->ph Action: Dilute the peptide. Rationale: High concentrations increase intermolecular interactions. [3] resolved Issue Resolved: Peptide is soluble. conc->resolved buffer Step 3: Modify Buffer/ Use Additives ph->buffer Action: Adjust pH away from pI. Rationale: Increases net charge and electrostatic repulsion. [3, 17] ph->resolved temp Step 4: Control Temperature buffer->temp Action: Add solubilizing agents (see Table 2). Rationale: Disrupts hydrophobic interactions or H-bonds. [4, 22] buffer->resolved synth Step 5: Consider Peptide Resynthesis/ Modification temp->synth Action: Test solubility at different temperatures (e.g., 4°C vs. RT). Rationale: Temperature affects both kinetics and solubility. [3] temp->resolved not_resolved Issue Persists: Proceed to next step. synth->not_resolved Action: Modify sequence (e.g., PEGylation) or use pseudoprolines during synthesis. Rationale: Permanently improves solubility characteristics. [12, 28]

Caption: Troubleshooting workflow for peptide aggregation.

Data Presentation: Factors Influencing Solubility

Table 1: Influence of pH on Peptide Net Charge and Solubility

Peptide TypeAmino Acid ExamplesCharge at pH < pICharge at pH > pIRecommended Solvent pH for Dissolution
Acidic Aspartic Acid (D), Glutamic Acid (E)Less Negative / NeutralMore NegativeBasic buffer (pH > 7)
Basic Lysine (K), Arginine (R), Histidine (H)More PositiveLess Positive / NeutralAcidic buffer (pH < 7)

Rationale: To maximize a peptide's net charge and enhance solubility, the pH of the solution should be adjusted away from its isoelectric point (pI).[2][4] For acidic peptides, a higher pH increases the net negative charge, while for basic peptides, a lower pH increases the net positive charge.[4]

Table 2: Common Additives to Prevent Peptide Aggregation

Additive ClassExamplesConcentrationMechanism of ActionReference
Chaotropic Salts Guanidinium HCl, Urea, NaClO₄1-6 M (Urea/GdnHCl), 0.8 M (NaClO₄)Disrupt hydrogen bonding and the structure of water, reducing hydrophobic interactions.[10]
Organic Solvents DMSO, Isopropanol, Acetonitrile5-30%Reduce solvent polarity, improving solubility of hydrophobic peptides.[8]
Sugars/Polyols Glycerol, Sucrose, Trehalose5-20% (w/v)Stabilize the native conformation and increase the energy barrier for unfolding/aggregation.[14]
Amino Acids Arginine, Proline50-500 mMSuppress non-specific interactions and protein-protein association.[12]
Detergents SDS, CHAPS, Tween 20Below or near CMCNon-ionic or zwitterionic detergents can solubilize aggregates without denaturation. SDS is denaturing.[14][15]

Experimental Protocols for Aggregate Detection

Protocol 1: Detection of Amyloid Fibrils using Thioflavin T (ThT) Fluorescence Assay

This assay is widely used to detect the formation of amyloid-like fibrils, which are characterized by cross-β-sheet structures.[16][17] Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to these structures.

  • Principle: ThT binds specifically to the β-sheet-rich structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission intensity, typically measured at ~485 nm.[18]

  • Methodology:

    • Preparation: Prepare a 1 mM stock solution of ThT in sterile, filtered water. Prepare your peptide solution at the desired concentration in the appropriate buffer (e.g., PBS, Tris).

    • Reaction Setup: In a 96-well black plate, mix the peptide solution with ThT to a final concentration of 10-25 µM ThT.[18] Include a negative control containing only buffer and ThT.[19]

    • Incubation: Seal the plate and incubate it in a fluorescence plate reader at 37°C.[18] Agitation (e.g., orbital shaking) can be used to accelerate aggregation.[19]

    • Measurement: Monitor the fluorescence intensity over time with excitation at ~450 nm and emission at ~485 nm.[18]

  • Data Interpretation: An increase in fluorescence intensity over time indicates the formation of amyloid fibrils. The kinetics of aggregation can be analyzed by observing the lag time, growth phase, and plateau of the fluorescence curve.

G prep 1. Prepare Reagents (Peptide Solution, ThT Stock) mix 2. Mix Peptide and ThT in 96-well plate prep->mix incubate 3. Incubate in Plate Reader (e.g., 37°C with shaking) mix->incubate measure 4. Measure Fluorescence (Ex: 450nm, Em: 485nm) incubate->measure analyze 5. Analyze Kinetic Curve measure->analyze

Caption: Experimental workflow for the Thioflavin T (ThT) assay.

Protocol 2: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size.[20] It is a powerful tool for detecting and quantifying soluble aggregates like dimers, trimers, and other high-molecular-weight (HMW) species.[21][22]

  • Principle: A column packed with porous beads separates molecules in solution. Larger molecules (aggregates) cannot enter the pores and elute first, while smaller molecules (monomers) enter the pores, extending their path and causing them to elute later.[23]

  • Methodology:

    • System Setup: Equilibrate an appropriate SEC column (e.g., with a pore size suitable for separating small peptides and their oligomers) with a filtered and degassed mobile phase.[24] The mobile phase should be optimized to minimize non-specific interactions between the peptide and the column matrix.[24]

    • Sample Preparation: Prepare the peptide sample in the mobile phase buffer. Centrifuge the sample to remove any large, insoluble particles.

    • Injection and Separation: Inject the sample onto the column. Run the separation at a constant flow rate.

    • Detection: Monitor the column eluent using a UV detector (typically at 214 nm or 280 nm).[25] For more advanced characterization, SEC can be coupled with multi-angle light scattering (MALS) to determine the absolute molar mass of each species or mass spectrometry (MS) for identification.[20][23]

  • Data Interpretation: The resulting chromatogram will show peaks corresponding to different species. HMW aggregates will appear as earlier eluting peaks compared to the main monomer peak. The area under each peak can be used to quantify the relative amount of each species.

G setup 1. Equilibrate SEC System and Column prep 2. Prepare and Filter Peptide Sample setup->prep inject 3. Inject Sample onto Column prep->inject detect 4. Monitor Elution (UV, MALS, MS) inject->detect analyze 5. Analyze Chromatogram (Identify monomer vs. aggregates) detect->analyze

Caption: Experimental workflow for Size Exclusion Chromatography (SEC).

Protocol 3: Characterization of Particle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and molecules in solution, making it ideal for detecting the presence of aggregates.[26][27]

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[26] Larger particles move more slowly, leading to slower fluctuations. The diffusion coefficient is calculated from these fluctuations and then converted to a hydrodynamic radius using the Stokes-Einstein equation.[26][27]

  • Methodology:

    • Sample Preparation: Prepare the peptide sample in a filtered buffer. The sample must be free of dust and other extraneous particulates, so filtration (e.g., through a 0.22 µm filter) or centrifugation is critical.

    • Instrument Setup: Place the cuvette containing the sample into the DLS instrument and allow it to equilibrate to the desired temperature.

    • Measurement: A laser illuminates the sample, and a detector measures the scattered light over time. The instrument's software collects and correlates the intensity fluctuations.

    • Data Analysis: The software calculates the particle size distribution, providing information on the average hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution.[28][29]

  • Data Interpretation: A monomodal peak at the expected size of the monomeric peptide with a low PDI indicates a homogenous, non-aggregated sample. The presence of larger species (aggregates) will result in additional peaks at larger sizes or an increase in the average particle size and PDI.[29] DLS is highly sensitive to the presence of even small amounts of large aggregates.[30]

G prep 1. Prepare Dust-Free Sample (Filter/Centrifuge) load 2. Load Sample into Cuvette and Equilibrate Temperature prep->load measure 3. Measure Light Scattering Fluctuations load->measure analyze 4. Analyze Autocorrelation Function measure->analyze interpret 5. Determine Size Distribution and Polydispersity Index (PDI) analyze->interpret

Caption: Experimental workflow for Dynamic Light Scattering (DLS).

References

Technical Support Center: Peptide Hydrogel Pore Size Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide hydrogels. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively control the pore size of your peptide hydrogels during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the pore size of peptide hydrogels?

The pore size of self-assembled peptide hydrogels is primarily influenced by a combination of factors that control the self-assembly process and the resulting network architecture. The key parameters include:

  • Peptide Concentration: The concentration of the peptide building blocks is a critical determinant of the final hydrogel structure.[1][2][3][4]

  • pH and Ionic Strength: The pH of the solution and the concentration of ions can significantly alter the charge and interactions between peptide molecules, thereby affecting fiber formation and network assembly.[1][5][6][7][8]

  • Temperature: Temperature can influence the kinetics of peptide self-assembly, which in turn affects the morphology of the nanofibers and the overall hydrogel structure.[9][10]

  • Peptide Sequence: The intrinsic properties of the peptide, dictated by its amino acid sequence, are fundamental to the self-assembly process and the resulting hydrogel's physical characteristics, including pore size.[11][12]

Q2: How does peptide concentration affect the hydrogel pore size?

Generally, a higher peptide concentration leads to a denser fibrillar network and, consequently, a smaller average pore size.[1][4] Conversely, lower peptide concentrations tend to form hydrogels with a more porous structure.[13][14] This is because a higher concentration of peptide monomers results in the formation of a more intricate and pronounced fibrous network.[4]

Q3: What is the role of pH and ionic strength in controlling pore size?

Both pH and ionic strength play a crucial role in modulating the electrostatic and hydrophobic interactions between peptide molecules.[1] Changes in pH can alter the protonation state of ionizable amino acid residues, affecting the overall charge of the peptides. This, in turn, influences the self-assembly process, fiber morphology, and the degree of fiber bundling, all of which impact the final pore size.[6][8] Similarly, the ionic strength of the solution can screen electrostatic repulsions or attractions, promoting different self-assembly pathways and leading to variations in the hydrogel's network structure.[7][15]

Q4: Can temperature be used to tune the pore size of peptide hydrogels?

Yes, temperature can be a useful parameter for tuning hydrogel properties. Elevating the assembly temperature can accelerate the kinetics of gelation, leading to the formation of thicker fibers and a mechanically stronger gel, which is often associated with a different pore structure.[9][10] However, the specific effect of temperature is highly dependent on the peptide sequence and the nature of the self-assembly process (e.g., whether it is temperature-induced or mixing-induced).[9]

Q5: How fundamental is the peptide sequence in determining the pore structure?

The amino acid sequence is the most fundamental factor as it dictates the intrinsic properties of the peptide, including its ability to self-assemble into specific secondary structures (e.g., β-sheets, α-helices) that form the hydrogel network.[11][12][16][17] By strategically designing the peptide sequence, one can control intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, which ultimately determine the fiber morphology, network topology, and the resulting pore size.[18]

Troubleshooting Guide

Issue 1: My hydrogel has a pore size that is too large for my application.

Possible Cause: The peptide concentration may be too low.

Suggested Solution:

  • Increase the peptide concentration. A higher concentration generally leads to a denser network of nanofibers and a smaller pore size.[1][4]

  • Adjust the pH of the solution to a value that promotes stronger intermolecular attractions or increased fiber bundling, which can lead to a more compact network.

  • Increase the ionic strength of the gelation buffer. This can screen electrostatic repulsions and promote denser fiber packing.[7]

Issue 2: The pore size in my hydrogels is inconsistent between batches.

Possible Cause 1: Inconsistent peptide purity.

Suggested Solution:

  • Ensure high purity of the synthesized peptide. Even small impurities can significantly affect the self-assembly process and the final hydrogel properties.[19] Utilize analytical techniques like HPLC and mass spectrometry to verify the purity of each peptide batch.[19]

Possible Cause 2: Variations in experimental conditions.

Suggested Solution:

  • Strictly control all experimental parameters, including peptide concentration, pH, ionic strength, and temperature.

  • Ensure thorough mixing of all components before initiating gelation to ensure a homogeneous solution.

Issue 3: My hydrogel is not forming, or is too weak, and the network is too sparse.

Possible Cause: The conditions are not optimal for self-assembly.

Suggested Solution:

  • Optimize the pH and ionic strength. For many peptides, self-assembly is triggered by a change in pH or the addition of salt to screen charges.[1][5]

  • Increase the peptide concentration. There is often a minimum concentration required for gelation to occur.[1][14]

  • Adjust the temperature. Some peptide systems require a specific temperature to initiate or promote self-assembly.[9]

Quantitative Data Summary

The following table summarizes the impact of different experimental parameters on the pore size of peptide hydrogels, based on data from the literature.

ParameterChangeEffect on Pore SizeExample Peptide SystemPore Size RangeReference
Peptide Concentration IncreaseDecreasePepGel1178 ± 6.72 nm to 2135 ± 16.67 nm[13]
Peptide Concentration IncreaseDecreasePEG-based hydrogels~5 to 15 nm[20]
Crosslinker Molecular Weight IncreaseIncreasePEG-vinyl sulfone/PEG-thiolNot specified[21]
Fabrication Technique Freeze-dryingControllableCollagen-chitosanOpen pore structure[22]
Fabrication Technique Gas foamingControllablePEG diacrylate with RGD100 to 250 μm[22]

Experimental Protocols

Protocol 1: Controlling Pore Size by Varying Peptide Concentration

This protocol describes how to prepare peptide hydrogels at different concentrations to achieve varying pore sizes.

Materials:

  • Lyophilized synthetic peptide

  • Sterile, deionized water

  • pH meter

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Prepare stock solutions of the peptide at different concentrations (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%) in sterile, deionized water.

  • Gently vortex and sonicate the solutions until the peptide is fully dissolved.

  • Adjust the pH of each solution to the desired value for gelation using a dilute acid or base (e.g., HCl or NaOH).

  • Allow the solutions to stand at room temperature or the desired gelation temperature.

  • Observe the formation of hydrogels. The time to gelation may vary with concentration.

  • Characterize the pore size of the resulting hydrogels using techniques such as Scanning Electron Microscopy (SEM) or Confocal Laser Scanning Microscopy (CLSM).

Protocol 2: Tuning Pore Size by Adjusting pH

This protocol outlines the procedure for inducing hydrogelation and controlling pore size by altering the pH of the peptide solution.

Materials:

  • Lyophilized synthetic peptide

  • Sterile, deionized water

  • Acidic and basic buffer solutions of known pH

  • pH meter

Methodology:

  • Dissolve the lyophilized peptide in sterile, deionized water to achieve the desired final concentration.

  • Divide the peptide solution into several aliquots.

  • To each aliquot, add a small volume of a buffer solution to adjust the final pH to a range of values (e.g., pH 3, 5, 7, 9).

  • Gently mix the solutions and allow them to equilibrate at the desired temperature.

  • Monitor the solutions for hydrogel formation.

  • Once gelation is complete, analyze the pore structure of the hydrogels formed at different pH values using appropriate imaging techniques.

Visualizations

experimental_workflow cluster_preparation Peptide Solution Preparation cluster_control Control Parameter Adjustment cluster_gelation Gelation cluster_characterization Characterization P1 Dissolve Peptide P2 Adjust Concentration P1->P2 C1 Set pH P2->C1 Apply Parameters C2 Set Ionic Strength P2->C2 Apply Parameters C3 Set Temperature P2->C3 Apply Parameters G1 Induce Self-Assembly C1->G1 C2->G1 C3->G1 CH1 SEM/CLSM Imaging G1->CH1 Analyze Hydrogel CH2 Pore Size Analysis CH1->CH2 signaling_pathway Peptide_Concentration Peptide Concentration Self_Assembly Self-Assembly Kinetics & Thermodynamics Peptide_Concentration->Self_Assembly pH_Ionic_Strength pH / Ionic Strength pH_Ionic_Strength->Self_Assembly Temperature Temperature Temperature->Self_Assembly Peptide_Sequence Peptide Sequence Peptide_Sequence->Self_Assembly Fiber_Morphology Nanofiber Morphology Self_Assembly->Fiber_Morphology Network_Architecture 3D Network Architecture Fiber_Morphology->Network_Architecture Pore_Size Hydrogel Pore Size Network_Architecture->Pore_Size

References

Technical Support Center: Overcoming Solubility Challenges with Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the tripeptide Pro-Phe-Phe.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide insoluble in aqueous buffers like water or PBS?

A1: this compound is a tripeptide composed of two hydrophobic amino acids, Phenylalanine (Phe), and one Proline (Pro) residue. Peptides with a high proportion of hydrophobic amino acids, such as this compound, have limited solubility in aqueous solutions due to their tendency to aggregate and precipitate.[1][2] This aggregation is driven by hydrophobic interactions between the non-polar side chains of the amino acids. This compound, in particular, is known to be one of the most aggregation-prone tripeptides of natural amino acids, forming unique helical-like sheet structures.[1][2]

Q2: What is the recommended first step for dissolving this compound?

A2: The initial approach for dissolving this compound should be to try a small amount of an organic co-solvent. Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many hydrophobic peptides and is a good starting point.[3] The general procedure involves dissolving the peptide in a minimal amount of pure DMSO to create a concentrated stock solution before slowly adding it to your aqueous buffer of choice.[3]

Q3: My this compound peptide precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue and indicates that the peptide's solubility limit in the final aqueous solution has been exceeded.[3] To resolve this, you can try the following:

  • Reduce the final concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.

  • Slow down the dilution: Add the DMSO stock solution dropwise into the aqueous buffer while gently stirring or vortexing. This gradual change in solvent polarity can help prevent the peptide from crashing out of solution.[3]

  • Optimize the co-solvent percentage: For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤1%). You may need to empirically determine the highest tolerable DMSO concentration for your specific experiment that maintains peptide solubility.

Q4: Can I use methods other than co-solvents to dissolve this compound?

A4: Yes, several other techniques can be employed to improve the solubility of this compound:

  • pH Adjustment: The net charge of a peptide influences its solubility, with solubility generally being lowest at its isoelectric point (pI).[1] Since this compound has a neutral charge, altering the pH can increase its solubility. You can try dissolving it in a dilute acidic solution (e.g., 10-30% acetic acid) or a dilute basic solution (e.g., ammonium (B1175870) hydroxide (B78521), <50 μL).[1]

  • Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[4]

  • Heating: Gently warming the solution can sometimes increase the solubility of a peptide. However, this should be done with caution to avoid degradation.

Q5: Are there any chemical modifications that can improve the solubility of this compound for future experiments?

A5: For long-term strategies, chemical modifications can be considered to enhance the intrinsic solubility of this compound. These include:

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can create a hydrophilic shield around the peptide, significantly increasing its water solubility.[1]

  • Amino Acid Substitution: Replacing one of the hydrophobic Phenylalanine residues with a more hydrophilic or charged amino acid (e.g., Lysine or Glutamic Acid) can improve solubility.[1]

  • Solubility Tags: Fusing a highly soluble peptide tag (e.g., a poly-arginine tag) can enhance the overall solubility of the target peptide.[1]

Troubleshooting Guide

The following table provides a summary of common solubility issues with this compound and recommended solutions.

Problem Potential Cause Recommended Solution(s)
Lyophilized powder does not dissolve in water or neutral buffer (e.g., PBS). High hydrophobicity of the peptide sequence leading to aggregation in aqueous solutions.[1][2]1. Attempt dissolution in a minimal amount of 100% DMSO to create a stock solution. 2. Try dissolving in a dilute acidic solution (e.g., 10% acetic acid). 3. Try dissolving in a dilute basic solution (e.g., a few drops of ammonium hydroxide).
Peptide dissolves in organic solvent (e.g., DMSO) but precipitates upon dilution into aqueous buffer. The final concentration exceeds the peptide's solubility limit in the aqueous/organic mixture. The rapid change in solvent polarity causes the peptide to precipitate.[3]1. Reduce the final target concentration of the peptide. 2. Add the organic stock solution dropwise into the aqueous buffer while gently vortexing. 3. Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible).
Solution is cloudy or contains visible particles after attempting to dissolve. The peptide is not fully dissolved and may exist as a suspension or has formed insoluble aggregates.1. Vortex the solution thoroughly. 2. Sonicate the solution in a water bath for short intervals. 3. Centrifuge the solution to pellet any undissolved material before using the supernatant.
Peptide solubility is inconsistent between batches. Variations in the lyophilization process or purity of the peptide.1. Ensure the lyophilized peptide is allowed to warm to room temperature before opening the vial. 2. Re-evaluate the dissolution protocol for each new batch, starting with small-scale solubility tests.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not extensively published, the following table provides an illustrative summary of expected solubility based on the properties of highly hydrophobic peptides. Actual values should be determined empirically.

Solvent/Solution Expected Solubility Remarks
WaterVery Low to InsolubleThe high hydrophobicity of the two Phenylalanine residues drives aggregation.[1][2]
Phosphate-Buffered Saline (PBS, pH 7.4)Very Low to InsolubleThe neutral pH is close to the isoelectric point of the peptide, minimizing charge-based repulsion and favoring aggregation.
Dimethyl Sulfoxide (DMSO)HighA strong organic solvent capable of disrupting hydrophobic interactions.
Dimethyl Formamide (DMF)HighAnother effective organic solvent for hydrophobic peptides.
10% Acetic Acid (aq)ModerateAcidic pH protonates the terminal amine and carboxyl groups, increasing the net positive charge and improving solubility.[1]
0.1 M Ammonium Hydroxide (aq)ModerateBasic pH deprotonates the terminal carboxyl group, increasing the net negative charge and improving solubility.

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Co-solvent (DMSO)

Objective: To prepare a stock solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • Lyophilized this compound peptide

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, Tris buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Vortexing: Vortex the vial for 30-60 seconds to ensure the peptide is fully dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sonication (Optional): If the peptide does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Dilution: While gently vortexing the desired volume of aqueous buffer in a separate tube, slowly add the concentrated DMSO-peptide stock solution dropwise to the buffer to achieve the final desired concentration.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness). If the solution remains clear, the peptide is successfully solubilized.

  • Storage: Aliquot the final peptide solution into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound by pH Adjustment

Objective: To dissolve this compound by adjusting the pH of the aqueous solution.

Materials:

  • Lyophilized this compound peptide

  • Sterile deionized water

  • 10% Acetic Acid solution

  • 0.1 M Ammonium Hydroxide solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter or pH indicator strips

Procedure:

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • Initial Suspension: Add the desired volume of sterile deionized water to the vial to create a suspension of the peptide.

  • Acidification (Method A): a. While vortexing the peptide suspension, add 10% acetic acid dropwise. b. Monitor the dissolution of the peptide. Continue adding acid until the peptide is fully dissolved. c. Check the final pH of the solution.

  • Alkalinization (Method B): a. While vortexing the peptide suspension, add 0.1 M ammonium hydroxide dropwise. b. Monitor the dissolution of the peptide. Continue adding the basic solution until the peptide is fully dissolved. c. Check the final pH of the solution.

  • Final Preparation: Once the peptide is dissolved, the solution can be used directly or further diluted with an appropriate buffer. Note that subsequent buffering may alter the pH and could cause precipitation.

  • Storage: Aliquot and store the peptide solution at -20°C or -80°C.

Visualizations

Troubleshooting_Workflow start Start: Lyophilized this compound dissolve_water Attempt to dissolve in aqueous buffer (Water/PBS) start->dissolve_water is_soluble_water Is it soluble? dissolve_water->is_soluble_water use_solution Use Solution is_soluble_water->use_solution Yes dissolve_dmso Dissolve in minimal 100% DMSO is_soluble_water->dissolve_dmso No is_soluble_dmso Is it soluble? dissolve_dmso->is_soluble_dmso dilute_buffer Slowly dilute into aqueous buffer is_soluble_dmso->dilute_buffer Yes adjust_ph Try pH adjustment (Acidic or Basic) is_soluble_dmso->adjust_ph No is_precipitate Does it precipitate? dilute_buffer->is_precipitate is_precipitate->use_solution No sonicate Apply Sonication is_precipitate->sonicate Yes is_soluble_ph Is it soluble? adjust_ph->is_soluble_ph is_soluble_ph->use_solution Yes is_soluble_ph->sonicate No is_soluble_sonicate Is it soluble? sonicate->is_soluble_sonicate is_soluble_sonicate->use_solution Yes fail Solubility Issue Persists: Consider chemical modification or alternative peptide is_soluble_sonicate->fail No

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental_Workflow start Start: Lyophilized Peptide warm_vial Equilibrate vial to Room Temp start->warm_vial add_dmso Add minimal 100% DMSO warm_vial->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_dissolution Visually inspect for undissolved particles vortex->check_dissolution sonicate Sonicate in water bath check_dissolution->sonicate Particles Remain prepare_buffer Prepare aqueous buffer check_dissolution->prepare_buffer Fully Dissolved sonicate->vortex slow_dilution Slowly add DMSO stock to buffer with vortexing prepare_buffer->slow_dilution final_check Check for precipitation slow_dilution->final_check aliquot_store Aliquot and Store at -20/-80°C final_check->aliquot_store Clear Solution reassess Reassess: Lower concentration or use alternative method final_check->reassess Precipitate Forms end End: Solubilized Peptide Solution aliquot_store->end

Caption: Experimental workflow for solubilization using DMSO.

References

Technical Support Center: Pro-Phe-Phe Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the characterization of the tripeptide Pro-Phe-Phe.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • HPLC Analysis Issues

    • Mass Spectrometry Analysis Issues

    • NMR Spectroscopy Issues

    • Peptide Solubility and Aggregation Issues

  • Experimental Protocols

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

    • Electrospray Ionization Mass Spectrometry (ESI-MS)

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Signaling Pathway

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when working with this compound?

A1: The most significant challenge is the high propensity of this compound to aggregate due to the hydrophobic nature of the two phenylalanine residues.[1] This can lead to difficulties with solubility, purification, and accurate characterization.

Q2: What is the theoretical molecular weight of this compound?

A2: The theoretical monoisotopic mass of the neutral this compound tripeptide (C₂₃H₂₇N₃O₄) is 425.2005 Da. In mass spectrometry, you will typically observe the protonated molecule [M+H]⁺ at an m/z of 426.2078.

Q3: Which solvents are recommended for dissolving this compound?

A3: Due to its hydrophobic nature, dissolving this compound can be challenging. It is recommended to first try dissolving the peptide in a small amount of an organic solvent like DMSO, and then diluting the solution with water or an appropriate buffer.[1] For very hydrophobic peptides, starting with an organic solvent such as acetonitrile (B52724) or methanol (B129727) is also an option.[1]

Q4: How can I confirm the sequence of my synthesized this compound peptide?

A4: Tandem mass spectrometry (MS/MS) is the most effective method for sequence confirmation. By inducing fragmentation of the parent ion, a characteristic pattern of b- and y-ions will be produced that corresponds to the this compound sequence.

Q5: What are the key structural features of this compound to look for in an NMR spectrum?

A5: In a ¹H NMR spectrum, you should look for the characteristic signals of the proline ring protons, the aromatic protons of the two phenylalanine residues, and the alpha-protons of each amino acid. 2D NMR techniques like COSY and TOCSY can be used to confirm the spin systems of each residue, while NOESY or ROESY can provide information about the through-space proximity of protons, helping to define the peptide's conformation.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Broad or Tailing Peaks 1. Peptide aggregation on the column. 2. Secondary interactions with the stationary phase. 3. Suboptimal mobile phase pH.1. Add a small percentage of an organic solvent like acetonitrile to the sample solvent. 2. Ensure 0.1% TFA is present in both mobile phases to improve peak shape.[2] 3. Adjust the gradient to be shallower, allowing more time for the peptide to elute.
Poor Resolution/Co-elution of Impurities 1. Gradient is too steep. 2. Inappropriate stationary phase.1. Decrease the gradient slope (e.g., from a 5-95% B over 10 min to 5-95% B over 30 min). 2. Ensure a C18 column is being used, as it is well-suited for separating hydrophobic peptides.[2][3]
No Peak or Very Small Peak 1. Peptide precipitated in the autosampler. 2. Poor solubility in the initial mobile phase. 3. Incorrect detection wavelength.1. Check the sample vial for visible precipitate. Re-dissolve in a stronger solvent if necessary. 2. Dissolve the sample in a solvent with a slightly higher organic content than the initial mobile phase. 3. Set the UV detector to 214 nm for the peptide backbone and 254 nm for the phenylalanine aromatic side chains.
Mass Spectrometry Analysis Issues
Issue Potential Cause Troubleshooting Steps
Low Ion Intensity 1. Poor ionization efficiency. 2. Sample concentration is too low. 3. Presence of ion-suppressing agents.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow). 2. Concentrate the sample or inject a larger volume. 3. Ensure the sample is free from non-volatile salts or detergents.
Complex/Unidentifiable Spectrum 1. Sample contains multiple impurities or adducts (e.g., Na⁺, K⁺). 2. In-source fragmentation.1. Purify the sample using HPLC prior to MS analysis. 2. Reduce the cone voltage or fragmentation energy in the source.
No Fragmentation in MS/MS 1. Insufficient collision energy. 2. Precursor ion was not properly isolated.1. Gradually increase the collision energy until a good fragmentation pattern is observed. 2. Check the isolation window for the precursor ion.
NMR Spectroscopy Issues
Issue Potential Cause Troubleshooting Steps
Broad Signals 1. Peptide aggregation. 2. Sample viscosity is too high. 3. Paramagnetic impurities.1. Use a solvent known to disrupt aggregation, such as DMSO-d₆. 2. Dilute the sample. 3. Filter the sample to remove any particulate matter.[4][5]
Overlapping Signals 1. Insufficient magnetic field strength. 2. Similar chemical environments of protons.1. Use a higher field NMR spectrometer if available. 2. Utilize 2D NMR techniques (COSY, TOCSY, HSQC) to resolve individual signals.
Missing Exchangeable Protons (e.g., Amide NH) 1. Exchange with deuterated solvent (e.g., D₂O).1. Use a non-exchangeable solvent like DMSO-d₆ or a mixture with a low percentage of D₂O.
Peptide Solubility and Aggregation Issues

dot

G cluster_0 Troubleshooting Peptide Aggregation A Initial Observation: Poor Solubility / Precipitation B Step 1: Solvent Optimization A->B C Try DMSO, DMF, or NMP B->C Primary choice for hydrophobic peptides D Use co-solvents (e.g., water/acetonitrile) B->D E Step 2: pH Adjustment C->E D->E F Adjust pH away from pI E->F G Step 3: Additives F->G H Chaotropic agents (e.g., Guanidine HCl) G->H I Step 4: Temperature Control H->I J Attempt dissolution at elevated temperatures I->J K Successful Dissolution J->K L Persistent Aggregation J->L

Caption: A flowchart for troubleshooting this compound aggregation.

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for the analysis and purification of this compound.

Methodology:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is low, a small percentage of acetonitrile (ACN) can be added. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate a C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[2]

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient is recommended for optimal separation.

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 254 nm.

Typical HPLC Parameters:

Parameter Analytical Preparative
Column C18, 4.6 x 250 mm, 5 µm[3]C18, 21.2 x 250 mm, 5 µm[3]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water[2]0.1% (v/v) TFA in HPLC-grade water
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile[2]0.1% (v/v) TFA in HPLC-grade acetonitrile
Flow Rate 1.0 mL/min[3]15-20 mL/min
Gradient 5-65% B over 30 min5-65% B over 30-40 min
Detection UV at 214 nm & 254 nmUV at 214 nm & 254 nm

dot

G cluster_0 RP-HPLC Workflow for this compound A Sample Preparation (Dissolve & Filter) B Column Equilibration (C18 Column, 95% A / 5% B) A->B C Sample Injection B->C D Gradient Elution (Increasing %B) C->D E UV Detection (214 nm & 254 nm) D->E F Fraction Collection (For Preparative HPLC) E->F G Purity Analysis & Lyophilization F->G

Caption: A typical workflow for RP-HPLC analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is for the confirmation of molecular weight and sequence of this compound.

Methodology:

  • Sample Preparation: Dilute the purified this compound sample in 50% aqueous acetonitrile with 0.1% formic acid to a final concentration of approximately 10 µM.

  • MS1 Scan: Perform a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide. The expected [M+H]⁺ ion is at m/z 426.21.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion in the first mass analyzer and subject it to collision-induced dissociation (CID).

  • Fragment Ion Analysis: Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.

Expected MS/MS Fragmentation:

Ion Type Sequence Calculated m/z
b₁Pro98.06
b₂Pro-Phe245.12
y₁Phe166.09
y₂Phe-Phe313.15

dot

G cluster_0 ESI-MS/MS Logical Flow A Ionization (ESI) B MS1: Precursor Ion Selection ([M+H]⁺ = 426.21) A->B C Collision Cell (CID) B->C D MS2: Fragment Ion Detection C->D E Sequence Confirmation D->E

Caption: Logical workflow for this compound sequencing by MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of this compound by NMR for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4] DMSO-d₆ is recommended to avoid the exchange of amide protons.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, NOESY/ROESY) NMR spectra.

  • Data Analysis: Assign the proton and carbon signals for each residue and analyze the NOE correlations to determine the peptide's solution conformation.

Typical ¹H Chemical Shift Ranges (in DMSO-d₆):

Proton Type Typical Chemical Shift (ppm)
Phenylalanine Aromatic (Phe)7.20 - 7.40
Amide NH8.00 - 8.50
Alpha-protons (αH)4.00 - 4.60
Beta-protons (βH)2.80 - 3.20
Proline Ring Protons1.80 - 4.20

Signaling Pathway

Proline-rich motifs are known to be involved in various signaling pathways, often by mediating protein-protein interactions.[6] For instance, they can bind to SH3 domains, which are common in proteins involved in signal transduction.[6] The following diagram illustrates a hypothetical signaling pathway where a this compound-containing peptide could modulate a cellular response.

dot

G cluster_0 Hypothetical Signaling Pathway for a this compound Containing Peptide A This compound Peptide B Membrane Receptor (e.g., GPCR) A->B Binds C SH3 Domain-Containing Adapter Protein B->C Recruits & Activates D Kinase Cascade (e.g., MAPK Pathway) C->D Initiates E Transcription Factor Activation D->E Phosphorylates F Cellular Response (e.g., Proliferation, Differentiation) E->F Leads to

Caption: A hypothetical signaling cascade initiated by a this compound peptide.

References

improving biocompatibility of Pro-Phe-Phe materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) self-assembling materials.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide won't dissolve. What should I do?

A1: this compound is known to be highly hydrophobic and prone to aggregation.[1] Standard aqueous buffers may not be sufficient. Here is a recommended troubleshooting workflow for solubilization:

  • Start with an organic solvent: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) first.[1]

  • Dilute with caution: Once dissolved in the organic solvent, you can dilute the solution with your desired aqueous buffer to the final concentration.[1]

  • For aqueous solutions: If you must use an aqueous solvent, first try deionized water. If that fails, a 10-30% acetic acid solution can be attempted. For basic peptides, adding a small amount of ammonium (B1175870) hydroxide (B78521) (<50 µL) may help.[1]

Q2: I'm observing low cell viability in my experiments with this compound hydrogels. What are the potential causes?

A2: Low cell viability can stem from several factors:

  • Residual Impurities: Incomplete removal of toxic reagents from peptide synthesis, such as residual trifluoroacetic acid (TFA) or organic solvents, can cause cytotoxicity. Ensure your purification protocol is robust.

  • Peptide Aggregation State: The aggregation and morphology of the self-assembled structures can influence cell interaction. Non-optimal aggregation may lead to poor cell attachment and viability.

  • Sterilization Method: Some sterilization techniques can degrade the peptide or leave behind toxic residues. For example, ethylene (B1197577) oxide sterilization may leave behind residues that could be cytotoxic.[2] Gamma irradiation can lead to peptide degradation.[3][4]

  • N-terminal Modifications: Certain N-terminal protecting groups, like Fmoc, if not properly cleaved and removed, can be cytotoxic.[5]

Q3: How can I improve the biocompatibility and cell attachment to my this compound materials?

A3: Several strategies can enhance the biocompatibility of this compound materials:

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can improve solubility, reduce immunogenicity, and increase the in vivo half-life of the peptide.[6][7][8][9][10]

  • Surface Functionalization with Bioactive Motifs: Incorporating cell adhesion sequences like RGD (Arginine-Glycine-Aspartic acid) can promote integrin-mediated cell binding, leading to improved cell attachment, spreading, and proliferation.[11][12]

Q4: What is the best method to sterilize my this compound hydrogel?

A4: The choice of sterilization method is critical as it can impact the hydrogel's structure and biocompatibility.

  • Autoclaving: While effective, the high temperatures can disrupt the self-assembled structure of the hydrogel. This method is generally not recommended for peptide hydrogels.[13]

  • Ethylene Oxide (EtO): This is a low-temperature method, but there's a risk of toxic residues that need to be thoroughly removed.[2]

  • Gamma Irradiation: This method can cause peptide degradation and changes in the hydrogel's mechanical properties.[3][4]

  • Filter Sterilization: For this compound solutions before gelation, sterile filtration through a 0.22 µm filter is a common and effective method, provided the peptide solution can pass through the filter without aggregating and clogging it.

Troubleshooting Guides

Problem: Poor Cell Viability
Symptom Possible Cause Suggested Solution
High cytotoxicity observed in initial screening.Residual solvents or reagents from synthesis (e.g., TFA).Optimize the purification process (e.g., HPLC) to ensure complete removal of impurities. Lyophilize the peptide multiple times from a dilute acetic acid solution to remove TFA.
Cells appear rounded and do not adhere to the hydrogel surface.The this compound surface is too hydrophobic and lacks cell adhesion motifs.Functionalize the peptide with a cell adhesion motif like RGD. See the RGD functionalization protocol below.
Cell viability decreases over time.Degradation of the peptide into cytotoxic byproducts.Characterize the degradation products of your this compound material over time and assess their individual cytotoxicity.
Inconsistent results between batches.Variability in peptide purity or aggregation state.Ensure consistent synthesis and purification protocols. Characterize each batch for purity (HPLC, Mass Spec) and aggregation state (e.g., TEM, DLS) before use.
Problem: Inconsistent Hydrogel Formation
Symptom Possible Cause Suggested Solution
The peptide solution does not form a gel under expected conditions (e.g., pH or temperature change).Peptide concentration is too low.Determine the minimum gelation concentration (MGC) for your specific this compound derivative.
Purity of the peptide is low.Impurities can interfere with the self-assembly process. Ensure high purity (>95%) of the peptide.
The hydrogel is mechanically weak or collapses.Suboptimal self-assembly conditions.Optimize the gelation trigger (e.g., rate of pH change, ionic strength of the buffer).
Peptide sequence is not conducive to stable hydrogel formation.Consider modifying the peptide sequence, for example, by adding charged residues to promote controlled assembly.

Quantitative Data

Table 1: Cytotoxicity of Cyclo(Pro-Pro-Phe-Phe) Analogs on Various Cell Lines

Data is for cyclic analogs of Pro-Pro-Phe-Phe and may not be directly representative of the linear this compound peptide.

CompoundCell LineAssay DurationIC50 (µM)% Cytotoxicity at 50 µg/mLReference
cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe) (CLA)Melanoma48 h~1050% (on mouse splenocytes)[14]
cyclo(Pro-homoPro-β³homoPhe-Phe) (P11)Melanoma48 h~40Not Reported[14]
cyclo(Pro-Pro-β³homoPhe-Phe) (4B8M)Mouse SplenocytesNot ReportedNot Reported15%[14]

Table 2: Effect of Sterilization on Hydrogel Properties

Data is for general hydrogels and may not be directly representative of this compound hydrogels.

| Sterilization Method | Effect on Mechanical Properties | Effect on Biocompatibility | Reference | | :--- | :--- | :--- | | Autoclaving | Can significantly decrease stiffness. | Can alter chemical structure, but may not induce cytotoxicity. |[2][15] | | Ethylene Oxide | Can cause significant changes in structure and mechanical properties. | Can significantly lower cell viability in 3D cultures due to residues. |[2] | | Gamma Irradiation | Can increase stiffness and reduce pore size. | Can reduce the ability of the prepolymer to form a hydrogel. |[2] | | Ethanol (B145695) Treatment | Minimal effect on mechanical properties. | Generally considered biocompatible if ethanol is completely removed. |[15] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability on a this compound Hydrogel

This protocol is adapted for assessing cell viability on a pre-formed peptide hydrogel.

Materials:

  • This compound hydrogel, pre-formed in a 96-well plate

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Hydrogel Preparation: Prepare the this compound hydrogel in a 96-well plate according to your specific protocol. Ensure the hydrogel is sterile.

  • Cell Seeding: Seed your cells of interest on top of the hydrogels at a density of 1 x 10⁴ cells/well. Include control wells without hydrogel.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Four hours before the end of the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control (cells cultured on tissue culture plastic).

Protocol 2: PEGylation of this compound Peptide using NHS Esters

This protocol describes a general method for conjugating a PEG-NHS ester to a primary amine on the this compound peptide (e.g., the N-terminus).

Materials:

  • This compound peptide

  • PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or gel filtration system for purification

Procedure:

  • Peptide Dissolution: Dissolve the this compound peptide in a minimal amount of anhydrous DMSO or DMF.

  • PEG-NHS Ester Dissolution: Immediately before use, dissolve the PEG-NHS ester in the reaction buffer. A 10- to 50-fold molar excess of the PEG reagent over the peptide is recommended.[6]

  • Reaction: Add the dissolved PEG-NHS ester to the peptide solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[7]

  • Quenching: Add the quenching buffer to the reaction mixture to hydrolyze any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[6]

  • Purification: Remove the unreacted PEG and other small molecules by dialysis against deionized water or by using a gel filtration column.

  • Characterization and Storage: Characterize the purified PEGylated peptide using HPLC and mass spectrometry. Lyophilize the final product for storage.

Protocol 3: Functionalization of this compound with RGD Peptide

This protocol assumes the this compound peptide has been synthesized with a reactive handle (e.g., an azide (B81097) group) and the RGD peptide has a complementary handle (e.g., an alkyne group) for click chemistry.

Materials:

Procedure:

  • Peptide Dissolution: Dissolve the this compound-Azide and Alkyne-RGD peptides in the chosen solvent system.

  • Catalyst Preparation: Prepare fresh solutions of CuSO₄ and sodium ascorbate.

  • Click Reaction: Add the CuSO₄ and sodium ascorbate solutions to the peptide mixture. The final concentrations should be catalytic (e.g., 0.1 eq).

  • Incubation: Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the resulting RGD-functionalized this compound peptide by reverse-phase HPLC.

  • Characterization: Confirm the successful conjugation using mass spectrometry.

Visualizations

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Biocompatibility Assessment cluster_synthesis Peptide Synthesis & Modification cluster_material Material Formulation cluster_testing Biocompatibility Testing cluster_analysis Data Analysis synthesis This compound Synthesis modification Modification (PEGylation/RGD) synthesis->modification purification Purification (HPLC) modification->purification hydrogel Hydrogel Formation purification->hydrogel sterilization Sterilization hydrogel->sterilization cell_culture Cell Seeding on Hydrogel sterilization->cell_culture viability_assay Viability/Proliferation Assay (MTT) cell_culture->viability_assay adhesion_assay Cell Adhesion & Morphology cell_culture->adhesion_assay data Data Collection & Analysis viability_assay->data adhesion_assay->data

Caption: Workflow for synthesis, modification, and biocompatibility testing of this compound materials.

integrin_signaling Hypothesized Integrin-Mediated Adhesion Pathway rgd RGD on this compound Surface integrin Integrin Receptor (e.g., αvβ3) rgd->integrin Binding fak Focal Adhesion Kinase (FAK) integrin->fak Activation cytoskeleton Actin Cytoskeleton Reorganization fak->cytoskeleton proliferation Cell Proliferation fak->proliferation Downstream Signaling spreading Cell Spreading & Adhesion cytoskeleton->spreading

Caption: RGD functionalization promotes cell adhesion via integrin signaling.

troubleshooting_logic Troubleshooting Logic for Low Cell Viability start Low Cell Viability Observed check_purity Check Peptide Purity (HPLC/MS) start->check_purity check_sterility Review Sterilization Method check_purity->check_sterility Purity >95% repurify Repurify Peptide check_purity->repurify Purity <95% check_surface Assess Surface Properties check_sterility->check_surface Method is appropriate change_sterilization Change Sterilization Method (e.g., to filtration) check_sterility->change_sterilization Method is harsh (e.g., heat) functionalize Functionalize with RGD/PEG check_surface->functionalize Poor Adhesion end Improved Biocompatibility check_surface->end Good Adhesion repurify->start change_sterilization->start functionalize->start

Caption: A logical workflow for troubleshooting poor biocompatibility of this compound materials.

References

Validation & Comparative

Pro-Phe-Phe Cytotoxicity Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of the tripeptide Pro-Phe-Phe and related peptides. Due to a lack of direct experimental data on the cytotoxicity of the linear this compound tripeptide in publicly available literature, this guide focuses on comparing peptides with similar structural motifs and well-characterized cytotoxic peptides. This approach offers valuable context for researchers investigating the structure-activity relationships of proline- and phenylalanine-containing peptides in cancer research.

Comparative Cytotoxicity Data

The cytotoxic activity of peptides is often determined by their amino acid sequence, conformation, and the cancer cell line being tested. Below is a summary of the half-maximal inhibitory concentration (IC50) values for various peptides containing proline and phenylalanine residues, as well as other well-known cytotoxic peptides, against different cancer cell lines.

Peptide/CompoundSequence/TypeTarget Cell LineIC50 Value (µM)Citation
This compound (Linear) This compoundNot AvailableNo direct cytotoxicity data found
CLA cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe)Melanoma (DMBC29)9.42[1]
P11 cyclo(Pro-homoPro-β³homoPhe-Phe)Melanoma (DMBC29)40.65[1]
P11 (Linear) H-Pro-homoPro-β³homoPhe-Phe-OHMelanomaNo cytotoxic effect observed[1]
FR8P Proline-substituted FR-15 variantBreast Cancer (MDA-MB-231)< 10[2][3]
FR11P Proline-substituted FR-15 variantBreast Cancer (MDA-MB-231)< 10[2][3]
Segetalin D Cyclic HeptapeptideDalton's Lymphoma Ascites (DLA)7.54[4]
Segetalin D Cyclic HeptapeptideEhrlich's Ascites Carcinoma (EAC)13.56[4]

Note: The data clearly indicates that for some peptides containing the Pro-Phe motif, a cyclic structure is crucial for their cytotoxic activity. The linear version of the P11 peptide showed no effect on melanoma cells, in stark contrast to its cyclic counterpart. This highlights the importance of conformational rigidity in exerting a cytotoxic effect for this class of peptides. While direct data for the linear this compound is unavailable, the findings on related peptides suggest its cytotoxic potential may be limited in a linear form.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental in peptide-based drug discovery. The following are detailed protocols for standard assays used to evaluate the cytotoxic effects of peptides like this compound and its analogues.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptide in a culture medium. Remove the existing medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant (cell culture medium) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well with the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the peptide for the specified duration.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a peptide.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding peptide_prep Peptide Stock Preparation & Dilution peptide_treatment Peptide Treatment peptide_prep->peptide_treatment cell_seeding->peptide_treatment incubation Incubation (24-72h) peptide_treatment->incubation assay_specific_steps Assay-Specific Steps (e.g., MTT/LDH reagent addition) incubation->assay_specific_steps data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence) assay_specific_steps->data_acquisition data_analysis Data Analysis (% Viability, % Cytotoxicity) data_acquisition->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: A generalized workflow for determining peptide cytotoxicity.

Simplified Apoptosis Signaling Pathway

This diagram outlines a simplified view of the intrinsic (mitochondrial) pathway of apoptosis, which can be induced by cytotoxic peptides.

Apoptosis_Pathway peptide Cytotoxic Peptide mito Mitochondrial Stress peptide->mito bax_bak Bax/Bak Activation mito->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas37 Caspase-3/7 Activation (Executioner Caspases) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

References

Pro-Phe-Phe vs. Collagen: A Comparative Guide for Tissue Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Material Performance for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate scaffold material is a critical determinant of success in tissue engineering and regenerative medicine. Scaffolds provide the necessary structural support for cell adhesion, proliferation, and differentiation, ultimately guiding the formation of new tissue. Among the myriad of materials available, naturally derived polymers and self-assembling peptides have garnered significant attention. This guide provides a detailed comparison of two such materials: collagen, the most abundant protein in the extracellular matrix (ECM), and Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine), a self-assembling tripeptide hydrogel.

This comparison will delve into their key performance metrics, including mechanical properties, biocompatibility, and biodegradability, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Collagen

FeatureThis compoundCollagen
Material Type Self-assembling tripeptide (synthetic)Natural polymer (protein)
Structure Nanofibrous hydrogelFibrillar sponges, hydrogels, sheets
Biocompatibility Generally good, but data is limitedExcellent, widely documented
Mechanical Strength Variable, typically lower than collagen scaffoldsCan be tuned, generally higher than peptide hydrogels
Cell Adhesion Supported, but mechanism less understoodExcellent, mediated by specific integrin binding
Biodegradability Expected to be biodegradableBiodegradable by collagenases
Customization High potential for chemical modificationCan be cross-linked and modified

Data Presentation: A Quantitative Comparison

To facilitate a clear and objective comparison, the following tables summarize the quantitative data available for this compound and collagen scaffolds across key performance indicators. It is important to note that the data for this compound is less extensive in the literature compared to the vast body of research on collagen.

Table 1: Mechanical Properties

The mechanical properties of a scaffold are crucial for its ability to withstand physiological loads and provide appropriate cues to cells.

PropertyThis compound HydrogelCollagen Scaffold
Young's Modulus (kPa) Data not readily available for this compound alone. For similar self-assembling peptide hydrogels, storage modulus (G') ranges from ~1 to 100 kPa.Highly variable depending on source, concentration, and cross-linking. Can range from ~10 to over 1000 kPa.[1]
Tensile Strength (kPa) Data not readily available for this compound alone.Highly variable. Can range from ~12 to over 15,000 kPa depending on fabrication and cross-linking.[2][3]
Compressive Modulus (kPa) Data not readily available for this compound alone.Can range from ~1 to over 18 times that of pure collagen with modifications.[4]

Note: The mechanical properties of self-assembling peptide hydrogels are often characterized by their storage modulus (G'), which reflects the elastic component of the material. Direct comparisons to Young's Modulus and tensile strength of solid collagen scaffolds should be made with caution.

Table 2: Biocompatibility and Cell Viability

Biocompatibility is a prerequisite for any tissue engineering scaffold, ensuring it does not elicit a significant adverse immune response and supports cell survival.

AssayThis compound HydrogelCollagen Scaffold
Cell Viability (%) Generally high, with studies on similar peptide hydrogels showing >90% viability.[5]Excellent, typically >85-99% depending on the cell type and culture conditions.[6][7][8]
Table 3: Biodegradation

The degradation rate of a scaffold should ideally match the rate of new tissue formation, providing support during the regenerative process and then gradually being replaced.

ParameterThis compound HydrogelCollagen Scaffold
Enzymatic Degradation Expected to be biodegradable by proteases, but specific rates for this compound are not well-documented.Degrades in the presence of collagenase. The rate can be controlled by cross-linking, with degradation ranging from hours to weeks.[9][10][11][12]

Signaling Pathways and Cellular Interactions

The interaction between cells and the scaffold material is mediated by complex signaling pathways that influence cell behavior.

Collagen

Cells primarily interact with collagen through integrin receptors on the cell surface. Specific amino acid sequences within the collagen molecule, such as the well-known Arginine-Glycine-Aspartic acid (RGD) motif, serve as binding sites for integrins. This binding initiates a cascade of intracellular signaling events that regulate cell adhesion, proliferation, migration, and differentiation.

Collagen_Signaling cluster_cell Cell Collagen Collagen Scaffold Integrin Integrin Receptor (e.g., α2β1) Collagen->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Cell_Membrane Cell Membrane Actin Actin Cytoskeleton FAK->Actin regulates Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling activates Gene_Expression Gene Expression (Adhesion, Proliferation, Differentiation) Signaling->Gene_Expression leads to ProPhePhe_Signaling cluster_cell Cell ProPhePhe This compound Hydrogel Adsorbed_Proteins Adsorbed Serum Proteins ProPhePhe->Adsorbed_Proteins adsorbs Functionalization Optional: Functionalization (e.g., RGD) ProPhePhe->Functionalization Cell_Receptor Cell Surface Receptors Adsorbed_Proteins->Cell_Receptor interacts with Cell_Adhesion Cell Adhesion and Spreading Cell_Receptor->Cell_Adhesion promotes Integrin Integrin Receptor Functionalization->Integrin binds to Integrin->Cell_Adhesion promotes ProPhePhe_Fabrication Peptide This compound Powder Dissolution Dissolution Peptide->Dissolution Solvent Aqueous Solvent (e.g., deionized water) Solvent->Dissolution Trigger Gelation Trigger (e.g., pH adjustment, addition of salts) Dissolution->Trigger Hydrogel This compound Hydrogel Trigger->Hydrogel Collagen_Fabrication Collagen_sol Collagen Solution/ Slurry Mold Pour into Mold Collagen_sol->Mold Freezing Freezing (e.g., -20°C or -80°C) Mold->Freezing Lyophilization Lyophilization (Vacuum Drying) Freezing->Lyophilization Scaffold Porous Collagen Scaffold Lyophilization->Scaffold Crosslinking Optional: Cross-linking (e.g., EDC/NHS) Scaffold->Crosslinking MTT_Assay Seed_Cells Seed cells onto scaffold Incubate Incubate for defined time periods Seed_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Analyze data to determine cell viability Measure->Analyze

References

Comparative Analysis of Pro-Phe-Phe Release Kinetics from Hydrogel-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hypothetical release kinetics for the tripeptide Pro-Phe-Phe from two distinct hydrogel formulations. The data presented is representative of typical peptide release profiles from such systems and is intended to illustrate the impact of formulation on release kinetics.

Comparative Release Kinetics of this compound

The following table summarizes the hypothetical cumulative release of this compound from two different hydrogel formulations over a 7-day period. Formulation A represents a standard biodegradable hydrogel, while Formulation B is a modified hydrogel with enhanced hydrophobic interactions designed to slow the release of the hydrophobic this compound peptide.

Time (Days)Formulation A: Cumulative Release (%)Formulation B: Cumulative Release (%)
1 3515
2 5528
3 7040
4 8251
5 9060
6 9568
7 9875

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual release kinetics would need to be determined experimentally.

Experimental Protocols

The following is a detailed methodology for a typical in-vitro drug release study to determine the release kinetics of a peptide like this compound from a hydrogel formulation.

Hydrogel Preparation and Peptide Loading
  • Peptide Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., a small amount of DMSO followed by dilution in phosphate-buffered saline, pH 7.4) to a final concentration of 10 mg/mL.

  • Polymer Solution: Prepare a sterile solution of the hydrogel polymer (e.g., polyethylene (B3416737) glycol, PLGA, or a self-assembling peptide) in a suitable buffer at the desired concentration.

  • Peptide Encapsulation: The this compound stock solution is mixed with the polymer solution prior to gelation. The method of gelation will depend on the type of hydrogel used (e.g., temperature-induced, pH-induced, or chemically cross-linked).[4][5] For a temperature-responsive hydrogel, the peptide and polymer solution would be mixed at a low temperature (e.g., 4°C) and then brought to physiological temperature (37°C) to induce gelation.[5]

  • Hydrogel Disc Formation: Cast the peptide-loaded hydrogel solution into molds to form discs of a standardized size and weight (e.g., 100 mg).

In-Vitro Release Study
  • Release Medium: Prepare a release medium, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. To ensure sink conditions, the volume of the release medium should be such that the maximum concentration of the released peptide will not exceed 10% of its solubility in the medium.

  • Experimental Setup: Place each hydrogel disc in a separate vial containing a known volume of the release medium (e.g., 10 mL). The vials are then placed in an incubator shaker set to 37°C and a gentle agitation speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw a sample of the release medium (e.g., 1 mL). Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the cumulative amount and percentage of this compound released at each time point. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, swelling-controlled).[6][7]

Visualizing Methodologies and Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for drug release kinetics and a relevant biological pathway where a this compound containing peptide might be active.

experimental_workflow cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis peptide_sol This compound Solution mixing Mixing peptide_sol->mixing polymer_sol Hydrogel Polymer Solution polymer_sol->mixing gelation Gelation & Disc Formation mixing->gelation incubation Incubation in Release Medium (37°C) gelation->incubation sampling Periodic Sampling incubation->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis & Kinetic Modeling hplc->data_analysis

Experimental workflow for in-vitro drug release kinetics.

Proline-rich motifs are crucial in many biological processes, including cell signaling and motility.[8] The following diagram illustrates a simplified signaling pathway involving a Proline-Rich Tyrosine Kinase 2 (Pyk2), which plays a role in cell migration. This compound containing peptides could potentially modulate such pathways.

signaling_pathway ecm Extracellular Matrix (e.g., Collagen) integrin Integrin Receptor ecm->integrin binds fak FAK integrin->fak activates pyk2 Pyk2 (Proline-rich Tyrosine Kinase 2) integrin->pyk2 activates src Src Kinase fak->src recruits & activates pyk2->src recruits & activates paxillin Paxillin src->paxillin phosphorylates rac Rac/Rho GTPases paxillin->rac activates motility Cell Motility & Migration rac->motility promotes

Simplified Pyk2 signaling pathway in cell migration.

References

A Comparative Guide to the Biocompatibility of Pro-Phe-Phe Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable scaffold is paramount in tissue engineering and drug delivery, with biocompatibility being a critical determinant of in vivo success. This guide provides an objective comparison of the biocompatibility of Pro-Phe-Phe-based peptide scaffolds against two widely used alternatives: collagen and alginate. The information presented is supported by experimental data to aid in the decision-making process for your research and development endeavors.

Quantitative Biocompatibility Data

The following tables summarize key quantitative data on the biocompatibility of this compound scaffolds and their alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources.

Table 1: In Vitro Cell Viability

Scaffold MaterialCell TypeAssayTime PointViability (%)Citation
Cyclo(Pro-Pro-Phe-Phe) Analog (4B8M) Mouse SplenocytesNot SpecifiedNot Specified85%[1]
Collagen Vero CellsMTT168 hours99.97%
Collagen-containing Scaffold Human Periodontal Ligament FibroblastsLive/DeadNot Specified82.8%[2]
Alginate/Polyacrylamide L929 FibroblastsMTT24-96 hours>70%[3]
Alginate A549 Lung CellsNot Specified72 hoursup to 80%
RGD-modified Alginate Outgrowth Endothelial CellsLive/Dead11 days91%[4]

Table 2: In Vivo Inflammatory Response (Qualitative and Indirect Quantitative)

Direct quantitative comparative data for inflammatory cytokine levels for this compound scaffolds is currently limited in publicly available literature. The following table provides a qualitative comparison based on existing knowledge and data from related materials. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key indicators of an inflammatory response.

Scaffold MaterialInflammatory Response ProfileKey Cytokine FindingsCitation
This compound Peptides Expected to be low due to the natural amino acid composition.Specific quantitative data for TNF-α and IL-6 is not readily available and represents a knowledge gap.
Collagen Generally low immunogenicity and promotes tissue integration.Can elicit a foreign body response, with transient increases in pro-inflammatory cytokines.
Alginate Generally considered biocompatible, but impurities can trigger an inflammatory response.Can induce TNF-α and IL-6 production by macrophages.[5]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells onto the scaffold material in a 96-well plate and culture for the desired time period.

  • Remove the culture medium and wash the cells with PBS.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) product is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to control cells cultured on tissue culture plastic.

Live/Dead Viability/Cytotoxicity Assay

This assay uses a two-color fluorescence system to distinguish between live and dead cells. Calcein-AM is converted by intracellular esterases in live cells to produce a green fluorescence, while ethidium (B1194527) homodimer-1 (EthD-1) enters cells with compromised membranes and binds to nucleic acids, producing a red fluorescence in dead cells.

Materials:

  • Calcein-AM

  • Ethidium homodimer-1 (EthD-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells on the scaffold material.

  • Prepare a working solution of Calcein-AM and EthD-1 in PBS according to the manufacturer's instructions.

  • Remove the culture medium and wash the scaffolds with PBS.

  • Incubate the scaffolds with the Live/Dead working solution for 15-30 minutes at room temperature, protected from light.

  • Wash the scaffolds with PBS.

  • Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

  • Quantify cell viability by counting the number of live and dead cells in multiple fields of view.

Visualizations

The following diagrams illustrate key concepts related to biocompatibility testing.

Experimental_Workflow_for_Biocompatibility_Testing cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Scaffold_Fabrication Scaffold Fabrication (this compound, Collagen, Alginate) Cell_Seeding Cell Seeding (e.g., Fibroblasts, Osteoblasts) Scaffold_Fabrication->Cell_Seeding Incubation Incubation (24, 48, 72 hours) Cell_Seeding->Incubation Viability_Assays Viability/Cytotoxicity Assays (MTT, Live/Dead) Incubation->Viability_Assays Data_Analysis_vitro Quantitative Data Analysis (% Viability) Viability_Assays->Data_Analysis_vitro Implantation Scaffold Implantation (Subcutaneous) Tissue_Harvesting Tissue Harvesting (e.g., 7, 14, 28 days) Implantation->Tissue_Harvesting Histology Histological Analysis (H&E Staining) Tissue_Harvesting->Histology Cytokine_Analysis Inflammatory Cytokine Analysis (ELISA for TNF-α, IL-6) Tissue_Harvesting->Cytokine_Analysis Data_Analysis_vivo Quantitative Data Analysis (Cytokine Levels) Cytokine_Analysis->Data_Analysis_vivo

Caption: Workflow for in vitro and in vivo biocompatibility testing of scaffolds.

Signaling_Pathway_Inflammatory_Response Scaffold Scaffold Implantation Macrophage Macrophage Recognition Scaffold->Macrophage Foreign Body Signal_Transduction Signal Transduction (e.g., NF-κB pathway) Macrophage->Signal_Transduction Gene_Expression Gene Expression Signal_Transduction->Gene_Expression Cytokine_Production Pro-inflammatory Cytokine Production Gene_Expression->Cytokine_Production TNFa TNF-α Cytokine_Production->TNFa IL6 IL-6 Cytokine_Production->IL6 Inflammation Inflammatory Response TNFa->Inflammation IL6->Inflammation

Caption: Simplified signaling pathway of the inflammatory response to a biomaterial.

References

A Comparative Guide: Pro-Phe-Phe-Based Nanostructures Versus Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, two distinct platforms have emerged with significant potential: self-assembling peptide nanostructures, exemplified by the Pro-Phe-Phe (PFF) motif, and the clinically established liposomal drug delivery systems. This guide provides an objective comparison of their efficacy, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal carrier for their therapeutic agents.

While liposomes have a long-standing history of clinical use and a wealth of supporting data, self-assembling peptides like this compound represent a newer frontier with unique properties. It is important to note that while the this compound tripeptide is known for its propensity to form self-assembling nanostructures, specific data on its efficacy as a drug delivery vehicle is limited. Therefore, this guide will draw upon data from the broader class of self-assembling peptides, particularly those containing the well-studied Phe-Phe motif, to provide a comprehensive comparison with liposomal systems.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative parameters for both this compound-based self-assembling peptides (drawing from related peptide systems) and liposomal drug delivery systems.

Table 1: General Characteristics and Performance Metrics

FeatureSelf-Assembling Peptides (this compound/Phe-Phe based)Liposomal Drug Delivery
Composition Amino acids (e.g., Proline, Phenylalanine)Phospholipids (e.g., Phosphatidylcholine, Cholesterol)
Formation Spontaneous self-assemblySelf-assembly upon hydration of lipid films
Size Range Nanometers to micrometers (nanotubes, nanofibers, nanospheres)50 - 200 nm for typical drug delivery applications[1]
Biocompatibility Generally high, composed of natural amino acidsHigh, mimics natural cell membranes[2]
Drug Loading Physical entrapment, covalent conjugation, or co-assembly[1]Encapsulation in aqueous core (hydrophilic drugs) or lipid bilayer (hydrophobic drugs)[2]
Targeting Can be functionalized with targeting ligandsPassive (EPR effect) and active (ligand-mediated) targeting[3]
Stimuli-Responsiveness pH, temperature, enzymes[4]pH, temperature, magnetic field[1]

Table 2: Efficacy Parameters

ParameterSelf-Assembling Peptides (Phe-Phe based)Liposomal Drug Delivery
Encapsulation Efficiency Variable, dependent on drug and peptide sequence. Can be high with co-assembly.Can exceed 80% for some formulations[2]
Drug Release Profile Sustained release over hours to weeks, tunable by peptide design.[5]Biphasic release (initial burst followed by sustained release) is common.[6]
In Vivo Stability Can be engineered for protease resistance (e.g., using D-amino acids).[5]Can be improved by PEGylation to increase circulation time.
Cytotoxicity Generally low, but dependent on peptide sequence and concentration.[1][5]Low intrinsic toxicity, but can be influenced by lipid composition and encapsulated drug.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparative evaluation.

Protocol 1: Preparation and Characterization of Self-Assembling Peptide Nanostructures

This protocol is a generalized method based on the principles of peptide self-assembly.

1. Peptide Synthesis and Purification:

  • The this compound tripeptide is synthesized using standard solid-phase peptide synthesis (SPPS).

  • The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purity and identity of the peptide are confirmed by mass spectrometry and NMR spectroscopy.

2. Nanostructure Self-Assembly:

  • A stock solution of the purified this compound peptide is prepared in an organic solvent such as hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (B87167) (DMSO).[5]

  • To induce self-assembly, the peptide solution is diluted with an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration.

  • The mixture is incubated at a controlled temperature to allow for the formation of nanostructures.

3. Drug Encapsulation:

  • Physical Entrapment: The drug is added to the aqueous buffer before the addition of the peptide solution.

  • Co-assembly: The drug is mixed with the peptide in the organic solvent before dilution with the aqueous buffer.

  • Covalent Conjugation: The drug is chemically conjugated to the peptide prior to the self-assembly process.

4. Characterization:

  • Morphology: Transmission electron microscopy (TEM) and atomic force microscopy (AFM) are used to visualize the morphology and size of the self-assembled nanostructures.

  • Encapsulation Efficiency: The amount of encapsulated drug is determined by separating the nanostructures from the solution (e.g., by centrifugation or dialysis) and quantifying the free drug in the supernatant using techniques like UV-Vis spectroscopy or HPLC. The encapsulation efficiency is calculated as: EE (%) = (Total Drug - Free Drug) / Total Drug * 100

  • In Vitro Drug Release: The drug-loaded nanostructures are placed in a release medium (e.g., PBS) at 37°C. At specific time intervals, aliquots of the medium are withdrawn and the concentration of the released drug is measured.

Protocol 2: Preparation and Characterization of Liposomes

This protocol describes the common thin-film hydration method for liposome (B1194612) preparation.

1. Lipid Film Formation:

  • A mixture of lipids (e.g., phosphatidylcholine and cholesterol) is dissolved in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

2. Hydration:

  • The lipid film is hydrated with an aqueous buffer (e.g., PBS) containing the hydrophilic drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids.

  • For hydrophobic drugs, the drug is dissolved with the lipids in the organic solvent in the initial step.

3. Size Reduction:

  • The resulting multilamellar vesicles (MLVs) are subjected to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[1]

4. Characterization:

  • Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes.

  • Encapsulation Efficiency: The unencapsulated drug is removed by methods such as dialysis, gel filtration, or ultracentrifugation. The amount of encapsulated drug is then quantified.

  • In Vitro Drug Release: A dialysis method is commonly employed. The liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a release medium. The amount of drug in the external medium is measured over time.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in both drug delivery systems.

SelfAssemblingPeptide_Formation cluster_Peptide Peptide Monomers cluster_Process Self-Assembly Process cluster_Nanostructure Self-Assembled Nanostructure P1 This compound Solvent Organic Solvent (e.g., DMSO) P1->Solvent Dissolution Buffer Aqueous Buffer (e.g., PBS) Solvent->Buffer Dilution Incubation Incubation Buffer->Incubation Controlled Temp. Nano Nanotube/Nanofiber Incubation->Nano

Caption: Self-assembly of this compound peptides into nanostructures.

Liposome_Formation_and_Drug_Loading cluster_Lipids Lipid Components cluster_Process Formation Process cluster_Liposome Drug-Loaded Liposome Lipid Phospholipids + Cholesterol Solvent Organic Solvent Lipid->Solvent Drug_H Hydrophobic Drug Drug_H->Solvent Film Thin Lipid Film Solvent->Film Evaporation Hydration Hydration with Aqueous Buffer + Hydrophilic Drug Film->Hydration Sizing Sonication/ Extrusion Hydration->Sizing Lipo Liposome Sizing->Lipo

Caption: Thin-film hydration method for liposome formation and drug loading.

Drug_Release_Mechanisms cluster_Peptide Self-Assembling Peptide cluster_Liposome Liposome PeptideCarrier Drug-Loaded Nanostructure PeptideRelease Sustained Release PeptideCarrier->PeptideRelease PeptideDegradation Biodegradation PeptideCarrier->PeptideDegradation Drug Free Drug PeptideRelease->Drug PeptideDegradation->Drug LiposomeCarrier Drug-Loaded Liposome LiposomeBurst Burst Release LiposomeCarrier->LiposomeBurst LiposomeSustained Sustained Release LiposomeCarrier->LiposomeSustained LiposomeFusion Membrane Fusion LiposomeCarrier->LiposomeFusion LiposomeBurst->Drug LiposomeSustained->Drug LiposomeFusion->Drug

Caption: Comparative drug release mechanisms.

Conclusion

Liposomal drug delivery represents a mature and versatile platform with a strong track record of clinical success. The ability to encapsulate both hydrophilic and hydrophobic drugs, coupled with well-established methods for passive and active targeting, makes liposomes a reliable choice for a wide range of therapeutic applications.

Self-assembling peptide systems, including those based on the this compound motif, offer a promising alternative with unique advantages. Their inherent biocompatibility, biodegradability into natural amino acids, and the potential for precise control over nanostructure morphology and drug release kinetics through peptide sequence design are highly attractive features.[2][3] The ability to form hydrogels for localized delivery and the potential for stimuli-responsive drug release further enhance their appeal.[1]

However, the field of self-assembling peptides for drug delivery is still evolving. More research is needed to fully understand the in vivo behavior of these nanostructures, including their stability, biodistribution, and potential immunogenicity. For this compound specifically, a significant research gap exists in demonstrating its efficacy as a drug carrier.

For drug development professionals, the choice between these two systems will depend on the specific therapeutic application. Liposomes are a lower-risk option for many applications due to the extensive existing data and regulatory familiarity. For novel applications requiring highly specific, tunable, and potentially stimuli-responsive delivery, self-assembling peptides warrant strong consideration, with the understanding that more extensive preclinical evaluation will be necessary. As research progresses, a clearer picture of the specific advantages and limitations of this compound and other self-assembling peptides will undoubtedly emerge, paving the way for the next generation of advanced drug delivery systems.

References

A Comparative Analysis of Pro-Phe-Phe and RGD Peptides for Cell Adhesion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomaterials and tissue engineering, the ability to control cell adhesion is paramount for designing functional constructs that mimic the native extracellular matrix (ECM). For decades, the tripeptide Arginine-Glycine-Aspartic acid (RGD) has been the gold standard for promoting cell attachment. This guide provides a comparative analysis of the well-established RGD peptide with the Proline-Phenylalanine-Phenylalanine (Pro-Phe-Phe or PFF) tripeptide, a sequence known for its self-assembling properties, to evaluate their respective roles and potentials in mediating cell adhesion.

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of these two peptides, supported by experimental data and detailed methodologies.

RGD Peptide: The Archetypal Cell Adhesion Motif

The RGD sequence is the principal integrin-binding motif found in numerous ECM proteins, including fibronectin, vitronectin, and laminin.[1] Its discovery revolutionized the field of cell adhesion research, providing a tool to modulate cell attachment to a wide array of materials.[2]

Mechanism of Action and Signaling Pathway

RGD-mediated cell adhesion is primarily initiated by the binding of the peptide to integrins, a family of transmembrane heterodimeric receptors on the cell surface.[3] This interaction triggers a cascade of intracellular signaling events, collectively known as outside-in signaling. Upon ligand binding, integrins cluster and recruit various cytoplasmic proteins, including focal adhesion kinase (FAK) and Src family kinases, to form focal adhesions.[4] This leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which regulate cell spreading, migration, proliferation, and survival.[5]

RGD_Signaling_Pathway RGD RGD Peptide Integrin Integrin Receptor (e.g., αvβ3, α5β1) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation MAPK MAPK Pathway Src->MAPK Activation Cellular_Response Cell Spreading, Migration, Proliferation MAPK->Cellular_Response Regulation

Figure 1. Simplified RGD-Integrin Signaling Pathway.

This compound (PFF) Peptide: A Self-Assembling Building Block

In contrast to the well-defined biological role of RGD, the this compound tripeptide is primarily recognized for its remarkable physicochemical property of self-assembly. PFF is known to be one of the most aggregation-prone tripeptides of natural amino acids, forming unique helical-like sheets.[6] This characteristic has positioned PFF and other Phe-Phe containing motifs as valuable building blocks for the bottom-up fabrication of nanomaterials, such as hydrogels and nanotubes, for biomedical applications.[7]

Role in Cell Adhesion: An Indirect Contributor

Current scientific literature does not provide direct evidence of the this compound tripeptide acting as a specific ligand for cell adhesion receptors in a manner analogous to RGD. Searches for the biological activity of PFF in cell interaction and attachment have not yielded data on direct binding to integrins or other cell surface molecules to promote adhesion.

However, the self-assembling nature of PFF-containing peptides makes them suitable for creating scaffolds that can be functionalized with known cell-adhesive motifs, such as RGD.[8] In this context, the PFF component provides the structural framework of the biomaterial, while the conjugated RGD sequence imparts the desired biological activity of cell adhesion. Therefore, the role of PFF in cell adhesion appears to be indirect, serving as a component of the material scaffold rather than a direct mediator of cell attachment.

Quantitative Comparison of Cell Adhesion Performance

Due to the lack of direct experimental data on the cell adhesion properties of the this compound tripeptide, a quantitative comparison with the RGD peptide is not feasible at this time. The following table summarizes the well-documented cell adhesion-related parameters for the RGD peptide.

ParameterRGD PeptideThis compound Peptide
Primary Function Cell Adhesion MotifSelf-Assembling Peptide
Mechanism of Action Binds to integrin receptors, activating downstream signaling pathways.[3]Forms higher-order structures through self-assembly.[6]
Receptor Binding Specific binding to a subset of integrins (e.g., αvβ3, α5β1, αIIbβ3).[2]No specific cell surface receptor binding for adhesion has been reported.
Cell Spreading Promotes cell spreading on RGD-coated surfaces.Data not available.
Focal Adhesion Formation Induces the formation of focal adhesions.[4]Data not available.

Experimental Protocols

To facilitate further research and standardized comparison, this section outlines a typical experimental protocol for evaluating the cell adhesion properties of peptides.

Static Cell Adhesion Assay

This assay quantifies the attachment of cells to a peptide-coated surface under static conditions.

Cell_Adhesion_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with peptide solution Start->Coat_Plate Block Block non-specific binding sites with BSA Coat_Plate->Block Seed_Cells Seed cells onto the coated wells Block->Seed_Cells Incubate Incubate for a defined period (e.g., 1-2 hours) Seed_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells (e.g., Crystal Violet staining) Wash->Quantify Analyze Analyze data Quantify->Analyze

Figure 2. Workflow for a Static Cell Adhesion Assay.

Materials:

  • 96-well tissue culture plates

  • Peptide solutions (RGD, PFF, and control peptides) in a suitable buffer (e.g., PBS)

  • Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)

  • Cell suspension of the desired cell type

  • Cell culture medium

  • Wash buffer (e.g., PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in water)

  • Destaining solution (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Coating: Add peptide solutions to the wells of a 96-well plate and incubate to allow for adsorption to the surface.

  • Blocking: Aspirate the peptide solution and add blocking solution to prevent non-specific cell adhesion. Incubate and then wash the wells.

  • Cell Seeding: Add a known number of cells suspended in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator to allow for cell attachment.

  • Washing: Gently wash the wells with wash buffer to remove non-adherent cells.

  • Quantification:

    • Fix the adherent cells.

    • Stain the cells with Crystal Violet solution.

    • Wash away excess stain.

    • Solubilize the stain with a destaining solution.

    • Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of adherent cells.

Conclusion

The comparative analysis reveals a significant disparity in the current understanding and application of RGD and this compound peptides in the context of cell adhesion. RGD is a well-characterized, potent cell adhesion motif with a clearly defined mechanism of action involving integrin binding and subsequent intracellular signaling. In contrast, this compound is primarily known for its self-assembling properties, and there is currently a lack of scientific evidence to support its role as a direct mediator of cell adhesion.

For researchers aiming to promote cell attachment to biomaterials, the RGD peptide remains the most reliable and well-documented choice. The this compound peptide, while not a direct cell adhesion ligand, holds promise as a versatile building block for the creation of biocompatible scaffolds. Future research could explore the potential of PFF-based self-assembling materials functionalized with various bioactive motifs, including RGD, to create sophisticated biomaterials with tailored biological and physical properties. Further investigation into the direct interaction of PFF with cells is warranted to fully elucidate its biological potential.

References

A Comparative Guide to Assessing the Immunogenicity of Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the immunogenic potential of novel peptide-based therapeutics is a critical step in preclinical assessment. This guide provides a comprehensive framework for evaluating the immunogenicity of the tripeptide Pro-Phe-Phe, comparing it with alternative methodologies and providing supporting experimental context. While specific immunogenicity data for this compound is not extensively available in public literature, this guide outlines the established methodologies to generate such data and offers a comparative analysis of these techniques.

The immunogenicity of a peptide is its ability to provoke an immune response.[1] For therapeutic peptides, an unwanted immune response can lead to the production of anti-drug antibodies (ADAs), which can impact the drug's efficacy and safety.[2][3] Therefore, a thorough immunogenicity risk assessment is crucial during development.[4][5]

Comparative Analysis of Immunogenicity Assessment Methods

A multi-tiered approach, combining in silico, in vitro, and sometimes in vivo methods, is recommended for a comprehensive immunogenicity assessment of peptides like this compound.[5]

Assessment Method Principle Key Parameters Measured Advantages Limitations Relevance for this compound
In Silico Analysis Computational algorithms predict the binding affinity of the peptide to Major Histocompatibility Complex (MHC) class I and II molecules.[3][5]MHC binding score, presence of T-cell epitopes.[5]Rapid, cost-effective, high-throughput screening.[5]Predictive nature may not always correlate with in vivo immunogenicity; algorithms have inherent biases.[5]Initial screening step to predict potential T-cell epitopes within the this compound sequence or its metabolites.
In Vitro MHC Binding Assays Measures the direct binding of the peptide to purified MHC molecules in a cell-free system.[5]Binding affinity (e.g., IC50).Quantitative assessment of MHC interaction; helps validate in silico predictions.[5]Does not account for antigen processing and presentation within a cell.Confirms the predicted binding of this compound to specific HLA alleles, providing evidence for its potential to be presented to T-cells.
Antigen Presentation Assays Dendritic cells (DCs) or other antigen-presenting cells (APCs) are pulsed with the peptide, and the presentation on MHC molecules is quantified.Number of peptide-MHC complexes on the cell surface.More physiologically relevant than cell-free assays as it includes cellular processing.[2]Technically complex; may not fully replicate the in vivo microenvironment.Determines if this compound can be efficiently processed and presented by human APCs.
T-Cell Activation Assays (e.g., ELISpot, Intracellular Cytokine Staining) Peripheral blood mononuclear cells (PBMCs) from a diverse donor pool are co-cultured with the peptide, and T-cell activation is measured by cytokine production.[6]Frequency of cytokine-secreting cells (e.g., IFN-γ, IL-2); proliferation of T-cells.[7]Directly measures the functional T-cell response, a key indicator of immunogenicity.Donor variability can lead to inconsistent results; may not detect very weak responses.Provides direct evidence of this compound's ability to activate human T-cells, indicating a potential for an adaptive immune response.
In Vivo Animal Studies Immunization of animals (e.g., transgenic mice expressing human HLA) with the peptide, followed by measurement of antibody and T-cell responses.Titer of anti-peptide antibodies; T-cell responses (e.g., DTH, cytokine production).Provides a systemic view of the immune response in a living organism.Animal models may not fully recapitulate the human immune response; ethical considerations.An advanced step to assess the overall immunogenicity and potential for ADA formation against this compound in a complex biological system.
Illustrative Experimental Data

To demonstrate how comparative data would be presented, the following table shows hypothetical results from in vitro immunogenicity assays for this compound compared to a known immunogenic peptide (e.g., a T-helper epitope from tetanus toxoid) and a non-immunogenic control peptide (e.g., a scrambled sequence).

Peptide In Silico MHC-II Binding Score (lower score = higher affinity) In Vitro MHC Binding (IC50, nM) T-Cell Activation (IFN-γ spots per 10^6 PBMCs)
This compound (Hypothetical) 45> 5000< 10
Immunogenic Control 5150250
Non-immunogenic Control 80> 10000< 5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

In Silico T-Cell Epitope Prediction
  • Objective: To predict the potential of this compound to bind to MHC class II molecules.

  • Methodology:

    • The amino acid sequence "this compound" is submitted to a validated T-cell epitope prediction tool (e.g., EpiMatrix).[5]

    • The algorithm screens the peptide against a panel of common HLA-DR alleles.

    • The output provides a score indicating the likelihood of binding for each allele. A high score suggests a potential T-cell epitope.

In Vitro MHC Class II Binding Assay
  • Objective: To quantitatively measure the binding affinity of this compound to specific HLA-DR alleles.

  • Methodology:

    • A competitive ELISA-based assay is performed.

    • A known high-affinity peptide for a specific HLA-DR allele is coated on a microplate.

    • Soluble, purified HLA-DR molecules are pre-incubated with varying concentrations of this compound before being added to the plate.

    • The amount of HLA-DR bound to the coated peptide is detected using a specific antibody.

    • The concentration of this compound required to inhibit 50% of the HLA-DR binding (IC50) is calculated.

In Vitro T-Cell Activation Assay (ELISpot)
  • Objective: To determine if this compound can induce a T-cell response in a human PBMC population.

  • Methodology:

    • Cryopreserved PBMCs from a panel of healthy, HLA-typed donors are thawed and plated on an ELISpot plate pre-coated with an anti-IFN-γ antibody.

    • This compound is added to the wells at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (vehicle) are included.

    • The plates are incubated for 24-48 hours to allow for T-cell activation and cytokine secretion.

    • After incubation, cells are washed away, and a secondary, enzyme-linked anti-IFN-γ antibody is added.

    • A substrate is added to develop spots, where each spot represents a single IFN-γ-secreting cell.

    • The spots are counted using an automated ELISpot reader. A significant increase in spot count over the negative control indicates a positive T-cell response.

Visualizations

Immunogenicity_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation (if required) cluster_risk Risk Assessment peptide This compound Sequence prediction T-Cell Epitope Prediction (MHC-II Binding) peptide->prediction mhc_binding MHC Binding Assay (e.g., Competitive ELISA) prediction->mhc_binding Validate Predictions apc_assay Antigen Presentation Assay (Monocyte-derived DCs) mhc_binding->apc_assay tcell_assay T-Cell Activation Assay (e.g., ELISpot, ICS) apc_assay->tcell_assay risk Immunogenicity Risk Profile tcell_assay->risk Determine T-Cell Response animal_model Animal Immunization (e.g., HLA-transgenic mice) ada_response Anti-Drug Antibody (ADA) Measurement animal_model->ada_response ada_response->risk Assess In Vivo Immunogenicity Antigen_Presentation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Helper Cell Interaction peptide Exogenous Peptide (this compound) endocytosis Endocytosis peptide->endocytosis endosome Endosome/Phagosome endocytosis->endosome lysosome Lysosome Fusion endosome->lysosome processing Peptide Processing lysosome->processing peptide_loading Peptide Loading onto MHC-II processing->peptide_loading mhc_synthesis MHC-II Synthesis (Endoplasmic Reticulum) mhc_transport MHC-II Transport mhc_synthesis->mhc_transport mhc_transport->peptide_loading presentation Peptide-MHC-II Complex on Cell Surface peptide_loading->presentation tcr T-Cell Receptor (TCR) presentation->tcr Recognition tcell_activation T-Cell Activation tcr->tcell_activation cytokine_release Cytokine Release (e.g., IFN-γ, IL-2) tcell_activation->cytokine_release

References

Pro-Phe-Phe Hydrogel vs. Matrigel: A Comparative Guide for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the choice between synthetic and animal-derived matrices for three-dimensional (3D) cell culture, this guide offers a detailed comparison of Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) hydrogels and the widely-used Matrigel. While direct comparative performance data for this compound hydrogels is emerging, this document provides an objective analysis based on the established characteristics of self-assembling peptide hydrogels and Matrigel, supported by available experimental data for similar peptide systems.

Executive Summary

Matrigel, a solubilized basement membrane extract from mouse sarcoma, has long been the gold standard for 3D cell culture and organoid formation due to its rich composition of extracellular matrix (ECM) proteins and growth factors. However, its animal origin, undefined composition, and significant batch-to-batch variability present considerable challenges for reproducibility and clinical translation.

Self-assembling peptide hydrogels, such as those based on the this compound motif, represent a promising synthetic alternative. These hydrogels offer a chemically defined, tunable, and reproducible 3D environment. The this compound tripeptide is known for its high propensity to self-assemble into well-ordered nanostructures, forming hydrogels with properties that can be tailored to specific cell types and applications. While direct, quantitative performance comparisons with Matrigel are still subjects of ongoing research, the inherent advantages of synthetic systems are driving their adoption in a growing number of studies.

Performance Comparison: this compound Hydrogel (Inferred) vs. Matrigel

The following tables summarize the key performance characteristics of this compound hydrogels, with data inferred from studies on similar self-assembling peptide hydrogels, and Matrigel.

Table 1: General Properties and Composition

FeatureThis compound HydrogelMatrigel
Origin SyntheticAnimal (Mouse Sarcoma)
Composition Chemically defined (this compound peptides and buffer)Complex and undefined mixture of ECM proteins (laminin, collagen IV, etc.), growth factors, and other molecules
Reproducibility High (consistent batch-to-batch)Low (significant batch-to-batch variability)
Tunability High (mechanical stiffness, peptide concentration, functionalization)Low
Biocompatibility Generally high, dependent on peptide purity and concentrationHigh, but with potential for immunogenic responses due to animal-derived components

Table 2: Cell Culture Performance (Based on available data for similar peptide hydrogels)

Performance MetricPeptide Hydrogels (Inferred for this compound)Matrigel
Cell Viability High, comparable to Matrigel in many studies with other peptide sequences.High, supports a wide range of cell types.
Cell Proliferation Can be tailored by adjusting stiffness and incorporating adhesion motifs. Some studies with other peptides show comparable or slightly lower proliferation rates than Matrigel.Generally supports robust cell proliferation due to the presence of growth factors.
Cell Differentiation Can be directed by functionalization with specific bioactive motifs (e.g., RGD).Promotes spontaneous differentiation of various cell types due to its complex composition.
Organoid Formation Feasible, but may require optimization and functionalization to mimic the complexity of the native ECM.Gold standard for organoid culture of many tissue types.

Experimental Protocols

3D Cell Culture in this compound Hydrogel (General Protocol)

This protocol is a generalized procedure for encapsulating cells in a self-assembling peptide hydrogel. Specific parameters such as peptide concentration and incubation times may need to be optimized for this compound hydrogels and the specific cell type.

Materials:

  • Lyophilized this compound peptide

  • Sterile, cell culture grade water or buffer (e.g., PBS, Tris)

  • Cell suspension in culture medium

  • Sterile, positive displacement pipettes

Procedure:

  • Peptide Reconstitution: Aseptically reconstitute the lyophilized this compound peptide in sterile water or buffer to the desired stock concentration. Gentle vortexing or pipetting may be required to ensure complete dissolution.

  • Cell Suspension Preparation: Prepare a single-cell suspension of the desired cell type in your standard culture medium at a concentration suitable for 3D culture (typically 2-10 times the final desired cell density).

  • Cell Encapsulation:

    • Gently mix the peptide hydrogel solution with the cell suspension at a predetermined ratio (e.g., 4:1 hydrogel to cell suspension). Avoid introducing air bubbles.

    • The mixing process will initiate the self-assembly and gelation of the hydrogel.

  • Plating: Immediately plate the hydrogel-cell mixture into the desired culture vessel (e.g., multi-well plate, microfluidic device).

  • Gelation: Allow the hydrogel to fully solidify by incubating at 37°C for 15-30 minutes.

  • Culture: Carefully add pre-warmed culture medium on top of the gelled construct and culture under standard conditions.

3D Cell Culture in Matrigel (Standard Protocol)

Materials:

  • Matrigel Basement Membrane Matrix, stored at -20°C

  • Ice bucket

  • Pre-chilled pipette tips and microcentrifuge tubes

  • Cell suspension in culture medium

Procedure:

  • Thawing Matrigel: Thaw Matrigel overnight on ice at 4°C. It is critical to keep Matrigel and all related reagents on ice to prevent premature gelation.

  • Cell Suspension Preparation: Prepare a single-cell suspension in your standard culture medium.

  • Mixing: In a pre-chilled tube on ice, mix the cell suspension with the thawed Matrigel to achieve the desired final cell concentration and Matrigel percentage.

  • Plating: Dispense the Matrigel-cell mixture into the desired culture vessel.

  • Gelation: Transfer the culture vessel to a 37°C incubator for 30-60 minutes to allow for polymerization of the Matrigel.

  • Culture: After gelation, add pre-warmed culture medium and continue to culture under standard conditions.

Signaling Pathways and Cellular Interactions

The differences in composition between this compound hydrogels and Matrigel lead to distinct cellular signaling environments.

This compound Hydrogel: A Defined Signaling Environment

A pure this compound hydrogel presents a physically supportive but biochemically minimal environment. Cell-matrix interactions are primarily driven by the physical properties of the hydrogel (e.g., stiffness, porosity) and non-specific protein adsorption. To elicit specific cellular responses, this compound hydrogels can be functionalized with bioactive peptide motifs, such as RGD (Arginine-Glycine-Aspartic acid), which is a well-known ligand for integrin receptors.

G cluster_0 This compound Hydrogel cluster_1 Cell Membrane cluster_2 Intracellular Signaling This compound This compound RGD RGD Motif This compound->RGD Functionalization Integrin Integrin RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK MAPK MAPK Pathway FAK->MAPK CellularResponse Cell Adhesion, Proliferation, Differentiation MAPK->CellularResponse

Fig. 1: Integrin-mediated signaling in a functionalized this compound hydrogel.

This defined system allows researchers to precisely control the signals presented to the cells and dissect the roles of specific ligand-receptor interactions in directing cell behavior.

Matrigel: A Complex and Multifactorial Signaling Milieu

Matrigel provides a complex microenvironment that mimics the native basement membrane. It contains a plethora of ECM proteins and growth factors that can simultaneously engage multiple cell surface receptors, leading to the activation of a wide range of intracellular signaling pathways.

G cluster_0 Matrigel cluster_1 Cell Membrane cluster_2 Intracellular Signaling Laminin Laminin Integrins Integrins Laminin->Integrins CollagenIV Collagen IV CollagenIV->Integrins GrowthFactors Growth Factors (EGF, FGF, TGF-β) GF_Receptors Growth Factor Receptors GrowthFactors->GF_Receptors MultiplePathways Complex Signaling Network (PI3K/Akt, MAPK, etc.) Integrins->MultiplePathways GF_Receptors->MultiplePathways CellularResponse Diverse Cellular Responses MultiplePathways->CellularResponse

Fig. 2: Complex signaling environment provided by Matrigel.

While this complexity is beneficial for supporting the growth and differentiation of a wide variety of cells, it makes it challenging to attribute specific cellular responses to individual components of the matrix.

Conclusion

The choice between this compound hydrogel and Matrigel depends on the specific requirements of the research.

Matrigel remains a powerful tool for applications where a complex, biologically rich environment is desired to promote cell growth and differentiation, particularly in organoid research. However, its inherent variability and undefined nature are significant drawbacks for studies requiring high reproducibility and for the development of clinical applications.

This compound hydrogels and other synthetic peptide-based systems offer a compelling alternative for researchers seeking a chemically defined, tunable, and reproducible 3D cell culture platform. While they may require more optimization and functionalization to support complex tissue formation, their well-defined nature provides an unprecedented level of control over the cellular microenvironment, enabling more precise and reproducible studies of cell behavior. As research in this area progresses, it is anticipated that more direct comparative data will become available to further guide the selection of the optimal 3D culture matrix.

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation Studies of Pro-Phe-Phe and Related Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of peptide-based therapeutics, such as the tripeptide Pro-Phe-Phe, presents a significant challenge in pharmaceutical development due to their inherent susceptibility to enzymatic degradation and poor membrane permeability. Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for predicting the in vivo performance of such molecules from in vitro data, thereby accelerating development and reducing the reliance on extensive animal testing. This guide provides an objective comparison of the methodologies used to assess the oral bioavailability of this compound and analogous peptides, supported by illustrative experimental data and detailed protocols.

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution, permeability) and a relevant in vivo response (e.g., plasma drug concentration). For peptides, this correlation is crucial for understanding the barriers to oral absorption and for designing effective delivery systems.

Quantitative Data Summary

While specific IVIVC studies for the this compound tripeptide are not extensively documented in publicly available literature, we can compile representative data from studies on analogous peptides to illustrate the typical parameters evaluated. The following tables summarize key in vitro permeability data and in vivo pharmacokinetic parameters for small peptides, providing a comparative framework.

Table 1: In Vitro Permeability of Proline and Phenylalanine-Containing Peptides

PeptideIn Vitro ModelApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference Compound (Papp) (x 10⁻⁶ cm/s)
Pro-Hyp Rat Small IntestineHigh (qualitative)Not Reported-
Phe-Phe-NH₂ Analogue (Methylated) Caco-22.2 - 20> 2 (indicates efflux)Metoprolol (High Permeability Control)
Cyclic Hexapeptide (Sanguinamide A Analogue) RRCK0.7Not Reported-
Generic Di/Tripeptides Caco-20.1 - 5.01.0 - 5.0Atenolol (Low Permeability Control): < 1.0
Propranolol (High Permeability Control) Caco-2> 10.0< 1.0-

Note: Data is compiled from various sources for illustrative purposes and direct comparison between different studies should be made with caution.

Table 2: In Vivo Pharmacokinetic Parameters of Orally Administered Peptides in Rodent Models

Peptide/AnalogueAnimal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Phenylalanine (from Aspartame) Rat500~1161 nmol/mL< 1-High
Cyclosporine (Cyclic Peptide) Rat----~8 (highly variable)
Salmon Calcitonin (sCT) with Enhancers Rat----~13
Generic Small Peptides (unformulated) Rat-Low0.5 - 2.0Low< 2

Note: This table presents a range of typical values for peptides to demonstrate the challenges and potential for enhancement in oral delivery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of IVIVC studies. Below are standard protocols for the key experiments cited.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as a model of the human intestinal epithelium.

Objective: To determine the rate of transport of a peptide across a monolayer of Caco-2 cells, providing an estimate of its intestinal permeability.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • The test peptide (e.g., this compound) is added to the donor chamber (typically the apical side for absorption studies).

    • Samples are collected from the receiver chamber (basolateral side) at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).

  • Sample Analysis: The concentration of the peptide in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of appearance of the peptide in the receiver chamber.

    • A: The surface area of the permeable membrane.

    • C₀: The initial concentration of the peptide in the donor chamber.

Objective: To determine the plasma concentration-time profile of a peptide after oral administration and to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before the experiment.

  • Dosing:

    • Oral Administration: The peptide, formulated in a suitable vehicle (e.g., saline, PEG400), is administered to a group of rats via oral gavage.

    • Intravenous Administration: For the determination of absolute bioavailability, a separate group of rats receives the peptide via intravenous injection (e.g., into the tail vein).

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Sample Analysis: The concentration of the peptide in the plasma samples is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental analysis.

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • Oral Bioavailability (F%): (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

The following diagram illustrates the general workflow for establishing an in vitro-in vivo correlation for a peptide therapeutic.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation & Modeling invitro_dissolution Dissolution Testing (for formulated peptides) data_analysis Data Analysis & Comparison invitro_dissolution->data_analysis invitro_permeability Permeability Assay (e.g., Caco-2) invitro_permeability->data_analysis invitro_stability Metabolic Stability (e.g., gut homogenates) invitro_stability->data_analysis invivo_pk Pharmacokinetic Study (e.g., in rats) invivo_absorption Absorption & Bioavailability Calculation invivo_pk->invivo_absorption invivo_absorption->data_analysis ivivc_model IVIVC Model Development (e.g., Level A, B, C) data_analysis->ivivc_model prediction Prediction of In Vivo Performance ivivc_model->prediction

Workflow for establishing an IVIVC for peptide therapeutics.

This diagram outlines the potential pathways for peptide absorption across the intestinal epithelium, which are investigated in Caco-2 and other in vitro models.

Peptide_Absorption cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream peptide This compound apical_membrane Apical Membrane peptide->apical_membrane Transcellular (Passive/Active) enterocyte Enterocyte peptide->enterocyte Paracellular (via Tight Junctions) apical_membrane->enterocyte enterocyte->apical_membrane Efflux (e.g., P-gp) basolateral_membrane Basolateral Membrane enterocyte->basolateral_membrane blood Systemic Circulation basolateral_membrane->blood

Potential absorption pathways for peptides across the intestinal epithelium.

Validating the Therapeutic Potential of Pro-Phe-Phe Conjugates in Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Pro-Phe-Phe (Proline-Phenylalanine-Phenylalanine) containing cyclic peptides against current standard-of-care treatments for melanoma. The information presented is supported by experimental data to aid in the evaluation and future development of this novel class of compounds.

Comparative Efficacy of this compound Conjugates and Alternative Melanoma Therapies

The therapeutic landscape for melanoma has evolved significantly with the advent of targeted therapies and immunotherapies. This section compares the in vitro cytotoxicity of this compound containing cyclic peptides with the clinical efficacy of established treatments.

Table 1: In Vitro Cytotoxicity of this compound Containing Cyclic Peptides against Melanoma Cells

CompoundDescriptionMelanoma Cell Viability (IC50)Incubation Time
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA)Cyclic peptide containing the Pro-Pro-Phe-Phe motif~10 µM[1][2]48 hours[1][2]
Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11)Cyclic peptide containing the Pro-Pro-Phe-Phe motif~40 µM[1][2]48 hours[1][2]

Table 2: Clinical Efficacy of Standard-of-Care Therapies for BRAF-mutant Metastatic Melanoma

Therapy ClassDrug(s)Mechanism of ActionProgression-Free Survival (PFS)Overall Response Rate (ORR)
BRAF/MEK InhibitorsDabrafenib + TrametinibInhibits BRAF V600E-mutated kinase and MEK1/2~9.0 - 9.5 months~56%
BRAF/MEK InhibitorsEncorafenib + BinimetinibInhibits BRAF V600E-mutated kinase and MEK1/214.9 months[3]63%[3]
Immune Checkpoint InhibitorsIpilimumab + NivolumabBlocks CTLA-4 and PD-1 immune checkpoint proteins11.5 months[1]57.6%[4]

Proposed Mechanism of Action: Targeting the Prostaglandin E2 Pathway

Cyclic peptides containing the this compound scaffold are suggested to exert their anti-cancer effects by modulating the prostanoid pathway. Specifically, they have been associated with the inhibition of Prostaglandin E2 (PGE2) receptors, EP1 and EP3. In melanoma, the PGE2 pathway is implicated in promoting tumor growth, inflammation, and immune suppression.[5][6]

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EP1 EP1 Receptor PLC Phospholipase C (PLC) EP1->PLC EP3 EP3 Receptor AC_inhibition ↓ Adenylyl Cyclase (AC) EP3->AC_inhibition PGE2 Prostaglandin E2 (PGE2) PGE2->EP1 PGE2->EP3 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ Intracellular Ca²⁺ IP3->Ca2_increase PKC_activation PKC Activation DAG->PKC_activation Tumor_Progression Tumor Progression (Proliferation, Survival, Angiogenesis) Ca2_increase->Tumor_Progression PKC_activation->Tumor_Progression cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA cAMP_decrease->PKA_inhibition PKA_inhibition->Tumor_Progression Pro_Phe_Phe_Conjugate This compound Conjugate Pro_Phe_Phe_Conjugate->EP1 Inhibition Pro_Phe_Phe_Conjugate->EP3 Inhibition

Caption: PGE2 Signaling Pathway in Melanoma and the inhibitory action of this compound conjugates.

Experimental Protocols

This section details the methodologies for key experiments to validate the therapeutic potential of this compound conjugates.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound conjugates on melanoma cell lines.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound conjugates (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugates in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.

EP1 and EP3 Receptor Antagonist Binding Assay

Objective: To confirm the inhibitory activity of this compound conjugates on the EP1 and EP3 receptors.

Materials:

  • Cell lines expressing human recombinant EP1 or EP3 receptors (e.g., HEK293 or CHO cells)

  • Radiolabeled ligand for EP1 and EP3 receptors (e.g., [³H]-PGE2)

  • This compound conjugates

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from the EP1 or EP3 expressing cell lines.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the this compound conjugate in the binding buffer. Include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known non-labeled EP1/EP3 antagonist (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the ability of the this compound conjugate to displace the radiolabeled ligand and calculate the inhibitory constant (Ki) or IC50 value.

Experimental and Validation Workflow

The following diagram illustrates a logical workflow for the preclinical validation of this compound conjugates as potential therapeutic agents for melanoma.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_comparison Comparative Analysis A1 Synthesis & Characterization of This compound Conjugates A2 Cytotoxicity Screening (MTT Assay on Melanoma Cell Lines) A1->A2 A3 Determination of IC50 Values A2->A3 A4 Mechanism of Action Studies: EP1/EP3 Receptor Binding Assays A3->A4 A5 Confirmation of Target Engagement A4->A5 A6 Downstream Signaling Pathway Analysis (e.g., cAMP, Ca²⁺ levels) A5->A6 B1 Melanoma Xenograft Mouse Model A6->B1 B2 Treatment with this compound Conjugates B1->B2 B3 Tumor Growth Inhibition Studies B2->B3 B4 Toxicity and Pharmacokinetic Profiling B2->B4 C1 Comparison with Standard-of-Care (BRAF/MEK Inhibitors, Immunotherapy) B3->C1

Caption: A streamlined workflow for the preclinical validation of this compound conjugates.

References

Cross-Validation of Pro-Phe-Phe Simulation and Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and molecular dynamics (MD) simulations for the tripeptide Pro-Phe-Phe. The objective is to offer a clear framework for cross-validating computational and experimental results, a critical step in drug development and molecular engineering. This compound is a notable peptide due to its high propensity for self-aggregation and its ability to form well-defined nanostructures.[1] Understanding and validating its conformational landscape and intermolecular interactions are paramount for its application in biomaterials and therapeutics.

Data Summary: Simulation vs. Experimental

The following table summarizes key structural parameters of this compound assemblies derived from experimental X-ray crystallography and computational Molecular Dynamics simulations. This direct comparison highlights the corroboration between the two methodologies in the solid state.

ParameterExperimental (X-ray Crystallography)Molecular Dynamics Simulation
Supramolecular Structure Forms helical-like sheet amyloid fibers through intermolecular aggregation.[2]Computed supramolecular packing structure shows ordered assemblies.
Hydrogen Bonding Head-to-tail hydrogen bonds are observed, contributing to the stacking of helices.[2]Analysis of hydrogen bond distributions shows significant intermolecular H-bonding.
Aromatic Stacking Side-by-side stacking through aromatic zipper-like molecular packing of adjacent helical assemblies.[2]Simulations quantify the distance and angle between neighboring phenyl rings, indicating π-π stacking interactions.
Crystal Packing Single-crystal structure reveals a P21 space group.[2]Simulations of assemblies show the evolution of packing structures over time.

Methodologies for Cross-Validation

A robust cross-validation of simulation and experimental data relies on a detailed understanding of the methodologies employed. Below are the protocols for the key experimental and computational techniques discussed in this guide.

Experimental Protocols

1. Single-Crystal X-ray Diffraction

  • Objective: To determine the three-dimensional atomic structure of this compound in its crystalline form.

  • Methodology:

    • Crystallization: The this compound peptide is dissolved in a suitable solvent system (e.g., a mixture of organic solvent and water) and allowed to slowly evaporate, promoting the formation of single crystals.

    • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (for solution-state analysis of related peptides)

  • Methodology:

    • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to the desired concentration.

    • Data Acquisition: A series of NMR experiments are performed, including:

      • 1D ¹H NMR: To identify the chemical shifts of protons.

      • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

    • Data Analysis: The NMR spectra are assigned to specific atoms in the peptide. The NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, are used in molecular modeling programs to calculate an ensemble of structures representing the conformational space of the peptide in solution.

Computational Protocol

Molecular Dynamics (MD) Simulation

  • Objective: To simulate the atomic-level movements and interactions of this compound over time to understand its conformational dynamics and aggregation properties.

  • Methodology:

    • System Setup: An initial atomic model of the this compound peptide or an assembly of peptides is generated. The system is placed in a simulation box filled with a chosen water model (e.g., TIP3P) and counter-ions to neutralize the system.

    • Force Field Selection: A force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.

    • Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the desired temperature and then simulated under constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

    • Production Run: A long simulation (nanoseconds to microseconds) is performed to generate a trajectory of the system's atomic coordinates over time.

    • Analysis: The trajectory is analyzed to extract structural and dynamic information, such as root-mean-square deviation (RMSD), hydrogen bond formation, π-π stacking interactions, and conformational clustering.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of cross-validating simulation and experimental data for this compound.

G cluster_exp Experimental Workflow cluster_sim Simulation Workflow exp_synthesis Peptide Synthesis exp_crystal Crystallization exp_synthesis->exp_crystal exp_xray X-ray Diffraction exp_crystal->exp_xray exp_structure Crystal Structure Determination exp_xray->exp_structure cross_validation Cross-Validation exp_structure->cross_validation Structural Parameters sim_setup System Setup sim_md MD Simulation sim_setup->sim_md sim_analysis Trajectory Analysis sim_md->sim_analysis sim_properties Simulated Properties sim_analysis->sim_properties sim_properties->cross_validation Structural Parameters

Caption: Workflow for solid-state data cross-validation.

G cluster_exp_sol Experimental Workflow (Solution) cluster_sim_sol Simulation Workflow (Solution) exp_sol_sample Peptide in Solution exp_nmr NMR Spectroscopy exp_sol_sample->exp_nmr exp_cd Circular Dichroism exp_sol_sample->exp_cd exp_sol_data Conformational Data (e.g., NOEs, J-couplings) exp_nmr->exp_sol_data cross_validation_sol Cross-Validation exp_sol_data->cross_validation_sol Structural Restraints sim_sol_setup Single Peptide in Solvent sim_sol_md MD Simulation sim_sol_setup->sim_sol_md sim_sol_analysis Conformational Analysis sim_sol_md->sim_sol_analysis sim_sol_ensemble Conformational Ensemble sim_sol_analysis->sim_sol_ensemble sim_sol_ensemble->cross_validation_sol Calculated Observables

Caption: Workflow for solution-state data cross-validation.

References

A Comparative Guide to Peptide Hydrogels: Pro-Phe-Phe vs. RADA16 and EFK8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of drug delivery is continually advancing, with peptide hydrogels emerging as a promising class of biomaterials. Their inherent biocompatibility, biodegradability, and tunable properties make them ideal candidates for the controlled release of therapeutics. This guide provides a detailed comparison of the Pro-Phe-Phe peptide hydrogel against two other widely studied peptide hydrogels: RADA16 and EFK8. The following sections present a comprehensive analysis of their mechanical properties, drug release kinetics, and biocompatibility, supported by experimental data to aid researchers in selecting the optimal hydrogel for their specific drug delivery applications.

Comparative Performance of Peptide Hydrogels

The selection of a peptide hydrogel for drug delivery applications is dictated by a range of physicochemical properties. Key parameters include mechanical stiffness, which influences the stability of the hydrogel at the site of injection and the diffusion of encapsulated drugs; the drug release profile, which determines the therapeutic window; and biocompatibility, which is crucial for minimizing adverse host responses.

Table 1: Comparison of Mechanical and Drug Release Properties
PropertyThis compound Derivative (Fmoc-Phe-Phe)RADA16EFK8
Storage Modulus (G') ~10 - 40 kPa[1][2]~0.35 - 1 kPa[3]Not explicitly quantified in reviewed sources
Model Drug Doxorubicin[4][5]Doxorubicin (B1662922)Not explicitly quantified in reviewed sources
Cumulative Drug Release ~16-28% after 72 hours[5]~60-70% after 48 hours (at pH 6.0)[6]Not explicitly quantified in reviewed sources

Note: The data presented are derived from different studies with varying experimental conditions. Direct comparison should be made with caution.

Table 2: Biocompatibility and Cytotoxicity
PropertyThis compound Derivative (Fmoc-Phe-Phe)RADA16EFK8
Cell Line NIH3T3 Mouse Fibroblasts[7]Not explicitly specified in reviewed sourcesNot explicitly specified in reviewed sources
Cell Viability High cell viability (>95%) with empty hydrogels[5]Generally considered biocompatible[3]Generally considered biocompatible
Cytotoxicity No significant cytotoxic action observed[7]Low cytotoxicityLow cytotoxicity

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the methodologies for the key experiments cited in this guide.

Rheological Analysis for Mechanical Strength

The mechanical properties of the hydrogels, specifically the storage modulus (G') and loss modulus (G''), are determined using oscillatory rheology.

  • Sample Preparation: Hydrogel samples are prepared at the desired peptide concentration and allowed to self-assemble under controlled temperature and pH conditions.

  • Measurement: The hydrogel is placed between the parallel plates of a rheometer.

  • Frequency Sweep: A frequency sweep is performed at a constant strain within the linear viscoelastic region of the hydrogel.

  • Data Acquisition: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are recorded as a function of frequency. A higher G' indicates a stiffer hydrogel.[3]

In Vitro Drug Release Study

This protocol details the measurement of the cumulative release of a model drug, such as doxorubicin, from the peptide hydrogels.

  • Hydrogel Loading: The therapeutic agent is incorporated into the peptide solution before gelation is induced.

  • Release Medium: The drug-loaded hydrogel is immersed in a release medium, typically phosphate-buffered saline (PBS) at a physiological pH and temperature (e.g., pH 7.4, 37°C).[4]

  • Sample Collection: At predetermined time intervals, aliquots of the release medium are collected and replaced with fresh medium to maintain sink conditions.[4]

  • Quantification: The concentration of the released drug in the collected aliquots is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[4]

  • Data Analysis: The cumulative amount of drug released is calculated and plotted as a percentage of the total entrapped drug over time.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The biocompatibility of the hydrogels is assessed by evaluating their effect on the viability of cultured cells.

  • Cell Seeding: A specific cell line (e.g., NIH3T3 fibroblasts) is seeded in a multi-well plate and cultured until adherence.[7]

  • Hydrogel Exposure: The hydrogels (or their extracts) are brought into contact with the cultured cells.[7]

  • Incubation: The cells are incubated with the hydrogels for a specified period (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to a control group of cells not exposed to the hydrogel.[7]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate relevant signaling pathways and experimental workflows.

DrugReleaseWorkflow cluster_prep Hydrogel Preparation cluster_release Release Study cluster_analysis Analysis prep1 Peptide Solution prep2 Incorporate Drug prep1->prep2 prep3 Induce Gelation prep2->prep3 release1 Immerse in PBS prep3->release1 release2 Incubate at 37°C release1->release2 release3 Collect Aliquots release2->release3 analysis1 Quantify Drug Concentration release3->analysis1 analysis2 Calculate Cumulative Release analysis1->analysis2

Experimental workflow for in vitro drug release studies.

RheologyWorkflow cluster_sample Sample Preparation cluster_measurement Rheological Measurement cluster_data Data Analysis sample1 Prepare Peptide Solution sample2 Induce Hydrogel Formation sample1->sample2 measure1 Load Sample onto Rheometer sample2->measure1 measure2 Perform Frequency Sweep measure1->measure2 data1 Record Storage Modulus (G') measure2->data1 data2 Record Loss Modulus (G'') measure2->data2

Workflow for determining hydrogel mechanical properties.

CellViabilityWorkflow cluster_culture Cell Culture cluster_exposure Hydrogel Exposure cluster_assay MTT Assay culture1 Seed Cells in Well Plate culture2 Incubate until Adherent culture1->culture2 exposure1 Add Hydrogel/Extract to Cells culture2->exposure1 exposure2 Incubate for 24-72h exposure1->exposure2 assay1 Add MTT Reagent exposure2->assay1 assay2 Incubate to Form Formazan assay1->assay2 assay3 Solubilize Crystals assay2->assay3 assay4 Measure Absorbance assay3->assay4

References

Statistical Validation of Pro-Phe-Phe Bioactivity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Pro-Phe-Phe is a subject of growing interest in biochemical research due to its structural characteristics, which suggest potential bioactive properties. This guide provides a comparative overview of key bioactivity assays relevant to the validation of this compound's efficacy, focusing on cytotoxicity, anti-inflammatory potential, and cell permeability. While direct experimental data for the this compound tripeptide is limited in publicly available literature, this document synthesizes established methodologies and presents hypothetical, yet plausible, data to illustrate the validation process. This guide serves as a framework for designing and interpreting experiments aimed at characterizing the biological effects of this compound and similar peptide compounds.

Data Presentation: Comparative Analysis of Bioactivity Assays

The following tables summarize hypothetical quantitative data for this compound in various bioactivity assays. These values are intended to be representative and serve as a basis for comparing the utility and sensitivity of different experimental methods.

Table 1: Comparative Cytotoxicity of this compound in Cancer Cell Lines

Assay TypeCell LineThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)Key Assay Principle
MTT Assay HeLa (Cervical Cancer)75.2 ± 5.10.8 ± 0.1Measures metabolic activity via reduction of tetrazolium salt to formazan (B1609692) by mitochondrial dehydrogenases.
MTS Assay A549 (Lung Cancer)82.5 ± 6.31.1 ± 0.2Similar to MTT, but produces a water-soluble formazan, simplifying the protocol.
LDH Assay MCF-7 (Breast Cancer)110.8 ± 9.72.5 ± 0.4Quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells, indicating membrane rupture.

IC₅₀ values represent the concentration of a substance that inhibits a biological process by 50%. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Anti-Inflammatory Activity of this compound in Macrophages

Assay TypeCell LineThis compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM) (Positive Control)Key Assay Principle
Nitric Oxide (NO) Assay RAW 264.745.3 ± 3.90.5 ± 0.07Measures the inhibition of nitric oxide production, a key inflammatory mediator, in LPS-stimulated macrophages.
TNF-α ELISA THP-1 (differentiated)62.1 ± 5.50.2 ± 0.03Quantifies the reduction of the pro-inflammatory cytokine TNF-α secreted by stimulated immune cells.
IL-6 ELISA THP-1 (differentiated)58.9 ± 4.80.3 ± 0.05Measures the inhibition of the pro-inflammatory cytokine Interleukin-6.

IC₅₀ values represent the concentration of a substance that inhibits the production of the inflammatory mediator by 50%. Data are presented as mean ± standard deviation.

Table 3: Cell Permeability of this compound

Assay TypeModelThis compound Papp (x 10⁻⁶ cm/s)Propranolol Papp (x 10⁻⁶ cm/s) (High Permeability Control)Mannitol Papp (x 10⁻⁶ cm/s) (Low Permeability Control)
Caco-2 Permeability Assay Human colon adenocarcinoma cells1.2 ± 0.320.5 ± 2.10.5 ± 0.1

The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross a cell monolayer.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assays

a) MTT Assay

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Peptide Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in a suitable vehicle (e.g., sterile PBS or DMSO, ensuring final vehicle concentration is non-toxic, typically ≤ 0.5%). Add the peptide solutions to the cells in triplicate. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Statistical Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

b) LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Statistical Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Anti-Inflammatory Assays

a) Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Peptide and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Statistical Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells. Determine the IC₅₀ value.

b) Cytokine ELISA

  • Cell Seeding and Treatment: Differentiate THP-1 monocytes into macrophages using PMA. Seed the differentiated macrophages and treat with this compound and LPS as described in the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α or IL-6 according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Statistical Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition and the IC₅₀ value.

Cell Permeability Assay

a) Caco-2 Permeability Assay

  • Caco-2 Monolayer Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Experiment: Add this compound solution to the apical (A) side of the Transwell®. Collect samples from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide transport, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by bioactive peptides like this compound and a general experimental workflow for its bioactivity validation.

experimental_workflow cluster_synthesis Peptide Synthesis & Characterization cluster_bioassays In Vitro Bioactivity Assays cluster_analysis Data Analysis & Validation synthesis This compound Synthesis purification HPLC Purification synthesis->purification characterization Mass Spec Analysis purification->characterization cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, ELISA) characterization->anti_inflammatory permeability Cell Permeability (Caco-2) characterization->permeability data_analysis Quantitative Data Analysis cytotoxicity->data_analysis anti_inflammatory->data_analysis permeability->data_analysis stat_validation Statistical Validation (IC50, Papp calculation) data_analysis->stat_validation conclusion conclusion stat_validation->conclusion Conclusion on Bioactivity

General experimental workflow for this compound bioactivity validation.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Peptide Intervention cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK ProPhePhe This compound ProPhePhe->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade ProPhePhe This compound Bcl2 Bcl-2 (Anti-apoptotic) ProPhePhe->Bcl2 Inhibition Bax_Bak Bax/Bak (Pro-apoptotic) ProPhePhe->Bax_Bak Activation Bcl2->Bax_Bak Inhibition Mito Mitochondrion Bax_Bak->Mito Pore formation CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Proposed induction of the intrinsic apoptosis pathway by this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Pro-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling the tripeptide Pro-Phe-Phe must adhere to specific disposal protocols to ensure laboratory safety and environmental protection. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper waste management is critical.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Chemical Safety Profile:
Identifier Value
Chemical Name Prolyl-Phenylalanyl-Phenylalanine
Molecular Formula C23H27N3O4
Molecular Weight 409.48 g/mol
CAS Number 164257-32-3
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from DC Chemicals Safety Data Sheet.[1]

Experimental Protocol: this compound Waste Disposal

This protocol outlines the mandatory steps for the disposal of this compound waste, including pure compound, contaminated consumables, and aqueous solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, and any grossly contaminated items such as weighing boats, spatulas, or gloves, in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container as "Hazardous Waste: this compound" and include the relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a dedicated, labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.[1] This is critical to prevent release into the environment, where it can be toxic to aquatic life.[1]

    • The liquid waste container should be leak-proof and clearly labeled as "Hazardous Liquid Waste: this compound" with appropriate hazard symbols.

2. Decontamination of Labware:

  • Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.

  • Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual peptide.

  • Collect the initial rinsate as hazardous liquid waste.

  • Subsequent washes with detergent and water can be performed after the initial solvent rinse.

3. Spill Management:

  • In the event of a spill, prevent the spread of the powder or liquid.

  • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the contaminated absorbent material in the solid hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • All this compound waste, both solid and liquid, must be disposed of through an approved waste disposal plant.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.

  • Do not attempt to incinerate or treat the waste in-house unless you have the specific facilities and permits to do so.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Pro_Phe_Phe_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal Waste This compound Waste Generated IsSolid Solid Waste? Waste->IsSolid IsLiquid Liquid Waste? Waste->IsLiquid IsContaminated Contaminated Labware? Waste->IsContaminated SolidWasteContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWasteContainer Yes LiquidWasteContainer Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWasteContainer Yes Decontaminate Decontaminate Labware (Collect Rinsate) IsContaminated->Decontaminate Yes EHS Arrange Pickup with Environmental Health & Safety (EHS) SolidWasteContainer->EHS LiquidWasteContainer->EHS Decontaminate->EHS ApprovedDisposal Dispose via Approved Waste Disposal Plant EHS->ApprovedDisposal

Caption: Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.